Methyl 3-Morpholinecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYXIRKYWOEDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391073 | |
| Record name | Methyl 3-Morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126264-49-1 | |
| Record name | Methyl 3-Morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126264-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Methyl 3-Morpholinecarboxylate
This guide provides a comprehensive overview of the core physical properties of Methyl 3-Morpholinecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both established data and detailed, field-proven methodologies for its characterization.
Introduction: The Significance of Physical Properties in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties. For a molecule like this compound, a thorough understanding of its physical characteristics is not merely academic; it is a critical determinant of its behavior in biological systems and its suitability for formulation. Properties such as solubility, melting point, and boiling point dictate everything from absorption and distribution in the body to the stability and manufacturability of the final drug product. This guide delves into the key physical parameters of this compound, providing both known values and the experimental frameworks for their precise determination.
Core Physical Properties of this compound
This compound is a morpholine derivative with a methyl ester functional group at the 3-position. The presence of the morpholine ring, with its ether and secondary amine functionalities, alongside the ester group, imparts a unique set of physical characteristics to the molecule.
| Property | Value/Description | Source(s) |
| Chemical Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid at room temperature. | |
| Boiling Point | Predicted to be approximately 202.2 °C at 760 mmHg. | [2] |
| Melting Point | Not definitively established for the free base; the hydrochloride salt is a solid. | [2] |
| Density | Predicted to be around 1.106 g/cm³. | [3] |
| Solubility | Expected to be soluble in polar organic solvents and have some degree of water solubility due to the morpholine ring. | [2] |
| pKa | The morpholine nitrogen imparts basicity, with a predicted pKa of approximately 6.96. | [3] |
Experimental Determination of Physical Properties: A Methodological Deep Dive
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of this compound. These methodologies are designed to be self-validating and are grounded in established principles of physical organic chemistry.
Melting Point Determination
The melting point is a crucial indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid (if this compound is in solid form, or its salt) is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.
-
Heating Rate: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.[5]
Causality Behind the Method: A slow heating rate near the melting point is critical for ensuring that the temperature of the heating block is in equilibrium with the sample temperature, leading to an accurate determination. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.[6]
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
For liquid compounds like this compound, the boiling point is a key physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Protocol: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube (fusion tube).[7]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]
-
Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The oil level should be above the sample level.[8]
-
Heating: The Thiele tube is gently heated, which allows for uniform heat distribution through convection currents.[7]
-
Observation: As the liquid heats, trapped air in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a steady stream of bubbles emerges. The heat source is then removed.[8]
-
Recording: The liquid will begin to cool, and the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7]
Causality Behind the Method: The steady stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary signifies that the vapor pressure of the liquid is equal to the atmospheric pressure, which is the definition of the boiling point.[9]
Caption: Workflow for Micro Boiling Point Determination.
Solubility Assessment
Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. A comprehensive solubility profile in various solvents is essential.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10]
Causality Behind the Method: The shake-flask method aims to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a given solvent at a specific temperature. Using an excess of the solid ensures that the solution becomes saturated.[11]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the methyl ester. The protons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear at different chemical shifts.[12] The methylene protons of the morpholine ring often appear as complex multiplets due to restricted ring conformation.[13]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the ester group, which will appear at a characteristic downfield shift.[14]
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:
-
C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O bonds of the ester and the ether linkage in the morpholine ring.
-
N-H stretch: A band in the region of 3200-3400 cm⁻¹ for the secondary amine in the morpholine ring (if not protonated).
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the sp³ C-H bonds.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak (M⁺ or [M+H]⁺) will confirm the molecular weight. The fragmentation pattern can provide clues about the structure, with common fragmentation pathways involving the loss of the methoxy group or cleavage of the morpholine ring.[16][17]
Conclusion
The physical properties of this compound are fundamental to its application in drug discovery and development. This guide has provided a detailed overview of these properties and the robust experimental methodologies required for their accurate determination. By adhering to these protocols and understanding the underlying scientific principles, researchers can ensure the generation of high-quality, reliable data that will inform critical decisions throughout the drug development pipeline.
References
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An In-Depth Technical Guide to Methyl 3-Morpholinecarboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of Methyl 3-Morpholinecarboxylate, a versatile heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, stereochemistry, physicochemical properties, and detailed synthetic protocols. Crucially, this document will illuminate the rationale behind its application in drug design, supported by mechanistic insights and its role as a key intermediate in the synthesis of advanced pharmaceutical agents.
Core Chemical Identity and Stereochemistry
This compound is a chiral heterocyclic compound. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, imparts favorable physicochemical properties to parent drug molecules, such as improved aqueous solubility and metabolic stability.[1][2] The presence of a stereocenter at the C3 position is of paramount importance, as the biological activity of chiral drugs is often confined to a single enantiomer.
The primary forms of this compound encountered in research and development are the racemic mixture and its constituent enantiomers, as well as their corresponding hydrochloride salts. It is critical to use the correct CAS (Chemical Abstracts Service) number to ensure the procurement of the appropriate stereoisomer for a given synthetic route.
| Compound Name | Stereochemistry | CAS Number |
| This compound | Racemic | 126264-49-1[3][4] |
| (S)-Methyl 3-Morpholinecarboxylate | S-enantiomer | 741288-31-3[5][6] |
| (R)-Methyl 3-Morpholinecarboxylate | R-enantiomer | 1187933-47-6[7][8] |
| This compound HCl | Racemic Salt | 1214686-81-3[9][10] |
| (R)-Methyl 3-Morpholinecarboxylate HCl | R-enantiomer Salt | 1187929-55-0[11] |
| (S)-Methyl 3-Morpholinecarboxylate HCl | S-enantiomer Salt | 1447972-26-0[12] |
Physicochemical Properties: A Data-Driven Overview
The physicochemical properties of this compound and its derivatives are key to its utility in drug design. The morpholine moiety often enhances the pharmacokinetic profile of a drug candidate.[1][5] Below is a summary of key computed and experimental properties.
| Property | Value (Racemic/Free Base unless specified) | Source(s) |
| Molecular Formula | C₆H₁₁NO₃ | [3] |
| Molecular Weight | 145.16 g/mol | [5] |
| Physical Form | Liquid | [3] |
| Boiling Point | 202.2 °C at 760 mmHg | [3] |
| Flash Point | 76.1 ± 24.6 °C | [3] |
| Storage Temperature | -20°C, protect from light | [3] |
| pKa (predicted) | 6.96 ± 0.40 | [8] |
| logP (predicted) | -0.6 | [5] |
Synthesis of Enantiopure (S)-Methyl 3-Morpholinecarboxylate: A Validated Protocol
The enantioselective synthesis of this compound is crucial for its application in chiral drug development. The following protocol is a detailed, multi-step synthesis of the (S)-enantiomer, starting from the readily available amino acid, L-Serine. This pathway provides a reliable method for producing the chiral intermediate with high purity.[13]
Synthetic Workflow Diagram
Step-by-Step Experimental Protocol
Step 1: Synthesis of L-Serine tert-butyl ester [13]
-
Dissolve 10.5 g of L-Serine in 20 ml of tert-butyl acetate.
-
Cool the mixture to 0°C and slowly add 5 ml of an aqueous solution containing 2 g of perchloric acid.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Wash the reaction mixture with 10 ml of water, followed by 10 ml of ammonium chloride solution.
-
Adjust the pH of the combined aqueous layers to 9-10 with potassium carbonate.
-
Extract the product with dichloromethane (3 x 100 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-Serine tert-butyl ester as a faint yellow oil.
Step 2: Synthesis of N-Chloroacetyl-L-serine tert-butyl ester [13]
-
Dissolve 10 g of L-Serine tert-butyl ester in 100 ml of dichloromethane.
-
At 0°C, slowly add a solution of 10 g of chloroacetyl chloride in 30 ml of dichloromethane.
-
Allow the reaction to warm to 30-40°C and stir for 1 hour.
-
Add 50 ml of a 50% aqueous sodium bicarbonate solution and separate the layers.
-
Wash the organic layer with 30 ml of water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Chloroacetyl-L-serine tert-butyl ester.
Step 3: Synthesis of (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester [13]
-
Dissolve the N-Chloroacetyl-L-serine tert-butyl ester from the previous step in toluene.
-
At a temperature between 0-30°C, add a toluene solution of sodium ethoxide dropwise.
-
Heat the reaction mixture and monitor for completion.
-
After the reaction is complete, quench the reaction, wash with water, and dry the organic layer.
-
Concentrate under reduced pressure to obtain (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester.
Step 4: Synthesis of (S)-3-Morpholinecarboxylic acid tert-butyl ester [13]
-
Dissolve (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester in methanol.
-
Cool the solution to between -10°C and 0°C.
-
Successively add aluminum trichloride and sodium borohydride.
-
Heat the reaction and monitor for completion.
-
After completion, wash the reaction mixture and dry the organic extract.
-
Concentrate to yield (S)-3-Morpholinecarboxylic acid tert-butyl ester.
Step 5: Synthesis of (S)-Methyl 3-Morpholinecarboxylate (via Deprotection and Fischer Esterification) [13][14][15]
-
Dissolve the (S)-3-Morpholinecarboxylic acid tert-butyl ester in an excess of methanol.
-
Cool the solution to between -10°C and 0°C.
-
Slowly add a 30-35% solution of hydrogen chloride in methanol. The HCl acts as both the deprotection agent for the tert-butyl ester and the catalyst for the subsequent Fischer esterification.[13][16]
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS). The use of excess methanol as the solvent drives the equilibrium towards the formation of the methyl ester.[15]
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and HCl.
-
The resulting crude product can be purified by standard methods such as column chromatography or distillation to yield pure (S)-Methyl 3-Morpholinecarboxylate.
Application in Drug Development: The "Privileged Scaffold" in Action
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[1][13] Its incorporation into a drug candidate can significantly improve its pharmacokinetic properties, including aqueous solubility, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) profile.[5][17] The C3-substituted morpholine motif, in particular, serves as a chiral building block for several advanced pharmaceutical agents.
Role in Kinase Inhibitors and CNS-Active Drugs
The morpholine moiety is a common feature in drugs targeting kinases and the central nervous system (CNS).[18] For instance, in the development of mTOR kinase inhibitors, introducing a methyl group at the C3 position of the morpholine ring has been explored to enhance brain permeability.[18] The structural rigidity and the hydrogen bond accepting capability of the morpholine oxygen are key for specific interactions with biological targets.[19]
Logical Relationship in Drug Design
The decision to incorporate a morpholine-3-carboxylate moiety into a lead compound is often driven by a multi-faceted strategy to optimize its drug-like properties.
While direct synthesis of major marketed drugs like Linezolid and Aprepitant does not typically start from this compound, the underlying chiral morpholine core is a critical pharmacophore.[7][20] The synthetic strategies for these drugs often involve the construction of a substituted morpholine ring, highlighting the importance of this structural motif.[19][21] For example, the synthesis of Reboxetine, a norepinephrine reuptake inhibitor, involves the formation of a substituted morpholine ring as a key step.[22] The availability of enantiopure building blocks like this compound provides an alternative and efficient route for the synthesis of novel analogs of such drugs.[22]
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound, particularly in its enantiopure forms, is a high-value chiral building block for the modern medicinal chemist. Its intrinsic physicochemical properties, conferred by the morpholine scaffold, make it an attractive component for enhancing the drug-like characteristics of new chemical entities. The robust and scalable synthetic routes from readily available starting materials like L-serine further underscore its practical utility. As the demand for drugs with optimized pharmacokinetic profiles continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly vital role in the future of drug discovery and development.
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A Technical Guide to Methyl 3-Morpholinecarboxylate: Properties, Synthesis, and Applications for Research Professionals
Executive Summary: This document provides a comprehensive technical overview of Methyl 3-Morpholinecarboxylate, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. We will explore its core molecular identity, including its formula, molecular weight, and stereoisomeric forms, alongside its key physicochemical properties and handling requirements. This guide delves into a logical synthetic pathway, provides a predictive analysis of its spectroscopic characteristics, and discusses its role as a versatile chiral building block in medicinal chemistry. The information is structured to offer both foundational knowledge and field-proven insights for scientists and development professionals.
Core Molecular Identity
This compound is a chiral organic compound featuring a morpholine ring substituted at the 3-position with a methyl ester group. The presence of a stereocenter at the C3 position is of critical importance, particularly in pharmaceutical applications where enantiomeric purity can dictate biological activity and safety profiles. The compound is commonly available as a racemic mixture or as its individual (R)- and (S)-enantiomers.[1][2] For practical laboratory use, it is often supplied as the free base (a liquid) or as a more stable hydrochloride salt (a solid).[1][3]
| Identifier | Value | Source(s) |
| Chemical Name | This compound | Sigma-Aldrich |
| IUPAC Name | methyl morpholine-3-carboxylate | PubChem |
| Molecular Formula | C₆H₁₁NO₃ | [2][3][4] |
| Molecular Weight | 145.16 g/mol | [2][3][4][5][6] |
| CAS Number (Racemic) | 126264-49-1 | [3] |
| CAS Number ((S)-enantiomer) | 741288-31-3 | [2][4] |
| CAS Number ((R)-enantiomer) | 1187933-47-6 | [6] |
| HCl Salt Formula | C₆H₁₂ClNO₃ | [1][7] |
| HCl Salt Molecular Weight | 181.62 g/mol | [1][7] |
| HCl Salt CAS ((R)-enantiomer) | 1187929-55-0 | [1] |
Physicochemical Properties and Safe Handling
Understanding the physical properties of this compound is essential for its proper storage, handling, and application in experimental setups. The free base form is typically a liquid at room temperature.
| Property | Value | Source(s) |
| Physical Form | Liquid | [3] |
| Boiling Point | ~202.2 °C at 760 mmHg | [1][3] |
| Storage Temperature | -20°C, under inert atmosphere, protected from light | [3][6] |
| Purity | Typically ≥97% | [3] |
Safety and Handling: this compound is classified as harmful and an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
GHS Pictogram: GHS07 (Harmful/Irritant).[3]
Synthesis and Chemical Reactivity
While various synthetic routes can be envisioned, a common and logical approach for preparing enantiomerically pure this compound involves the esterification of the corresponding 3-Morpholinecarboxylic acid. This process typically requires protection of the secondary amine to prevent side reactions.
Experimental Workflow: Proposed Synthesis The following workflow outlines a standard, three-step synthesis from 3-Morpholinecarboxylic acid. The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic due to its stability under the esterification conditions and its straightforward removal under acidic conditions.
Caption: Role as a scaffold for chemical derivatization.
Conclusion
This compound is a foundational chemical entity whose value extends far beyond its basic molecular formula and weight. Its defined stereochemistry, coupled with the pharmaceutically advantageous properties of the morpholine scaffold, establishes it as a high-value intermediate for drug discovery and development. The presence of orthogonal functional handles—the ester and the secondary amine—provides synthetic chemists with the flexibility to explore diverse chemical space, making it an indispensable tool for constructing novel molecular entities with therapeutic potential.
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PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. NIST Chemistry WebBook. Retrieved from [Link]
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Chemdad. (n.d.). Methyl (3R)-3-Morpholinecarboxylate. Chongqing Chemdad Co., Ltd. Retrieved from [Link]
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Introduction: Elucidating the Molecular Architecture
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-Morpholinecarboxylate
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block or scaffold in the synthesis of more complex pharmaceutical agents. Its structure, featuring a morpholine ring and a methyl ester functional group, imparts specific physicochemical properties that are crucial for its biological activity and application. The precise and unambiguous characterization of this molecule is paramount, ensuring its purity, identity, and structural integrity. Spectroscopic techniques provide the foundational tools for this characterization, offering a detailed view into the molecule's atomic connectivity and chemical environment.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic data for this compound. We will delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be not just on the data itself, but on the causal logic behind the experimental choices and the interpretation of the resulting spectra, ensuring a self-validating approach to molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Expertise & Causality: The predicted chemical shifts for this compound are based on the inductive effects of the neighboring oxygen and nitrogen atoms and the ester group. The electronegative oxygen and nitrogen atoms deshield adjacent protons, shifting their signals downfield. The protons on the morpholine ring exist in a chair conformation, leading to distinct axial and equatorial environments, which can result in complex splitting patterns.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3 | 3.90 - 4.05 | dd | 1H | Methine proton adjacent to ester and nitrogen |
| H-2ax, H-6ax | 3.75 - 3.90 | m | 2H | Axial protons adjacent to oxygen/nitrogen |
| H-2eq, H-6eq | 3.55 - 3.70 | m | 2H | Equatorial protons adjacent to oxygen/nitrogen |
| H-5ax, H-5eq | 2.80 - 3.00 | m | 2H | Protons adjacent to nitrogen |
| -OCH₃ | 3.73 | s | 3H | Methyl ester protons |
| -NH | ~2.0 (broad) | s | 1H | Amine proton |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The NH proton signal is often broad and may exchange with D₂O.
Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming: Homogenize the magnetic field by adjusting the shim coils. This is a crucial step to obtain sharp, well-resolved peaks.
-
Tuning and Matching: Tune the probe to the resonance frequency of ¹H nuclei to ensure maximum signal transmission.
-
Acquisition: Set the acquisition parameters, including the number of scans (typically 8-16 for good signal-to-noise), pulse angle (e.g., 45°), and relaxation delay (e.g., 1-2 seconds).
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) signal to obtain the final spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.[1]
Expertise & Causality: The predicted chemical shifts are governed by the same principles as in ¹H NMR. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield (~170 ppm). Carbons bonded to the electronegative oxygen and nitrogen atoms (C-2, C-3, C-6) are also shifted downfield compared to a simple alkane, while the methyl carbon of the ester appears in the typical range for an O-methyl group.[2][3]
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~172 | Ester Carbonyl |
| C-2, C-6 | ~67 | Carbons adjacent to Oxygen |
| C-3 | ~55 | Methine Carbon |
| -OCH₃ | ~52 | Methyl Ester Carbon |
| C-5 | ~45 | Carbon adjacent to Nitrogen |
Protocol for ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition stage:
-
Frequency Change: The spectrometer must be set to the ¹³C resonance frequency.
-
Proton Decoupling: A broadband proton decoupler is used to remove C-H coupling, simplifying the spectrum to singlets.
-
Increased Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio. This increases the experiment time.
-
Relaxation Delay: A longer relaxation delay may be needed, especially for quaternary carbons, to ensure accurate integration (though integration is not typically performed in standard decoupled ¹³C spectra).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.[4]
Expertise & Causality: The structure of this compound contains several key functional groups that will give rise to distinct, strong absorptions. The most prominent will be the C=O stretch of the ester, which is a very strong and sharp band. The N-H bond of the secondary amine will produce a moderate absorption, while the C-O and C-N bonds will have characteristic stretches in the fingerprint region.[5]
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3500 | Medium, Broad | N-H Stretch | Secondary Amine |
| 2850 - 3000 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂) |
| 1735 - 1750 | Strong, Sharp | C=O Stretch | Ester |
| 1200 - 1300 | Strong | C-O Stretch | Ester |
| 1050 - 1150 | Strong | C-O-C Stretch | Ether (in ring) |
| 1000 - 1250 | Medium | C-N Stretch | Amine |
Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Background Scan: With a clean ATR crystal, run a background scan. This is crucial to subtract the spectrum of the ambient atmosphere (e.g., CO₂ and H₂O) from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.
Diagram: Functional Group - IR Region Correlation
Caption: Correlation of functional groups to IR regions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[6]
Expertise & Causality: The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound (145.16 g/mol ).[7] The fragmentation pattern is a predictable cascade based on the weakest bonds and the formation of stable ions. Common fragmentation pathways for this molecule would include the loss of the methoxy group from the ester (a common fragmentation for methyl esters) and cleavage of the morpholine ring, particularly alpha-cleavage adjacent to the nitrogen atom.
Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Proposed Fragment | Identity |
| 145 | [M]⁺ | Molecular Ion |
| 114 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 86 | [C₄H₈NO]⁺ | Alpha-cleavage of the ring |
| 59 | [COOCH₃]⁺ | Carbomethoxy fragment |
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/L) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method Setup:
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Inject 1 µL of the sample into the heated injection port (e.g., 250 °C) in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation of components.
-
-
MS Method Setup:
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).
-
Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
Diagram: GC-MS Analytical Workflow
Caption: Generalized workflow for GC-MS analysis.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ester, ether), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques provide a robust and self-validating dataset that confirms the identity and purity of the compound, a critical requirement for its application in research and development.
References
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Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]
-
(S)-Methyl morpholine-3-carboxylate. PubChem. Available at: [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link]
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. Available at: [Link]
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Methyl morpholine-2-carboxylate. PubChem. Available at: [Link]
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MORPHOLINE-3-CARBOXYLIC ACID. ChemBK. Available at: [Link]
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Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. Available at: [Link]
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1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
¹H NMR signals for methylene protons of morpholine group. ResearchGate. Available at: [Link]
-
A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]
-
Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. PubMed. Available at: [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]
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Integrative analysis of multimodal mass spectrometry data in MZmine 3. National Institutes of Health (NIH). Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
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INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. Available at: [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-Morpholinecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. Its favorable physicochemical properties—such as metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor—make it a highly valuable component in drug design. Methyl 3-Morpholinecarboxylate serves as a key chiral building block for synthesizing more complex molecules with this desirable framework.
A thorough understanding of its structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for its elucidation in solution.[1] This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical acquisition and interpretation. We will explore the causal factors governing the spectral output, including the influence of stereochemistry and the conformational rigidity of the heterocyclic ring system.
Part 1: Theoretical Analysis and Spectral Prediction
The structure of this compound contains several distinct proton environments. The presence of a chiral center at the C3 position introduces diastereotopicity for the methylene protons on the morpholine ring, making the spectrum more complex and information-rich than that of a simple, achiral morpholine.
Caption: Molecular structure of this compound with proton labels.
Causality: Factors Influencing Chemical Shifts
The chemical shift (δ) of a proton is determined by its local electronic environment.[2] Key factors for this compound include:
-
Electronegativity: The highly electronegative oxygen and nitrogen atoms in the morpholine ring withdraw electron density from adjacent protons (a deshielding effect), causing their signals to appear at a higher chemical shift (further downfield). The protons on C6 (adjacent to oxygen) are expected to be more deshielded than the protons on C2 and C5 (adjacent to nitrogen).
-
Anisotropic Effects: The π-electrons of the carbonyl group (C=O) create a magnetic field that deshields the nearby H3 proton.
-
Chirality and Diastereotopicity: The C3 carbon is a stereocenter. Consequently, the two protons on C2, the two on C5, and the two on C6 are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will also exhibit geminal coupling to each other.
-
Ring Conformation: The morpholine ring typically adopts a chair conformation.[3][4] This places protons in either axial or equatorial positions, which have slightly different electronic environments and, more importantly, different dihedral angles with respect to their neighbors. This difference in dihedral angle significantly impacts the magnitude of the vicinal coupling constants (J-values), as described by the Karplus relationship.
Predicted Spectral Parameters
Based on these principles and data from related morpholine structures, a predicted ¹H NMR spectrum can be summarized.[3][5] The exact chemical shifts and coupling constants can vary with the solvent and spectrometer frequency.[6]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |
| -OCH₃ | ~ 3.75 | Singlet (s) | N/A | 3H | Methyl group protons deshielded by the adjacent ester functionality. No adjacent protons to couple with. |
| H6 (a, b) | ~ 3.7 - 4.0 | Multiplet (m) | Jgem ≈ 11-12 Hz, Jvic ≈ 3-10 Hz | 2H | Diastereotopic protons adjacent to the highly electronegative ring oxygen, resulting in significant downfield shift. |
| H3 | ~ 3.5 - 3.8 | Doublet of Doublets (dd) | J ≈ 3-10 Hz | 1H | Methine proton at the chiral center, deshielded by both the adjacent nitrogen and the ester group. Coupled to the two H2 protons. |
| H2 (a, b) | ~ 3.0 - 3.4 | Multiplet (m) | Jgem ≈ 12-13 Hz, Jvic ≈ 3-10 Hz | 2H | Diastereotopic protons adjacent to nitrogen and the C3 stereocenter. |
| H5 (a, b) | ~ 2.7 - 3.0 | Multiplet (m) | Jgem ≈ 12-13 Hz, Jvic ≈ 3-10 Hz | 2H | Diastereotopic protons adjacent to nitrogen. Typically the most upfield of the ring protons. |
| N-H | 1.5 - 3.5 (variable) | Broad Singlet (br s) | N/A | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature.[7][8] Often broad due to quadrupole broadening from nitrogen and/or chemical exchange. |
Part 2: Experimental Protocol for Spectrum Acquisition
This section provides a self-validating, step-by-step protocol for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps ensures reproducibility and data integrity.
Workflow Overview
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Methodology
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆), Grade >99.8% D
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.[9]
-
Add approximately 0.6 mL of the chosen deuterated solvent.[10] The use of a deuterated solvent is critical to avoid overwhelming the analyte signals and to provide a lock signal for the spectrometer.[1]
-
Ensure the sample is fully dissolved. Use a vortex mixer or brief sonication if necessary. The solution must be homogeneous and free of any solid particles, which can degrade spectral quality.[11]
-
Prepare a filter by tightly packing a small amount of glass wool into a Pasteur pipette. Do not use cotton wool, as it can leach impurities.
-
Filter the solution directly into the NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm, ensuring it covers the detection coils of the NMR probe.[12]
-
Cap the NMR tube securely and label it clearly.
-
-
Spectrometer Operation (General Steps):
-
Insert the NMR tube into a spinner turbine and use a depth gauge to ensure it is positioned at the correct height.[12]
-
Place the sample into the NMR magnet (either manually or via an autosampler).
-
Lock: Instruct the spectrometer software to "lock" onto the deuterium signal of the solvent. This stabilizes the magnetic field.[13]
-
Shim: Perform an automated or manual shimming procedure.[14] This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for achieving sharp, well-resolved peaks.
-
Acquisition:
-
Load a standard proton experiment parameter set.
-
The receiver gain should be automatically adjusted (rga) to maximize signal without overloading the detector.
-
Set the number of scans (ns). For a sample of this concentration, 16 to 32 scans are typically sufficient.
-
Initiate the acquisition (zg).
-
-
-
Data Processing:
-
The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform (ef).
-
Perform automatic phase correction (apk) and baseline correction to ensure the peaks are correctly phased and the baseline is flat.
-
Calibrate the chemical shift axis. Set the reference peak to 0 ppm if TMS was added, or to the known chemical shift of the residual protonated solvent (e.g., CDCl₃ at 7.26 ppm).[15]
-
Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign each signal to the corresponding protons in the molecule.
-
Part 3: Conclusion and Field Application
This guide provides the foundational knowledge for understanding and acquiring the ¹H NMR spectrum of this compound. The predicted spectrum, characterized by a singlet for the methyl ester and a series of complex multiplets for the diastereotopic ring protons, offers a unique fingerprint for this molecule. The detailed experimental protocol ensures that researchers can obtain high-quality, reliable data for structural verification and purity assessment.
For drug development professionals, a definitive understanding of this spectrum is critical for quality control of starting materials and for characterizing downstream products where this morpholine scaffold is incorporated. Any deviation from the expected spectrum can indicate the presence of impurities, regioisomers, or unexpected reaction outcomes, making ¹H NMR an indispensable tool in the synthesis and development of novel therapeutics.
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Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 3-Morpholinecarboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic chemistry for unambiguous structure elucidation. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of Methyl 3-Morpholinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental data, this document leverages predictive methodologies and foundational NMR principles to offer an authoritative interpretation of its ¹³C chemical shifts. We will delve into the theoretical basis for the predicted spectral values, provide a detailed, field-proven protocol for experimental data acquisition, and present a logical framework for spectral interpretation, aimed at researchers, scientists, and drug development professionals.
Introduction: The Morpholine Scaffold and its Spectroscopic Characterization
The morpholine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. Its favorable physicochemical properties, such as water solubility and metabolic stability, make it a desirable building block. This compound serves as a key chiral intermediate for the synthesis of more complex morpholine-containing drug candidates.
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. ¹³C NMR spectroscopy provides a direct fingerprint of the carbon skeleton of a molecule.[1] Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance signal, making it a powerful tool for identifying isomers and confirming molecular structure.[2] This guide will focus on predicting, interpreting, and experimentally verifying the ¹³C NMR spectrum of this compound.
Predicted ¹³C NMR Spectrum and Structural Assignment
Given the lack of published experimental spectra for this compound, we have generated a predicted ¹³C NMR spectrum using advanced computational algorithms. These tools, such as those employing Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks, provide highly accurate estimations based on vast databases of known structures.[3][4]
The structure of this compound, with systematic numbering for NMR assignment, is shown below.
Caption: Standard workflow for ¹³C NMR analysis of small organic molecules.
Conclusion and Further Steps
This guide provides a robust framework for understanding and obtaining the ¹³C NMR spectrum of this compound. The predicted chemical shifts, grounded in established spectroscopic principles, offer a reliable template for spectral assignment. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data for structural verification. For unambiguous assignment, especially in cases of signal overlap or complex substitution patterns, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. These techniques correlate the carbon signals with their attached protons (HSQC) or protons two to three bonds away (HMBC), providing definitive proof of the carbon skeleton's connectivity. [5]
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Bures, J., et al. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(12), 972-978. [Link]
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FT-IR Analysis of Methyl 3-Morpholinecarboxylate: A Technical Guide for Structural Elucidation and Quality Control
An In-depth Technical Guide
This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 3-Morpholinecarboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and vibrational response, offering field-proven insights to ensure robust and reliable spectral acquisition and interpretation. The methodologies described herein are designed to be self-validating, empowering researchers to confidently ascertain molecular identity, purity, and consistency.
Part 1: The Vibrational Foundation of this compound
FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these natural vibrations, resulting in a unique spectral fingerprint.[1] For a molecule as functionally rich as this compound, this fingerprint is a composite of stretches, bends, and other vibrations originating from its distinct structural motifs: the morpholine ring and the methyl ester substituent.
The molecule's structure is non-linear, meaning it possesses 3N-6 vibrational modes, where N is the number of atoms, leading to a complex and information-rich spectrum.[2] The primary functional groups dictating the major features of its IR spectrum are the secondary amine (N-H), the ether linkage (C-O-C), the methylene groups (CH₂) of the morpholine ring, and the methyl ester group (C=O, C-O, and O-CH₃).
To visualize these key analytical targets, the molecular structure is presented below.
Caption: A validated workflow for acquiring a high-quality FT-IR spectrum.
Step-by-Step Methodology:
1. Instrument and Accessory Preparation:
-
Causality: The choice of accessory is critical. For a liquid sample, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity, minimal sample volume requirement, and high reproducibility. [3][4]A diamond ATR crystal is robust and suitable for most organic compounds. [3]If using traditional transmission, KBr salt plates are used. [5][6]* Protocol:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
If using ATR, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
If using KBr plates for transmission, ensure they are polished, clear, and free from moisture by storing them in a desiccator.
-
2. Background Spectrum Acquisition:
-
Causality: A background scan is essential to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, as well as any intrinsic signal from the spectrometer's optics or the ATR crystal. [3]This step establishes a true zero-absorbance baseline.
-
Protocol:
-
Set the instrument parameters. A typical setup for routine analysis is:
-
3. Sample Preparation:
-
Causality: Proper sample application ensures optimal interaction between the infrared beam and the analyte. The goal is to create a thin, uniform layer that allows for sufficient light transmission without causing total absorption (peak saturation).
-
Protocol (ATR):
-
Place a single, small drop of liquid this compound directly onto the center of the ATR crystal. [4][7] 2. If the sample is a solid, place a small amount of the powder on the crystal and use the pressure clamp to ensure firm, even contact. [4]* Protocol (Transmission with KBr Plates):
-
Place one drop of the liquid sample onto the face of one KBr plate.
-
Carefully place the second plate on top and give it a slight turn to spread the liquid into a thin, uniform film. [5][6] 3. Mount the plates in the spectrometer's sample holder.
-
4. Sample Spectrum Acquisition:
-
Causality: This step measures the infrared radiation absorbed by the sample itself. The instrument automatically ratios the sample single-beam spectrum against the stored background single-beam spectrum to produce the final absorbance or transmittance spectrum.
-
Protocol:
-
Using the same instrument parameters as the background scan, acquire the sample spectrum.
-
The resulting spectrum should show clear absorption peaks where the strongest peak is below 1.0 absorbance units (or above 10% transmittance) to ensure data is within the linear range of the detector.
-
5. Data Processing and Analysis:
-
Causality: Post-acquisition processing ensures the spectrum is correctly formatted for interpretation.
-
Protocol:
-
The software will automatically perform the background subtraction.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the experimental peak positions with the reference values in the table provided in Part 2 and with library spectra to confirm the identity of this compound.
-
By adhering to this structured approach, from theoretical understanding to meticulous experimental execution, researchers can leverage FT-IR spectroscopy as a powerful and definitive tool for the analysis of this compound.
References
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- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
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- ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum....
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- Michigan State University. Table of Characteristic IR Absorptions.
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- Chemistry LibreTexts. (2025, March 8). 12.12: Normal Modes of Vibrations Describe how Molecules Vibrate.
- ResearchGate. (2005, August 7). C−H Stretching Vibrations of Methyl, Methylene and Methine Groups at the Vapor/Alcohol ( n = 1−8) Interfaces. The Journal of Physical Chemistry B, 109(29).
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Mass spectrometry fragmentation of Methyl 3-Morpholinecarboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-Morpholinecarboxylate
Abstract
This technical guide provides a detailed examination of the mass spectrometric behavior of this compound. In the absence of extensive published literature on this specific molecule, this document synthesizes established principles of mass spectrometry to predict its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI). By dissecting the molecule into its core functional components—a secondary amine, a cyclic ether, and a methyl ester—we can apply known fragmentation rules to construct a reliable theoretical framework. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling, offering a foundational understanding of how this and structurally related compounds behave in the gas phase.
Introduction: The Structural Context of this compound
This compound (C₆H₁₁NO₃, MW: 145.16 g/mol ) is a heterocyclic compound incorporating the morpholine scaffold, a common motif in medicinal chemistry and organic synthesis.[1] The structural integrity and purity of such molecules are paramount, making mass spectrometry an indispensable analytical tool. Understanding its fragmentation pattern is crucial for unambiguous identification in complex matrices, metabolite studies, and quality control.
This guide will deconstruct the fragmentation logic based on the molecule's three key features:
-
The Morpholine Ring: A six-membered heterocycle containing both a secondary amine and an ether linkage.
-
The Secondary Amine: A site of preferential ionization and a director of alpha-cleavage.
-
The Methyl Ester Group: A functional group with its own characteristic cleavage patterns.
We will explore the fragmentation cascades initiated by both high-energy Electron Ionization (EI), which induces extensive fragmentation, and softer Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), which typically starts from a protonated precursor.
Predicted Fragmentation Pathways under Electron Ionization (EI-MS)
Electron Ionization (70 eV) imparts significant energy into the molecule, leading to the formation of a radical cation (M•⁺) and subsequent, often complex, fragmentation.[2] The initial ionization is most likely to occur at the site of the most loosely held electrons, which in this case is the nitrogen atom's lone pair.
The Molecular Ion and Initial Alpha-Cleavages
The molecular ion (M•⁺) will appear at m/z 145 . Due to the presence of multiple fragmentation-directing groups, this peak may be of low abundance.[3] The primary and most favored fragmentation process for amines and ethers is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the heteroatom, driven by the stability of the resulting cation.[4][5]
-
Loss of the Carbomethoxy Group (Major Pathway): The most significant initial fragmentation is predicted to be the alpha-cleavage adjacent to the ring nitrogen, resulting in the expulsion of the entire methyl carboxylate group as a radical. This pathway is highly favored due to the formation of a stable, iminium cation.
-
M•⁺ (m/z 145) → [M - •COOCH₃]⁺ (m/z 86) + •COOCH₃ This m/z 86 ion is expected to be a prominent, possibly the base, peak in the spectrum.
-
-
Loss of a Methoxy Radical: A characteristic fragmentation of methyl esters is the loss of the methoxy group (•OCH₃).[6]
-
M•⁺ (m/z 145) → [M - •OCH₃]⁺ (m/z 114) + •OCH₃ The resulting acylium ion at m/z 114 is resonance-stabilized and should be a significant peak.
-
Fragmentation of the Morpholine Ring
Following the initial ionization event, the morpholine ring itself is susceptible to fragmentation. This is a known behavior for cyclic ethers.[7] A common pathway involves a retro-Diels-Alder (RDA) type reaction or other ring-opening mechanisms followed by the loss of small, stable neutral molecules.
-
Loss of Formaldehyde (CH₂O): Cleavage of the C-O bonds within the ring can lead to the elimination of a formaldehyde unit.
-
[M - •COOCH₃]⁺ (m/z 86) → [C₄H₈N]⁺ (m/z 56) + CH₂O
-
-
Loss of Ethylene (C₂H₄): Subsequent fragmentation of the ring can also result in the loss of ethylene.
The diagram below illustrates the predicted primary fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Summary of Key Predicted EI Fragments
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Predicted Abundance |
| 145 | [C₆H₁₁NO₃]•⁺ | Molecular Ion (M•⁺) | Low |
| 114 | [C₅H₈NO₂]⁺ | M•⁺ - •OCH₃ (Loss of methoxy radical) | Moderate to High |
| 86 | [C₄H₈NO]⁺ | M•⁺ - •COOCH₃ (Loss of carbomethoxy radical) | High (Potential Base Peak) |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation | Low to Moderate |
| 56 | [C₄H₈N]⁺ | [m/z 86] - CH₂O (Ring fragmentation) | Moderate |
Predicted Fragmentation Pathways under ESI-MS/MS
Electrospray Ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, especially for compounds with basic nitrogen atoms.[8] For this compound, this would result in a precursor ion at m/z 146 . Subsequent fragmentation is induced via collision with an inert gas (e.g., argon or nitrogen) in a collision cell (CID or HCD). Fragmentation of these even-electron ions proceeds through the loss of stable, neutral molecules.
Fragmentation of the [M+H]⁺ Precursor Ion
The proton is most likely to reside on the basic morpholine nitrogen.
-
Loss of Methanol (Major Pathway): The protonated ester is susceptible to the loss of methanol (CH₃OH), a common fragmentation pathway for methyl esters under ESI-MS/MS conditions.
-
[M+H]⁺ (m/z 146) → [M+H - CH₃OH]⁺ (m/z 114) + CH₃OH This results in the same m/z 114 acylium ion observed in the EI spectrum, which is expected to be a major product ion.
-
-
Loss of Water and CO: The morpholine ring can undergo rearrangement and cleavage, leading to the loss of water (H₂O) followed by carbon monoxide (CO).
-
[M+H]⁺ (m/z 146) → [M+H - H₂O]⁺ (m/z 128) → [M+H - H₂O - CO]⁺ (m/z 100) The ion at m/z 100 would correspond to the protonated morpholine ring after loss of the entire ester group as methyl formate or sequential losses.
-
The diagram below illustrates the predicted fragmentation pathways for the protonated molecule under ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
To validate the predicted fragmentation patterns, the following general protocols can be employed.
GC-MS Protocol for EI Fragmentation
This method is suitable for analyzing the volatile compound and generating the EI spectrum.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Methanol or Dichloromethane).
-
GC System:
-
Injector: Split/splitless, 250 °C.
-
Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 250.
-
Data Analysis: Identify the molecular ion and compare observed fragment ions to the predicted values in the table above.
-
LC-MS/MS Protocol for ESI Fragmentation
This method is ideal for generating the protonated molecule and performing CID.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
LC System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS System (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
MS1 Scan: Scan from m/z 100 to 200 to identify the [M+H]⁺ ion at m/z 146.
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 146 and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Data Analysis: Correlate product ions with predicted neutral losses (e.g., methanol).
-
The general workflow for mass spectrometric analysis is depicted below.
Caption: General workflow for MS and MS/MS analysis.
Conclusion
The fragmentation of this compound in a mass spectrometer is predictably governed by the interplay of its secondary amine, cyclic ether, and methyl ester functionalities. Under EI conditions, the fragmentation is expected to be dominated by alpha-cleavage adjacent to the nitrogen, leading to a stable iminium ion at m/z 86 . Under softer ESI-MS/MS conditions, the protonated molecule at m/z 146 is expected to readily lose a neutral molecule of methanol, yielding a characteristic product ion at m/z 114 . These predicted pathways provide a robust framework for the identification and structural confirmation of this compound and can serve as a valuable reference for the analysis of related morpholine derivatives.
References
-
D. P. Martins, N., & El Seoud, O. A. (2018). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]
-
AIP Publishing. (2017). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation. AIP Conference Proceedings. Available at: [Link]
-
ResearchGate. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
dos Santos, V. H. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Available at: [Link]
-
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Unlocking the Therapeutic Potential of Methyl 3-Morpholinecarboxylate Derivatives
A Technical Guide to the
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and metabolic properties to bioactive molecules.[1][2] Within this privileged scaffold class, derivatives of methyl 3-morpholinecarboxylate represent a versatile and promising, yet underexplored, chemical space. This technical guide synthesizes the available data on the synthesis, biological activities, and therapeutic potential of these derivatives. We delve into their demonstrated efficacy as anticancer and antimicrobial agents, providing mechanistic insights and quantitative data where available. Furthermore, this guide presents detailed experimental workflows for the synthesis and biological evaluation of these compounds, intended to equip researchers and drug development professionals with the foundational knowledge to explore this promising class of molecules.
The Morpholine Carboxylate Scaffold: A Privileged Starting Point
The six-membered morpholine ring, containing both an oxygen and a nitrogen atom, is a recurring motif in a multitude of approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3] Its prevalence is not accidental; the morpholine moiety often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles of parent compounds.[1][2]
The this compound structure offers three key points for chemical diversification:
-
The Carboxylate Group (Position 3): This ester can be hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, hydrazides, and other functional groups, enabling the exploration of diverse interactions with biological targets.
-
The Morpholine Nitrogen (Position 4): As a secondary amine, this position is a prime handle for substitution, allowing the introduction of various aryl, alkyl, and heterocyclic groups to modulate potency and selectivity.
-
The Morpholine Ring Carbons: While less common, substitution on the ring itself can fine-tune the stereochemistry and conformational properties of the molecule.
This inherent versatility makes the scaffold an ideal starting point for the development of novel therapeutic agents across different disease areas.[1][4]
Synthetic Pathways and Methodologies
The generation of a diverse library of this compound derivatives is crucial for exploring their structure-activity relationships (SAR). A generalized synthetic workflow is outlined below.
Diagram: General Synthetic & Screening Workflow
Caption: High-level workflow from synthesis to lead identification.
2.1 Core Synthetic Protocol: N-Substituted Derivatives
A common strategy involves the N-alkylation or N-arylation of the morpholine nitrogen. The following protocol is a representative example for creating N-substituted acetohydrazide derivatives, which can then be further modified.
Protocol: Synthesis of 2-(morpholin-4-yl)acetohydrazide
-
Esterification: React morpholine with ethyl chloroacetate in a suitable solvent (e.g., dry 1,4-dioxane) in the presence of a base like triethylamine. The mixture is typically stirred for 24 hours.[5]
-
Filtration: The triethylamine hydrochloride precipitate is removed by filtration.[5]
-
Solvent Removal: The solvent is partially removed from the filtrate by distillation.[5]
-
Precipitation: The residue is poured into crushed ice to precipitate the crude ethyl morpholin-4-yl acetate product, which is then recrystallized from ethanol.[5]
-
Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate in ethanol to yield 2-(morpholin-4-yl)acetohydrazide.[5]
Causality: This two-step process is efficient. The first step introduces an ester handle at the nitrogen position, which is then readily converted to a highly reactive hydrazide in the second step. This hydrazide is a versatile intermediate for creating Schiff bases or β-Lactams, significantly expanding the chemical diversity of the library.[5]
Key Biological Activities & Mechanistic Insights
Derivatives of the morpholine carboxylate scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
3.1 Anticancer Activity
Morpholine derivatives have shown potent activity against various cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.[2][3]
3.1.1 Inhibition of Non-Small Cell Lung Cancer (NSCLC)
Studies have shown that benzofuran derivatives bearing a morpholinomethyl group at the 3-position are effective inhibitors of NSCLC cell lines A549 and NCI-H23.[6][7][8]
-
Mechanism of Action: The primary mechanism involves the induction of apoptosis (programmed cell death). For instance, compounds 15a and 16a (3-(morpholinomethyl)benzofuran derivatives) were found to cause 34.59% and 36.81% total apoptosis in NCI-H23 cells, respectively, compared to just 2.09% in controls.[7] Furthermore, active compounds were shown to arrest the cell cycle, preventing cancer cells from proliferating.[8][9] Some derivatives also exhibit inhibitory activity against VEGFR-2, a key kinase in tumor angiogenesis.[6][8]
Data Summary: Antiproliferative Activity in NSCLC Cell Lines
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 4c | 3-methylbenzofuran | A549 | 1.48 | [7] |
| 10e | Morpholine-substituted THQ | A549 | 0.033 | [10] |
| 10d | Morpholine-substituted THQ | A549 | 0.062 | [10] |
| AK-10 | Morpholine-substituted quinazoline | A549 | 8.55 | [9] |
| 15a | 3-(morpholinomethyl)benzofuran | NCI-H23 | >1.5 (induces 34.59% apoptosis) | [7] |
| 16a | 3-(morpholinomethyl)benzofuran | NCI-H23 | >1.5 (induces 36.81% apoptosis) | [7] |
Note: THQ = Tetrahydroquinoline
3.1.2 mTOR Inhibition in Lung and Breast Cancer
Morpholine-substituted tetrahydroquinoline derivatives have been identified as potent inhibitors of the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation that is often dysregulated in cancer.[3][10]
-
Key Finding: Compound 10e emerged as a highly promising candidate, showing exceptional activity against the A549 lung cancer cell line with an IC₅₀ value of 0.033 µM.[10] This potency is attributed to the strategic incorporation of trifluoromethyl and morpholine moieties, which enhance binding interactions within the mTOR active site.[10]
Diagram: Simplified mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.[3]
3.2 Antimicrobial Activity
The morpholine scaffold is a component of several antimicrobial drugs, and novel derivatives continue to show promise in combating bacteria and fungi.[3][11]
3.2.1 Broad-Spectrum Antibacterial Action
Newly synthesized morpholine derivatives containing azole nuclei have demonstrated activity against various microorganisms, including M. smegmatis, C. albicans, and S. cerevisiae.[12] Another study reported that a morpholine derivative exhibited a broad spectrum of action, inhibiting 82.83% of bacterial strains tested with inhibition zones ranging from 16 to 31 mm.[13]
3.2.2 Activity Against Staphylococcus aureus
Ruthenium-based complexes modified with a morpholine moiety have been developed as potent antibacterial agents against Staphylococcus aureus. The most active complex, Ru(ii)-3 , exhibited a minimum inhibitory concentration (MIC) of just 0.78 µg/mL.[14]
-
Mechanism of Action: These metalloantibiotics employ a multi-target mechanism. They disrupt the bacterial membrane integrity and induce the production of reactive oxygen species (ROS), leading to rapid bactericidal effects.[14] This multi-pronged attack is advantageous as it can help overcome bacterial resistance.[14]
Data Summary: Antimicrobial Activity
| Compound Type | Target Organism | Activity Metric | Value | Reference |
| Azole-containing morpholine | M. smegmatis, C. albicans | Active | - | [12] |
| Morpholine derivative | Various bacteria | Inhibition Zone | 16-31 mm | [13] |
| Ru(ii)-3 | S. aureus | MIC | 0.78 µg/mL | [14] |
| Thiazole-containing morpholine (10 ) | Urease (enzyme) | IC₅₀ | 2.37 µM | [12] |
Experimental Protocols for Bioactivity Screening
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential.
4.1 Protocol: In Vitro Antiproliferative MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[7][10]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of ~5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized morpholine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Everolimus or 5-fluorouracil).[10] Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically ~570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Self-Validation: The inclusion of both positive and negative (vehicle) controls is critical. The positive control validates that the assay system is responsive to known inhibitors, while the vehicle control establishes the baseline for 100% cell viability. Consistent results across replicate wells and experiments ensure the reliability of the data.
4.2 Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[14]
Future Outlook & Therapeutic Potential
The derivatives of this compound are a fertile ground for drug discovery. The evidence points to significant potential, particularly in oncology and infectious diseases.
-
Oncology: The ability of these derivatives to induce apoptosis and inhibit critical pathways like mTOR positions them as strong candidates for further development, especially for lung and breast cancers.[3][10] Future work should focus on optimizing potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety in animal models.[14]
-
Antimicrobial: With the rising threat of antimicrobial resistance, the novel multi-target mechanisms exhibited by some morpholine derivatives are particularly compelling.[14] Exploring combinations with existing antibiotics could reveal synergistic effects and provide new strategies to combat resistant infections.[14]
The synthetic accessibility and favorable physicochemical properties of the morpholine scaffold, combined with the demonstrated biological activities of its derivatives, underscore the value of continued research in this area.[1][2]
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An In-depth Technical Guide to the Discovery and History of Morpholine-3-Carboxylic Acids
Abstract: Morpholine-3-carboxylic acid and its derivatives represent a cornerstone in modern medicinal chemistry. Characterized by a six-membered morpholine ring with a carboxylic acid at the 3-position, this scaffold serves as a conformationally constrained amino acid analogue.[1][2] This structural feature imparts favorable pharmacokinetic properties, such as enhanced metabolic stability, solubility, and bioavailability, making it a "privileged structure" in drug design.[3][4][5] This guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and the evolution of morpholine-3-carboxylic acids as critical building blocks in the creation of novel therapeutics.
Introduction: The Strategic Value of Conformational Constraint
In the realm of drug discovery, the ability to control the three-dimensional shape of a molecule is paramount. Peptides and other flexible molecules often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential.[6][7] The introduction of conformationally restricted amino acids is a powerful strategy to overcome these limitations.[1][8] Morpholine-3-carboxylic acid stands out as a particularly effective proline surrogate, locking the peptide backbone into a specific, biologically active conformation.[1] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[3][8] The morpholine ring itself, with its ether and amine functionalities, can improve aqueous solubility and modulate pKa, further enhancing the drug-like properties of the parent molecule.[3][9]
Core Structure of Morpholine-3-Carboxylic Acid
Caption: General structure of the morpholine-3-carboxylic acid scaffold.
Historical Perspective and the Genesis of Synthesis
While the parent morpholine heterocycle has been known for over a century, attributed to Ludwig Knorr who mistakenly thought it was part of morphine's structure, the specific journey of the 3-carboxylic acid derivative is more recent and rooted in the advancement of asymmetric synthesis and peptidomimetic research.[10]
Early synthetic approaches were often lengthy and lacked stereochemical control. A significant leap forward came with the utilization of readily available chiral starting materials. Natural amino acids, particularly L-serine, became a popular and cost-effective precursor for the synthesis of the enantiomerically pure (S)-morpholine-3-carboxylic acid.
The development of robust synthetic routes has been a key enabler for the widespread adoption of this scaffold. Modern methods often involve multi-step sequences that are amenable to scale-up for industrial production.[11][12][13]
Evolution of Synthetic Methodologies: A Workflow Approach
The synthesis of morpholine-3-carboxylic acids, particularly in their enantiopure forms, has evolved significantly. A common and effective strategy starts from L-serine, leveraging its inherent chirality.
Key Synthetic Workflow: From L-Serine
This workflow illustrates a validated pathway to (S)-morpholine-3-carboxylic acid, highlighting the causal logic behind each step.
Caption: A representative synthetic workflow for (S)-morpholine-3-carboxylic acid.
This pathway is just one example; other routes starting from precursors like amino alcohols or employing catalytic methods have also been developed, each with its own advantages in terms of yield, stereocontrol, and substrate scope.[13] Solid-phase synthesis strategies have also been reported, enabling the creation of diverse libraries of morpholine derivatives for high-throughput screening.[11]
Detailed Experimental Protocol: Synthesis of (S)-5-Oxo-3-morpholinyl Carboxylic Acid tert-Butyl Ester
This protocol is adapted from established literature procedures and serves as a practical example of a key step in the overall synthesis.[14]
Objective: To perform the intramolecular cyclization to form the morpholinone ring structure.
Materials:
-
N-chloroacetyl-L-serine tert-butyl ester (1 equivalent)
-
Toluene (anhydrous)
-
Sodium ethoxide (1.1 equivalents)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Dissolve N-chloroacetyl-L-serine tert-butyl ester in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In a separate flask, prepare a solution or slurry of sodium ethoxide in anhydrous toluene. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Causality Note: The slow addition helps to control any exotherm and ensures a smooth reaction, minimizing the formation of side products. Sodium ethoxide acts as a strong base to deprotonate the hydroxyl group, initiating the nucleophilic attack on the carbon bearing the chloride.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.
Applications in Drug Discovery and Development
The true value of the morpholine-3-carboxylic acid scaffold is demonstrated by its incorporation into a range of biologically active molecules and clinical candidates.[15][16][17] The morpholine moiety is often used to modulate the pharmacokinetic and pharmacodynamic properties of a compound, enhancing solubility, brain permeability, and metabolic stability.[3][9]
| Property Enhanced by Morpholine Scaffold | Rationale / Mechanism | Example Application Areas |
| Metabolic Stability | The ether linkage and saturated ring are generally more resistant to metabolic degradation compared to linear peptide bonds.[1] | Peptidomimetic drugs, enzyme inhibitors[4] |
| Aqueous Solubility | The presence of the nitrogen and oxygen heteroatoms increases the polarity and potential for hydrogen bonding with water.[3][9] | Orally bioavailable drugs |
| Receptor Binding Affinity | The constrained conformation pre-organizes the molecule for optimal interaction with the target's binding site, reducing the entropic cost of binding.[8] | CNS-active drugs, receptor antagonists[3] |
| Brain Permeability | The weak basicity of the morpholine nitrogen (pKa similar to blood pH) can aid in crossing the blood-brain barrier.[3][9] | Drugs targeting neurological disorders[18] |
The scaffold's versatility has led to its use in developing agents for a wide array of diseases, including cancer, neurological disorders, and infectious diseases.[3][16][18]
Future Directions
Research into morpholine-3-carboxylic acids and their derivatives continues to be an active area. Future efforts are likely to focus on:
-
Novel Synthetic Methods: Developing more efficient, greener, and cost-effective catalytic methods for their synthesis.[5][13]
-
New Derivatives: Expanding the chemical space by creating novel derivatives with diverse substitutions to probe different biological targets.
-
Complex Scaffolds: Incorporating the morpholine-3-carboxylic acid motif into more complex molecular architectures, such as macrocycles and stapled peptides, to tackle challenging targets like protein-protein interactions.[7][8]
The foundational understanding of the discovery and synthesis of morpholine-3-carboxylic acids provides a robust platform for the next generation of drug development professionals to build upon, continuing the legacy of this truly privileged scaffold.
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The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its unique combination of physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, has cemented its role as a versatile building block in the design of a wide array of therapeutic agents.[2][3] This guide provides a comprehensive technical overview of the morpholine scaffold, delving into its fundamental characteristics, synthetic methodologies, and diverse applications in drug discovery. We will explore its impact on pharmacokinetic and pharmacodynamic profiles, analyze its role in clinically approved drugs, and provide detailed protocols and structure-activity relationship (SAR) insights to empower researchers in their quest for novel therapeutics.
The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety
The prevalence of the morpholine ring in successful drug candidates is not coincidental; it is a direct consequence of its advantageous physicochemical and pharmacokinetic properties.[4] These attributes collectively contribute to improved drug-like qualities, enhancing the probability of a molecule's success in the arduous journey from discovery to clinical application.
Enhancing Aqueous Solubility and Modulating Lipophilicity
The presence of both a hydrogen bond-accepting oxygen atom and a basic nitrogen atom within the morpholine ring imparts a favorable hydrophilic character.[5] This often leads to a significant improvement in the aqueous solubility of parent compounds, a critical factor for oral bioavailability and formulation development. The morpholine moiety provides an optimal balance of lipid and aqueous solubility.[6] Its incorporation can fine-tune the lipophilicity of a drug candidate, ensuring it can effectively traverse cellular membranes without being excessively sequestered in fatty tissues.
Metabolic Stability and Reduced Toxicity
The saturated nature of the morpholine ring generally confers a high degree of metabolic stability.[3] It is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more electron-rich aromatic or other heterocyclic systems.[2] For instance, the replacement of a metabolically labile piperazine ring with a morpholine has been shown to result in a better pharmacokinetic profile and reduced toxicity.[6] This metabolic robustness often translates to a longer half-life and a more predictable in vivo exposure profile.
Optimal Basicity and pKa
The nitrogen atom in the morpholine ring typically exhibits a pKa value around 8.7.[2] This moderate basicity ensures that a significant portion of the molecules are protonated at physiological pH, which can be crucial for interacting with biological targets and for maintaining aqueous solubility. This "just right" basicity avoids the potential liabilities associated with strongly basic amines, such as off-target interactions and increased potential for cardiotoxicity.
Synthetic Strategies for Morpholine Scaffolds
The accessibility and versatility of synthetic routes to morpholine derivatives have significantly contributed to their widespread use in medicinal chemistry.[1] A variety of methodologies are available, allowing for the facile incorporation of this scaffold and its subsequent functionalization.
Classical Synthesis: The Diethanolamine Route
A traditional and straightforward method for the synthesis of the parent morpholine ring involves the acid-catalyzed dehydration of diethanolamine. While effective for the unsubstituted scaffold, this method offers limited scope for introducing substituents.
Experimental Protocol: Synthesis of Morpholine from Diethanolamine
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine diethanolamine and a catalytic amount of concentrated sulfuric acid.
-
Solvent: Use a high-boiling point solvent such as toluene or xylene to facilitate the azeotropic removal of water.
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
-
Workup: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium hydroxide solution).
-
Purification: Extract the morpholine into an organic solvent, dry the organic layer, and purify by distillation.
Modern Synthetic Approaches for Substituted Morpholines
The demand for diverse and specifically substituted morpholine scaffolds has driven the development of more sophisticated synthetic strategies. These methods offer greater control over the stereochemistry and substitution patterns of the final product.
One powerful approach involves the intramolecular cyclization of β-amino alcohols. This can be achieved through various methods, including the use of activating agents for the hydroxyl group followed by nucleophilic attack by the amine.
Another versatile strategy is the use of ring-closing metathesis (RCM) of appropriately functionalized diallylamines, followed by hydroboration-oxidation to introduce the oxygen atom. This allows for the construction of highly substituted morpholine rings.
The diagram below illustrates a generalized modern synthetic approach to substituted morpholines.
Caption: A generalized workflow for the modern synthesis of substituted morpholine scaffolds.
The Role of Morpholine in Approved Drugs: Case Studies
The tangible impact of the morpholine scaffold is best illustrated by its presence in a significant number of FDA-approved drugs across various therapeutic areas.[6] An analysis of drugs approved in the last decade reveals a high prevalence of morpholine-containing compounds, with a notable concentration in oncology.[2]
Table 1: Selected FDA-Approved Drugs Containing a Morpholine Scaffold
| Drug Name | Therapeutic Area | Role of the Morpholine Scaffold |
| Gefitinib | Oncology (NSCLC) | Enhances aqueous solubility and oral bioavailability; forms key hydrogen bonds in the ATP-binding site of EGFR.[6] |
| Linezolid | Antibacterial | Improves pharmacokinetic profile and provides a crucial interaction point with the bacterial ribosome. |
| Aprepitant | Antiemetic | Acts as a scaffold to correctly orient the pharmacophoric elements for potent NK1 receptor antagonism.[5][7] |
| Reboxetine | Antidepressant | Contributes to the overall physicochemical properties and selective norepinephrine reuptake inhibition.[5][7] |
Structure-Activity Relationship (SAR) Insights
The morpholine ring is not merely a passive carrier of pharmacophoric groups; it actively participates in molecular recognition and can significantly influence the biological activity of a compound.[8] The ability of the morpholine oxygen to act as a hydrogen bond acceptor is a recurring theme in the SAR of many morpholine-containing drugs.[9]
For instance, in the case of kinase inhibitors, the morpholine moiety often orients itself to form a hydrogen bond with the "hinge" region of the kinase domain, a critical interaction for potent inhibition.[10] The flexible chair-like conformation of the morpholine ring allows it to adapt to the steric and electronic requirements of various binding pockets.[5]
The following diagram illustrates the key interactions of a morpholine-containing inhibitor within a generic kinase active site.
Caption: Key interactions of a morpholine scaffold within a kinase active site.
Morpholine as a Bioisosteric Replacement
Bioisosteric replacement is a powerful strategy in drug design to modulate the properties of a lead compound while retaining its biological activity.[11] The morpholine ring is frequently employed as a bioisostere for other cyclic amines, such as piperidine and piperazine, as well as for acyclic amines and tetrahydrofuran.[6]
Replacing Piperazine
The substitution of a piperazine ring with a morpholine can offer several advantages. The introduction of the oxygen atom reduces the pKa of the distal nitrogen, which can lead to improved selectivity and a better safety profile. It can also enhance metabolic stability by blocking a potential site of N-dealkylation.[6]
Replacing Tetrahydrofuran (THF)
While both morpholine and THF contain an ether oxygen, the introduction of the nitrogen atom in morpholine provides a handle for further derivatization and a point for forming ionic interactions, significantly expanding the chemical space that can be explored.
The following table summarizes the key property changes when using morpholine as a bioisosteric replacement.
Table 2: Morpholine as a Bioisostere
| Original Moiety | Replacement | Key Property Changes | Rationale for Replacement |
| Piperazine | Morpholine | Decreased pKa, increased metabolic stability, improved solubility.[6] | Reduce off-target effects, improve PK profile. |
| Piperidine | Morpholine | Increased hydrophilicity, introduction of H-bond acceptor. | Enhance solubility, introduce new binding interactions. |
| Tetrahydrofuran | Morpholine | Introduction of a basic center, point for derivatization. | Improve solubility, enable further chemical modification. |
Future Perspectives and Conclusion
The morpholine scaffold continues to be a mainstay in medicinal chemistry, and its importance is unlikely to diminish.[12] Future research will likely focus on the development of novel, stereoselective synthetic methods to access more complex and diverse morpholine derivatives.[13] Furthermore, the exploration of morpholine bioisosteres with unique three-dimensional shapes will continue to be an active area of research, aiming to improve drug properties and access novel intellectual property.[14][15][16]
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Conformational Analysis of 3-Substituted Morpholines: A Guide to Stereoelectronic Control and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its unique physicochemical properties that enhance solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3][4] Its flexible chair-like conformation is critical, acting as a scaffold to orient pharmacophoric elements for optimal target interaction.[1][5] However, the introduction of substituents, particularly at the C-3 position, imposes significant conformational constraints that are governed by a delicate interplay of steric and stereoelectronic forces. A comprehensive understanding of these forces is not merely academic; it is fundamental to rational drug design. This guide provides an in-depth analysis of the conformational preferences of 3-substituted morpholines, detailing the theoretical principles, experimental characterization techniques, and computational validation methods essential for researchers in the field.
The Morpholine Scaffold: Beyond a Simple Heterocycle
Morpholine (tetrahydro-1,4-oxazine) is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1][6] Its value stems from a combination of features: the basic nitrogen atom provides a handle for salt formation and hydrogen bonding, while the ether oxygen improves the hydrophilic profile and can act as a hydrogen bond acceptor.[1][3] This unique combination results in a well-balanced lipophilic–hydrophilic profile and a reduced pKa value compared to simpler amines, which is often advantageous for pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][5]
The conformational flexibility of the morpholine ring, which exists in a rapid equilibrium between two chair conformations, is paramount.[1][5] This flexibility allows morpholine-containing molecules to adapt their shape to fit into biological targets. When a substituent is introduced at the C-3 position (adjacent to the oxygen atom), this equilibrium is perturbed, leading to a preferred conformation that dictates the three-dimensional arrangement of the entire molecule. Predicting and confirming this preference is a key task for any medicinal chemist working with this scaffold.
Foundational Principles: Chair Conformation and Substituent Effects
The morpholine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents at any given carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
A substituent at the C-3 position introduces two major competing factors that determine the conformational equilibrium:
-
Steric Hindrance (A-value): Generally, substituents prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens on C-5 and the lone pair on the nitrogen atom (1,3-diaxial interactions). The energetic cost of placing a substituent in the axial position is known as its "A-value".
-
Stereoelectronic Effects: These are stabilizing interactions that depend on the three-dimensional arrangement of orbitals.[7][8] In 3-substituted morpholines, the most significant stereoelectronic effect is the anomeric effect .
The Anomeric Effect in Morpholines
The anomeric effect describes the thermodynamic preference for an electronegative substituent (X) at a carbon adjacent to a heteroatom (like the oxygen in morpholine) to occupy the axial position, despite the steric penalty.[9][10]
This counterintuitive preference is explained by a stabilizing hyperconjugation interaction. An electron lone pair (n) on the ring's oxygen atom can donate electron density into the low-lying anti-bonding orbital (σ) of the adjacent axial C-X bond.[10] This n → σ interaction is only possible when the orbitals have the correct anti-periplanar alignment, which occurs when the substituent is axial.
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Thermochemical Properties of Methyl 3-Morpholinecarboxylate: A Framework for Experimental and Computational Characterization
An In-depth Technical Guide
Abstract
Methyl 3-morpholinecarboxylate is a heterocyclic compound incorporating structural motifs of significant interest in medicinal chemistry and drug development.[1] Despite its relevance, a comprehensive, publicly available dataset of its fundamental thermochemical properties is conspicuously absent from major chemical databases like the NIST Chemistry WebBook.[2][3][4] This guide addresses this critical knowledge gap by providing a Senior Application Scientist's perspective on a robust, integrated framework for the complete thermochemical characterization of this molecule. We move beyond a simple recitation of data to present a self-validating system of experimental protocols and computational methods. This document serves as both a "why-to" and a "how-to" guide, grounding every methodological choice in the principles of thermodynamics and physical chemistry to ensure the generation of accurate, reliable, and application-critical data for process safety, stability analysis, and computational modeling.
Compound Profile and Critical Safety Protocols
Before any experimental work, a thorough understanding of the subject compound and its associated hazards is paramount. This establishes a foundation of safety and trustworthiness for all subsequent procedures.
1.1. Identity
-
Chemical Name: this compound
-
Synonyms: (S)-Methyl Morpholine-3-carboxylate, Methyl (3S)-morpholine-3-carboxylate[5][6]
-
Molecular Formula: C₆H₁₁NO₃[7]
1.2. Handling and Safety Precautions The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7] Therefore, it must be handled with the appropriate level of caution for an uncharacterized substance.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (inspect prior to use), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.[7]
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection or in case of aerosol generation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used.[7]
-
First Aid Measures:
-
Fire Hazards: The compound may decompose under fire to produce hazardous gases, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]
Experimental Determination of Thermochemical Properties
The following protocols describe the gold-standard experimental methods for determining the key thermochemical properties of a nitrogen-containing organic compound of low volatility. Each protocol is designed as a self-validating system, incorporating essential calibration and control steps.
2.1. Standard Molar Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation in the condensed state is the cornerstone thermochemical property. It is determined indirectly from the standard molar enthalpy of combustion (ΔcH°), which is measured with high precision using oxygen-bomb combustion calorimetry.
Protocol: Oxygen-Bomb Combustion Calorimetry
-
Calorimeter Calibration:
-
Calibrate the energy equivalent, ε(calor), of the calorimetric system using a certified standard reference material, typically benzoic acid (NBS SRM 39 series).
-
Perform a series of at least five combustion experiments with benzoic acid pellets of ~1 g mass.
-
The energy equivalent is calculated from the mass of the standard, its certified energy of combustion, and the corrected temperature rise (ΔT). This step is critical for trustworthiness, as all subsequent measurements depend on this value.
-
-
Sample Preparation:
-
Press a pellet of this compound (~0.5-0.8 g). Due to its potential low volatility, sample confinement in bags may not be necessary, but this should be verified.[8]
-
Place the pellet in a platinum crucible. A platinum crucible is preferred over quartz or steel to resist attack from nitric acid formed during the combustion of nitrogenous compounds.
-
Attach a platinum fuse wire in contact with the pellet. A small amount of mineral oil or a cotton thread fuse can be used as a promoter to ensure complete combustion. The mass and combustion energy of the promoter must be precisely known.[8]
-
-
Combustion Experiment:
-
Place the crucible in the bomb. Add 1 mL of deionized water to the bottom of the bomb to ensure all nitric and sulfuric (if applicable) acids formed are in solution.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 3.04 MPa (30 atm).
-
Submerge the bomb in the calorimeter's water jacket, allow the system to reach thermal equilibrium, and record the initial temperature for a drift period.
-
Ignite the sample and record the temperature rise until a final stable drift period is achieved.
-
-
Post-Combustion Analysis & Corrections:
-
Vent the bomb and collect the liquid phase. Analyze the bomb washings by titration with standard NaOH solution to quantify the amount of nitric acid formed. This correction is essential for nitrogen-containing compounds.
-
The total energy change is corrected for the contributions of the fuse ignition, promoter combustion, and nitric acid formation (Washburn correction) to yield the specific energy of combustion of the sample, Δc u°.
-
-
Calculation of Enthalpy of Formation:
-
Convert the standard specific energy of combustion (Δc u°) to the standard molar energy of combustion (Δc U°).
-
Calculate the standard molar enthalpy of combustion (Δc H°) using the relation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in moles of gas for the combustion reaction.
-
Finally, calculate the standard molar enthalpy of formation (ΔfH°) using Hess's Law, based on the balanced combustion reaction and the known standard enthalpies of formation for CO₂(g) and H₂O(l).
-
2.2. Heat Capacity (Cp) and Phase Transitions
Heat capacity is vital for understanding how a substance's enthalpy and entropy change with temperature. Differential Scanning Calorimetry (DSC) is the primary technique for this measurement.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards like indium and sapphire across the desired temperature range. This ensures the accuracy of both the temperature axis and the heat flow measurements.
-
Sample Preparation: Hermetically seal 5-10 mg of this compound in an aluminum pan. Prepare an identical empty pan to be used as a reference.
-
Measurement Procedure:
-
Place the sample and reference pans in the DSC cell.
-
Perform a preliminary scan from ambient temperature up to the decomposition point (determined by TGA, see below) at a heating rate of 10 K/min to identify melting points or other phase transitions.
-
To measure heat capacity, use a three-step method: a. Run a baseline scan with two empty pans. b. Run a scan with a sapphire standard of known mass. c. Run a scan with the sample pan.
-
The heat capacity of the sample (Cp,sample) is calculated by comparing the heat flow difference between the sample and baseline scans to the heat flow difference between the sapphire standard and baseline scans.[9][10]
-
2.3. Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) is used to determine the temperature at which the material begins to decompose, providing a critical upper-temperature limit for other experiments and for safe handling and storage.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup: Place 5-10 mg of the sample in an open ceramic or platinum TGA pan.
-
Analysis: Heat the sample from ambient temperature to ~600 °C at a controlled heating rate (e.g., 10 K/min) under an inert nitrogen atmosphere.[9][11]
-
Data Interpretation: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition is typically defined as the temperature at which 5% mass loss occurs (T₅%). This value represents the upper limit of thermal stability for the compound.
2.4. Enthalpy of Vaporization (ΔvapH°)
For a compound like this compound, which is expected to have a low vapor pressure, traditional methods of measuring vapor pressure can be challenging. Calorimetric determination provides a direct and more accurate route.
Protocol: Transpiration Method or Knudsen Effusion Calorimetry
-
Principle of Operation: These methods measure the heat absorbed during the slow vaporization of a substance into a stream of inert gas (transpiration) or into a vacuum through a small orifice (Knudsen effusion).[12]
-
Experimental Setup: The sample is placed in a cell within a highly sensitive calorimeter (e.g., a Calvet-type calorimeter).
-
Measurement: The rate of mass loss is carefully controlled and measured simultaneously with the endothermic heat effect of vaporization.[12]
-
Calculation: The molar enthalpy of vaporization is calculated directly from the measured heat absorbed and the corresponding number of moles of substance vaporized. This direct measurement avoids the large uncertainties associated with measuring very low vapor pressures.
Computational Thermochemistry: A Predictive and Complementary Tool
In silico calculations based on quantum mechanics provide a powerful, independent method to predict thermochemical properties. High-accuracy composite methods like Gaussian-n (G-n) theories are particularly effective.[13]
Protocol: G4 Composite Method Calculation
-
Software: Use a standard quantum chemistry package like Gaussian.[14]
-
Geometry Optimization: Perform a geometry optimization and frequency calculation at a robust level of theory, typically B3LYP/6-31G(2df,p). This initial step finds the lowest energy conformation of the molecule.[15]
-
Frequency Analysis: The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). It also provides the zero-point vibrational energy (ZPVE) and the thermal corrections necessary for calculating enthalpy and Gibbs free energy.[16]
-
High-Level Single-Point Energies: The G4 protocol then automatically performs a series of high-level single-point energy calculations [e.g., CCSD(T), MP4] with increasingly large basis sets. These results are extrapolated and combined with empirical corrections to yield a highly accurate total electronic energy.[13][17]
-
Thermochemical Output: The final output provides the sum of electronic and thermal energies (E), the sum of electronic and thermal enthalpies (H), and the sum of electronic and thermal free energies (G), from which ΔfH°, Cp, and other properties can be derived.[16]
Data Synthesis, Visualization, and Application
An integrated approach combining experimental and computational results provides the most robust and reliable thermochemical dataset.
4.1. Integrated Workflow
The diagram below illustrates the synergistic workflow for comprehensive thermochemical characterization.
Caption: Integrated workflow for thermochemical characterization.
4.2. Fundamental Thermodynamic Relationships
The experimentally determined properties are interconnected through fundamental thermodynamic equations. Understanding these relationships is key to ensuring data consistency.
Caption: Relationship between key thermodynamic state functions.
4.3. Data Summary
All final data should be compiled into a clear, concise table, including uncertainties. As data for this compound is not yet published, the table below is populated with illustrative data for the parent compound, morpholine, for context.[18][19]
| Thermochemical Property | Symbol | Value (for Morpholine) | Units | Method |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | -186.0 ± 0.6 | kJ·mol⁻¹ | Combustion Calorimetry |
| Standard Molar Enthalpy of Vaporization (298.15 K) | ΔvapH° | 40.0 ± 0.1 | kJ·mol⁻¹ | Vapor Pressure Measurement |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -146.0 ± 0.6 | kJ·mol⁻¹ | Calculated via Hess's Law |
| Molar Heat Capacity (liquid, 298.15 K) | Cp(l) | 148.9 | J·mol⁻¹·K⁻¹ | DSC / Calorimetry |
| Decomposition Onset Temperature | T₅% | To Be Determined | °C | TGA |
4.4. Applications in Drug Development
-
Process Safety: The enthalpy of formation and decomposition temperature are critical inputs for predicting thermal runaway potential in large-scale synthesis, preventing accidents.
-
Polymorph Screening: DSC data can reveal different crystalline forms (polymorphs), which have different solubilities and bioavailabilities. The enthalpy of fusion for each polymorph helps quantify their relative stabilities.
-
Formulation & Stability: Understanding the thermal stability (from TGA) and heat capacity informs storage conditions and shelf-life predictions for the active pharmaceutical ingredient (API).
-
Computational Modeling: A validated gas-phase enthalpy of formation serves as a crucial benchmark for calibrating and validating computational models used in drug design and reaction mechanism studies.
Conclusion
The thermochemical properties of this compound represent a fundamental dataset required for its safe and effective development in pharmaceutical applications. While this data is not currently available, this guide provides a comprehensive and scientifically rigorous framework for its acquisition. By integrating high-precision experimental techniques—such as oxygen-bomb calorimetry and differential scanning calorimetry—with advanced computational methods like G4 theory, researchers can generate a complete, cross-validated thermochemical profile. This approach not only ensures data accuracy but also embodies the principles of modern chemical research where experimental and theoretical insights are synergistically combined to solve complex scientific challenges.
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Methyl 3-Morpholinecarboxylate safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Methyl 3-Morpholinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the imperative to innovate is matched by our responsibility to ensure the safety of our most valuable asset: our scientific personnel. This guide provides a comprehensive overview of the essential safety and handling protocols for this compound, a morpholine derivative of increasing interest in synthetic chemistry. The very nature of novel research means that we often work with compounds for which a complete toxicological profile is not yet available.[1] This reality necessitates a proactive and cautious approach to safety, one that is grounded in a deep understanding of the compound's known properties and a respect for the unknowns. This document is structured to provide not just a set of rules, but the scientific rationale behind them, empowering researchers to make informed decisions that ensure a safe and productive laboratory environment.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a compound's identity and physical characteristics is paramount for safe handling.
Chemical Identity:
-
Systematic Name: this compound
-
Synonyms: (S)-Methyl morpholine-3-carboxylate[1], Methyl (3S)-morpholine-3-carboxylate[2]
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Boiling Point | 202.2°C at 760 mmHg | |
| Flash Point | 76.1 ± 24.6°C | |
| Purity | Typically ≥97% |
Note: The hydrochloride salt form, (R)-methyl morpholine-3-carboxylate hydrochloride, is a white to off-white solid with a molecular weight of 181.62 g/mol and is identified by the CAS number 1187929-55-0.[4]
Section 2: Hazard Identification and Toxicological Profile
While a comprehensive toxicological profile for this compound is not yet fully established, the available data from safety data sheets (SDS) for the compound and its analogs indicate several potential hazards that must be addressed through rigorous safety protocols.[1]
GHS Hazard Statements:
Based on available information for morpholine derivatives, the following GHS hazard statements are associated with this compound:[3][5]
-
H302: Harmful if swallowed.
Toxicological Summary:
-
Acute Toxicity: Harmful if ingested. The oral LD50 is not well-established, necessitating caution.
-
Skin Corrosion/Irritation: Causes skin irritation.[3][5] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][5] Direct contact can cause redness, pain, and potential damage to the eye.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][3][5]
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[1]
-
Reproductive Toxicity: Data not available.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][5]
-
Specific Target Organ Toxicity (Repeated Exposure): Data not available.[1]
The lack of extensive toxicological data underscores the importance of the precautionary principle in the handling of this compound.[1]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[4][6] A certified chemical fume hood is mandatory for any procedures that may generate vapors, aerosols, or dust.[7][8]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10][11]
Personal Protective Equipment (PPE) Protocol:
The selection and use of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are required at all times when handling this compound.[9] In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[12][13]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[1][4][11] Gloves must be inspected for integrity before each use.[1] Employ proper glove removal technique to avoid skin contact with the outer surface of the glove.[1] Contaminated gloves should be disposed of as hazardous waste.[1]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Protective Clothing: For larger quantities or procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.[12]
-
-
Respiratory Protection:
-
For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1]
-
For higher-level protection or in situations where vapor concentrations are unknown or exceed exposure limits, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)).[1][9] All respirator use must be in accordance with a comprehensive respiratory protection program.[12]
-
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Wash hands thoroughly after handling.[6]
-
Use only in a well-ventilated area or under a chemical fume hood.[4][6][7]
-
Keep away from open flames, hot surfaces, and sources of ignition.[7][8]
Storage:
-
Keep containers tightly closed when not in use.[6][7][8][14]
-
Store locked up or in an area accessible only to authorized personnel.[6][8]
-
Protect from light.
-
Store away from incompatible materials such as strong oxidizing agents.[7]
-
Some sources recommend storage at -20°C.
Section 5: First Aid and Emergency Procedures
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure. Always have the Safety Data Sheet (SDS) available to provide to emergency responders.[1]
First Aid Measures:
-
Inhalation: Move the person to fresh air.[1][6] If breathing is difficult or has stopped, provide artificial respiration.[1][6][15] Seek immediate medical attention.[1][6][15][16]
-
Skin Contact: Immediately remove contaminated clothing.[6][15] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6][15] If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][6][15] Remove contact lenses if present and easy to do.[4][6] Continue rinsing.[4][6] Seek immediate medical attention.[1][6][15]
-
Ingestion: Do NOT induce vomiting.[8][16] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][15]
Spill Response Protocol:
A prompt and well-executed spill response is crucial to prevent the spread of contamination and potential exposure.
-
For Small Spills (manageable by trained laboratory personnel):
-
Alert personnel in the immediate area.[17]
-
Evacuate non-essential personnel.[1]
-
Ensure adequate ventilation and control ignition sources.[7][18]
-
Don appropriate PPE (respirator, goggles, face shield, chemical-resistant gloves, lab coat).[1][18]
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[7][16][19]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][7][14][16] Avoid creating dust.[1]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[18][20]
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[1][6]
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Alert others by activating the fire alarm if necessary.
-
Call emergency services.
-
Do not attempt to clean up the spill yourself.
-
Section 6: Disposal Considerations
All waste containing this compound must be handled and disposed of as hazardous chemical waste.
-
Waste Collection: Collect waste material in a suitable, labeled, and tightly sealed container.[1][7][14]
-
Disposal: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[6] Do not allow the product to enter drains.[1][6] Contact a licensed professional waste disposal service to dispose of this material.
Section 7: Conclusion
The safe handling of this compound, as with any chemical in a research setting, is predicated on a combination of knowledge, preparation, and consistent adherence to established safety protocols. While this guide provides a comprehensive framework, it is incumbent upon each researcher and laboratory manager to conduct a thorough risk assessment for their specific experimental procedures. By integrating the principles outlined in this document into your daily laboratory practices, you contribute to a culture of safety that protects both individual researchers and the broader scientific community.
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MSDS of (S)-Methyl morpholine-3-carboxylate. Capot Chemical. [Link]
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Methodological & Application
Synthesis of Methyl 3-Morpholinecarboxylate from serine
Application Notes & Protocols
Topic: Synthesis of Methyl (S)-3-Morpholinecarboxylate from L-Serine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the stereoselective synthesis of Methyl (S)-3-Morpholinecarboxylate, a valuable chiral building block in medicinal chemistry.[1][2] The described synthetic pathway utilizes L-serine, an inexpensive and readily available chiral amino acid, as the starting material. The protocol is structured as a multi-step process involving protection, acylation, intramolecular cyclization, reduction, and final esterification. Each step is detailed with theoretical justifications for procedural choices, step-by-step protocols, and characterization checkpoints, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
The morpholine moiety is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] When substituted, particularly with chiral centers, morpholine derivatives serve as critical intermediates for a wide range of biologically active compounds.[4] Methyl (S)-3-Morpholinecarboxylate is a key chiral synthon, with the stereocenter derived directly from a natural amino acid.
This guide details a robust and scalable synthesis starting from L-Serine. The choice of L-serine as the precursor is strategic; it provides the core C-O and C-N bonds and, most importantly, establishes the desired (S)-stereochemistry at the C3 position of the target molecule from the outset, obviating the need for chiral resolution or asymmetric synthesis.[5]
The overall synthetic strategy is a five-step linear sequence, as illustrated below.
Caption: Overall reaction scheme for the synthesis of Methyl (S)-3-Morpholinecarboxylate from L-Serine.
Detailed Synthetic Protocols & Mechanistic Insights
This section breaks down the synthesis into a series of detailed, self-validating protocols. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the transformation.
Protocol Part 1: Synthesis of Key Intermediate (S)-5-Oxo-morpholine-3-carboxylate tert-butyl ester
This part covers the initial three steps to construct the core lactam intermediate.
Principle: The carboxylic acid of L-serine must be protected to prevent it from reacting with chloroacetyl chloride in the subsequent step. A tert-butyl ester is an ideal protecting group as it is stable to the basic conditions used for cyclization and can be readily removed under acidic conditions that are compatible with the final methyl ester formation. The reaction is catalyzed by perchloric acid.[6][7]
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| L-Serine | 105.09 | 10.5 g | 0.10 |
| tert-Butyl Acetate | 116.16 | 20 mL | - |
| Perchloric Acid (70%) | 100.46 | ~1.7 mL (2.0 g) | ~0.02 |
| Potassium Carbonate | 138.21 | As needed | - |
| Dichloromethane | 84.93 | 3 x 100 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure:
-
To a flask containing 20 mL of tert-butyl acetate, add 10.5 g of L-serine.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a 5 mL aqueous solution containing 2.0 g of perchloric acid dropwise while maintaining the temperature at 0 °C.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 8-10 hours.
-
After the reaction is complete (monitored by TLC), wash the mixture with 10 mL of water, followed by 10 mL of saturated ammonium chloride solution.
-
Combine the aqueous layers and adjust the pH to 9-10 with solid potassium carbonate.
-
Extract the aqueous phase with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester as a faint yellow oil.[6][7]
-
Expected Yield: ~10.0 g (65%).
-
Principle: This step introduces the two-carbon unit required to form the six-membered morpholine ring. The primary amine of the serine ester acts as a nucleophile, attacking the electrophilic carbonyl of chloroacetyl chloride. The reaction is typically performed at low temperatures to control its exothermicity.
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| L-Serine tert-butyl ester | 161.20 | 10.0 g | 0.062 |
| Chloroacetyl Chloride | 112.94 | 7.7 g (5.5 mL) | 0.068 |
| Dichloromethane | 84.93 | 100 mL | - |
Step-by-Step Procedure:
-
Dissolve 10.0 g of L-serine tert-butyl ester in 100 mL of dichloromethane and cool the solution to 0-10 °C.
-
Prepare a solution of chloroacetyl chloride (7.7 g) in dichloromethane. Add this solution dropwise to the cooled serine ester solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to afford N-chloroacetyl-L-serine tert-butyl ester, which can be used in the next step without further purification.[6][7]
Principle: This is the key ring-forming step. A base, sodium ethoxide, deprotonates the hydroxyl group of the serine backbone, forming an alkoxide. This nucleophilic alkoxide then attacks the carbon bearing the chloride in an intramolecular SN2 reaction (a Williamson ether synthesis), displacing the chloride and forming the heterocyclic ring.[3]
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| N-chloroacetyl-L-serine tert-butyl ester | 237.68 | ~14.7 g (from previous step) | ~0.062 |
| Sodium Ethoxide | 68.05 | 4.6 g | 0.068 |
| Toluene | 92.14 | 150 mL | - |
Step-by-Step Procedure:
-
Dissolve the crude N-chloroacetyl-L-serine tert-butyl ester in 150 mL of toluene.
-
Cool the solution to 0-10 °C.
-
Add a toluene solution of sodium ethoxide (4.6 g) dropwise while maintaining the temperature.
-
After the addition is complete, heat the mixture and stir until the reaction completes (monitored by TLC).
-
Cool the reaction, quench with water, and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-5-oxo-morpholine-3-carboxylate tert-butyl ester.[6][7]
Protocol Part 2: Formation of Methyl (S)-3-Morpholinecarboxylate
This part details the final two steps to arrive at the target compound.
Principle: The amide carbonyl (lactam) within the morpholine ring is reduced to a methylene group (-CH₂-). A combination of sodium borohydride and a Lewis acid like aluminum trichloride is an effective and milder alternative to harsher reagents like LiAlH₄, offering good selectivity.[7]
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| (S)-5-Oxo-morpholine-3-carboxylate tert-butyl ester | 201.22 | ~12.5 g (from previous step) | ~0.062 |
| Aluminum Trichloride | 133.34 | 9.1 g | 0.068 |
| Sodium Borohydride | 37.83 | 3.5 g | 0.093 |
| Methanol | 32.04 | 100 mL | - |
Step-by-Step Procedure:
-
Dissolve the crude (S)-5-oxo-morpholine-3-carboxylate tert-butyl ester in 100 mL of methanol and cool to 0 °C.
-
Carefully add aluminum trichloride (9.1 g) portion-wise, ensuring the temperature does not rise significantly.
-
Once the addition is complete, add sodium borohydride (3.5 g) portion-wise. (Caution: Hydrogen gas evolution).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion.
-
Carefully quench the reaction by slowly adding water, then adjust the pH to be basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield (S)-Morpholine-3-carboxylate tert-butyl ester.[6][7]
Principle: The final step achieves two crucial transformations in one pot. Anhydrous HCl in methanol first protonates the tert-butyl ester, leading to its cleavage via elimination of isobutylene. The resulting carboxylic acid is then immediately esterified under the acidic methanolic conditions to form the desired methyl ester.[8] The product is isolated as its hydrochloride salt.
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| (S)-Morpholine-3-carboxylate tert-butyl ester | 187.25 | ~11.6 g (from previous step) | ~0.062 |
| Methanolic HCl (e.g., 3M) | - | 100 mL | - |
Step-by-Step Procedure:
-
Dissolve the crude (S)-Morpholine-3-carboxylate tert-butyl ester in 100 mL of 3M methanolic HCl.
-
Stir the solution at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid or oil can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/ether) to yield pure Methyl (S)-3-Morpholinecarboxylate hydrochloride.[6][7]
Experimental Workflow and Validation
A successful synthesis relies on a logical workflow and rigorous analytical confirmation at key stages.
Caption: A visual representation of the experimental workflow, including key reaction and characterization steps.
Trustworthiness & Self-Validation: To ensure the identity and purity of the compounds at each stage, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of intermediates and the final product by analyzing chemical shifts, coupling constants, and integration.
-
Mass Spectrometry (MS): To verify the molecular weight of each compound.
-
Infrared (IR) Spectroscopy: Useful for tracking the appearance and disappearance of key functional groups, such as the amide carbonyl in the lactam intermediate.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming the enantiomeric purity of the final product, ensuring no racemization occurred during the synthesis.
Conclusion
The protocol described provides a reliable and well-documented pathway for the synthesis of enantiomerically pure Methyl (S)-3-Morpholinecarboxylate from the inexpensive chiral precursor, L-serine. The chosen reactions are standard transformations in organic synthesis, and the detailed explanations for each step allow researchers to understand the underlying chemical principles. By following the outlined procedures and incorporating the recommended analytical checkpoints, this synthesis can be effectively implemented in a research or process development setting.
References
- CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
- CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
Sladojevich, F., Trabocchi, A., & Guarna, A. (2008). Stereoselective cyclopropanation of serine- and threonine-derived oxazines to access new morpholine-based scaffolds. Organic & Biomolecular Chemistry, 6(18), 3328-36. [Link]
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Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses. [Link]
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Garner, P., & Park, J. M. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. [Link]
-
ResearchGate. Example of intramolecular cyclization for morpholine ring formation. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Mangas-Sanchez, J., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8943-8951. [Link]
-
Khan Academy. (2011). Reductive Amination: Mechanism & Examples. YouTube. [Link]
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Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104, 153-162. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Sannino, F., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]
-
Li, X., & Danishefsky, S. J. (2014). Serine/threonine ligation for natural cyclic peptide syntheses. Natural Product Reports, 31(10), 1330-1340. [Link]
-
Poussard, L., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Vankawala, P. J., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(4), 1438-1445. [Link]
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Application Notes & Protocols: Chiral Synthesis of (S)-Methyl 3-Morpholinecarboxylate
Abstract: (S)-Methyl 3-Morpholinecarboxylate is a valuable chiral building block in the synthesis of various pharmaceutical agents and bioactive molecules. Its stereochemistry is crucial for the desired biological activity, making enantioselective synthesis a critical aspect of its production. This document provides a detailed guide for researchers, scientists, and drug development professionals on the chiral synthesis of (S)-Methyl 3-Morpholinecarboxylate. It explores and compares key synthetic strategies, including asymmetric hydrogenation and enzymatic kinetic resolution, offering in-depth protocols and the scientific rationale behind the experimental choices.
Introduction: The Significance of (S)-Methyl 3-Morpholinecarboxylate
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The stereochemical configuration of substituents on the morpholine ring can dramatically influence pharmacological activity. (S)-Methyl 3-Morpholinecarboxylate serves as a key chiral intermediate for the synthesis of complex molecules where the (S)-configuration at the 3-position is essential for efficacy. The development of robust and scalable methods to produce this enantiomerically pure compound is therefore of significant interest to the pharmaceutical industry.
Comparative Analysis of Synthetic Strategies
Two primary strategies have emerged as highly effective for the enantioselective synthesis of (S)-Methyl 3-Morpholinecarboxylate: asymmetric hydrogenation of a prochiral precursor and enzymatic kinetic resolution of a racemic mixture. The choice between these methods often depends on factors such as scale, cost, and available equipment.
| Strategy | Advantages | Disadvantages | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | High atom economy, potential for high throughput, direct formation of the desired enantiomer.[3][4] | Requires specialized catalysts and high-pressure hydrogenation equipment, catalyst screening may be necessary. | >95% |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly (uses enzymes).[5][6] | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the product from the unreacted enantiomer. | >99% |
Asymmetric Hydrogenation Approach
Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high efficiency and enantioselectivity.[3] This approach typically involves the reduction of a prochiral enamine precursor using a chiral transition metal catalyst. Rhodium-based catalysts with chiral phosphine ligands have demonstrated considerable success in this area.[4][7]
Mechanistic Rationale
The enantioselectivity of the hydrogenation reaction is governed by the formation of a chiral catalyst-substrate complex. The chiral ligand creates a specific three-dimensional environment that favors the binding of the substrate in one orientation over the other. This preferential binding leads to the delivery of hydrogen to one face of the double bond, resulting in the formation of one enantiomer in excess. The mechanism of rhodium-catalyzed asymmetric hydrogenation has been extensively studied and is well-established.[3]
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
Methyl 2,3-dehydro-3-morpholinecarboxylate (prochiral precursor)
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Autoclave/high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask under an inert atmosphere, add [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (1.1 mol%). Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate flask, dissolve the Methyl 2,3-dehydro-3-morpholinecarboxylate (1 equivalent) in degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave. Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas from the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford (S)-Methyl 3-Morpholinecarboxylate.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Enzymatic Kinetic Resolution Approach
Enzymatic kinetic resolution is a highly selective method that utilizes the stereospecificity of enzymes to separate a racemic mixture.[5][6] Lipases are commonly employed for this purpose, as they can selectively hydrolyze one enantiomer of an ester while leaving the other unreacted.[8][9]
Principle of Kinetic Resolution
In this process, a racemic mixture of methyl 3-morpholinecarboxylate is treated with a lipase in an aqueous buffer. The enzyme preferentially catalyzes the hydrolysis of the (S)-enantiomer to the corresponding carboxylic acid, (S)-3-Morpholinecarboxylic acid. The unreacted (R)-methyl 3-morpholinecarboxylate can then be easily separated from the water-soluble acid. To obtain the desired (S)-enantiomer, the resulting (S)-acid is then re-esterified.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Phosphate buffer (pH 7.2)
-
Organic solvent (e.g., Toluene or MTBE)
-
Sodium hydroxide solution (for pH adjustment)
-
Hydrochloric acid
-
Methanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Resolution: To a stirred suspension of racemic this compound in phosphate buffer, add the immobilized lipase. Maintain the pH of the reaction mixture at 7.2 by the controlled addition of a dilute sodium hydroxide solution.
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.
-
Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be recycled). Acidify the aqueous solution with hydrochloric acid to protonate the carboxylic acid. Extract the unreacted (R)-ester with an organic solvent. The (S)-acid remains in the aqueous layer.
-
Isolation of (S)-Acid: Concentrate the aqueous layer to obtain the crude (S)-3-Morpholinecarboxylic acid.
-
Esterification: Dissolve the crude (S)-acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture until the esterification is complete (monitored by TLC).
-
Work-up and Purification: Neutralize the reaction mixture and remove the methanol under reduced pressure. Extract the (S)-Methyl 3-Morpholinecarboxylate with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the purified product.
-
Chiral Analysis: Confirm the enantiomeric purity of the final product by chiral HPLC.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
High-pressure hydrogenation should only be performed by trained personnel using certified equipment.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
Conclusion
Both asymmetric hydrogenation and enzymatic kinetic resolution are viable and effective methods for the chiral synthesis of (S)-Methyl 3-Morpholinecarboxylate. The choice of method will depend on the specific requirements of the synthesis, including scale, cost-effectiveness, and available resources. The protocols provided herein offer a solid foundation for researchers to produce this important chiral building block with high enantiopurity.
References
- Wiley-VCH. Rhodium-Catalyzed Asymmetric Hydrogenation.
- ResearchGate. (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
- Chemical Science (RSC Publishing). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- ResearchGate. Enantioselective synthesis of morpholine... | Download Scientific Diagram.
- MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- PMC - NIH. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- PMC. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
- Unknown Source. Synthesis of Biologically Important Chiral Morpholine Derivatives.
- PubChem. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896.
- PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- PubMed. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters.
- PMC - NIH. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- PMC - NIH. An Update: Enzymatic Synthesis for Industrial Applications.
- MDPI. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones.
- ResearchGate. Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)....
- The University of Liverpool Repository. RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.
- Amanote Research. (PDF) Rhodium-Catalyzed Asymmetric Transfer Hydrogenation.
- Unknown Source. Synthesis and SAR of morpholine and its derivatives: A review update.
- Organic & Biomolecular Chemistry (RSC Publishing). 3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate.
- ResearchGate. Synthesis of (S)-8a-methyl-3,4,8,8a-tetrahydro-1,6-(2H,7H)-naphthalenedione via N-tosyl-(Sa)-binam-L-prolinamide organocatalysis.
- MDPI. Mechanical Chirality of Rotaxanes: Synthesis and Function.
- ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update.
- Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate.
- ResearchGate. Practical Asymmetric Synthesis of (+)-erythro Mefloquine Hydrochloride.
- ResearchGate. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate | Request PDF.
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Methyl 3-Morpholinecarboxylate: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Morpholine Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a privileged scaffold, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its unique structural features—a six-membered ring containing both a basic nitrogen and a hydrogen-bond-accepting oxygen—allow it to enhance aqueous solubility, modulate pKa, and improve metabolic stability, all critical parameters in the optimization of drug candidates.[2][3] The strategic introduction of substituents onto the morpholine ring further allows for the fine-tuning of these properties and for the exploration of specific interactions with biological targets.
This guide focuses on a particularly valuable derivative: Methyl 3-Morpholinecarboxylate . Available as both a racemate and as single enantiomers, this building block offers a unique combination of a modifiable secondary amine and a versatile ester functionality, making it an exceptional starting point for the synthesis of diverse compound libraries. The chiral center at the 3-position is of particular interest, as stereochemistry often plays a pivotal role in determining the potency and selectivity of drug candidates, especially in well-defined binding pockets such as those found in kinases.[4]
This document will provide a comprehensive overview of the synthesis of enantiopure this compound, detailed protocols for its key chemical transformations, and a discussion of its application in the design of novel therapeutics, with a particular focus on kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery campaign. The hydrochloride salt of this compound is a common and stable form for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ (free base) | [5] |
| C₆H₁₂ClNO₃ (HCl salt) | [6][7] | |
| Molecular Weight | 145.16 g/mol (free base) | [5] |
| 181.62 g/mol (HCl salt) | [6][7] | |
| Appearance | Likely a white to off-white solid (HCl salt) | [6] |
| Boiling Point | ~202.2 °C at 760 mmHg (free base, predicted) | [6] |
| XLogP3-AA | -0.6 (free base) | [5] |
| Hydrogen Bond Donor Count | 1 (free base) | [5] |
| Hydrogen Bond Acceptor Count | 4 (free base) | [5] |
Synthesis of Enantiopure (S)-Methyl 3-Morpholinecarboxylate
The asymmetric synthesis of this compound is crucial for accessing stereochemically defined drug candidates. A practical and efficient route starts from the readily available and chiral amino acid, L-serine. The following protocol is adapted from established synthetic methodologies.
Experimental Protocol: Synthesis of (S)-Methyl 3-Morpholinecarboxylate Hydrochloride from L-Serine
This multi-step synthesis involves the protection of the amino acid, cyclization to form the morpholine ring, and subsequent functional group manipulations.
Step 1: Synthesis of L-Serine tert-butyl ester This initial step protects the carboxylic acid to prevent unwanted side reactions in subsequent steps.
-
To a stirred solution of L-serine (10.5 g, 0.1 mol) in tert-butyl acetate (200 mL), add perchloric acid (2.0 g in 5 mL of water) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Wash the reaction mixture with water (10 mL) and saturated ammonium chloride solution (10 mL).
-
Adjust the pH of the aqueous phase to 9-10 with potassium carbonate.
-
Extract the aqueous phase with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester as a pale yellow oil.[7]
Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester The amino group is acylated with chloroacetyl chloride, introducing the second carbon of the future morpholine ring.
-
Dissolve the L-serine tert-butyl ester from the previous step in dichloromethane (150 mL) and cool to 0 °C.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-chloroacetylated product.[7]
Step 3: Synthesis of (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester An intramolecular Williamson ether synthesis, effected by a base, leads to the formation of the morpholinone ring.
-
Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene (200 mL).
-
Add sodium ethoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to afford the cyclized product.[7]
Step 4: Reduction to (S)-3-morpholinecarboxylic acid tert-butyl ester The amide carbonyl of the morpholinone is reduced to a methylene group.
-
Dissolve the (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester in methanol (100 mL) and cool to 0 °C.
-
Add aluminum trichloride (1.5 eq) portion-wise, followed by the slow addition of sodium borohydride (2.0 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated sodium carbonate solution.
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers and concentrate to yield the tert-butyl ester of the desired morpholine.[8]
Step 5: Esterification and Deprotection to (S)-Methyl 3-Morpholinecarboxylate Hydrochloride The tert-butyl ester is transesterified to the methyl ester and the Boc group is removed under acidic conditions.
-
Dissolve the (S)-3-morpholinecarboxylic acid tert-butyl ester in a 30% solution of hydrogen chloride in methanol (50 mL) at -10 °C.
-
Stir the reaction at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Concentrate the reaction mixture under reduced pressure to yield (S)-Methyl 3-Morpholinecarboxylate Hydrochloride as a solid.[7]
Key Synthetic Transformations and Protocols
This compound serves as a versatile intermediate, with the secondary amine and the methyl ester providing two orthogonal points for diversification.
N-Alkylation: Introducing Diversity at the Nitrogen Atom
The secondary amine of the morpholine ring is readily alkylated, allowing for the introduction of a wide array of substituents. This is a common strategy to modulate the physicochemical properties of the molecule and to explore interactions with specific regions of a biological target.
General Protocol for N-Alkylation with Benzyl Halides:
-
To a solution of this compound Hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., triethylamine, 2.2 eq, or potassium carbonate, 2.0 eq).
-
Add the desired benzyl halide (e.g., 4-fluorobenzyl chloride, 1.1 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Amide Coupling: Functionalization of the Ester Group
The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This transformation is a cornerstone of medicinal chemistry, enabling the exploration of a vast chemical space.
General Protocol for Amide Coupling:
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~4 with 1N HCl and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the carboxylic acid, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid from Step 1 (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as DMF or dichloromethane.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 2-12 hours until completion.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired amide.[9]
Application in Drug Discovery: A Focus on Kinase Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Consequently, inhibitors of this pathway, particularly those that target PI3K and/or mTOR kinases, are of significant interest as potential anti-cancer therapeutics. The morpholine moiety is a common feature in many potent and selective PI3K and mTOR inhibitors.[11][12]
The 3-substituted morpholine scaffold, accessible from this compound, offers several advantages in the design of kinase inhibitors:
-
Improved Selectivity: The stereocenter at the 3-position can be exploited to achieve selective interactions within the ATP-binding pocket of the target kinase. For example, chiral morpholine derivatives have been shown to dramatically enhance the selectivity of mTOR inhibitors over the closely related PI3Kα.[4][13]
-
Enhanced Potency: The substituent at the 3-position can occupy a hydrophobic pocket within the kinase active site, leading to increased binding affinity and potency.[14]
-
Favorable Physicochemical Properties: The morpholine ring itself contributes to improved solubility and metabolic stability, which are crucial for developing orally bioavailable drugs.[1]
Illustrative Example: A Scaffold for PI3K/mTOR Inhibitors
Hypothetical Synthesis of a Kinase Inhibitor Scaffold:
-
N-Arylation: The secondary amine of (S)-Methyl 3-Morpholinecarboxylate can be coupled with a suitable heterocyclic electrophile, such as 2,4-dichloro-5-cyanopyrimidine, in a nucleophilic aromatic substitution reaction. This would install the morpholine moiety onto the core scaffold.
-
Amide Coupling: The methyl ester can be hydrolyzed to the carboxylic acid, which is then coupled with an appropriate aniline derivative (e.g., 3-amino-4-methylphenol) using standard amide coupling conditions. This would introduce a second key pharmacophoric element.
This modular approach allows for the rapid generation of a library of analogs for SAR studies, where the substituents on both the morpholine nitrogen and the amide can be varied to optimize potency and selectivity.
Conclusion
This compound is a high-value building block for drug discovery, offering a unique combination of a chiral center, a modifiable secondary amine, and a versatile ester functionality. Its utility is particularly evident in the synthesis of kinase inhibitors, where the 3-substituted morpholine scaffold can impart both high potency and selectivity. The synthetic protocols outlined in this guide provide a robust framework for the utilization of this building block in the generation of novel and diverse compound libraries, ultimately accelerating the discovery of new medicines.
References
- Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5789. Available at: [Link]
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Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. Available at: [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of substituted 4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844. Available at: [Link]
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. Available at: [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available at: [Link]
-
Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available at: [Link]
-
ACS Publications. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(15), 2249-2273. Available at: [Link]
-
ACS Publications. (2023). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. Journal of Medicinal Chemistry, 66(21), 14694-14708. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Overview of Research into mTOR Inhibitors. Molecules, 26(16), 4938. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry, 24(1), 115-124. Available at: [Link]
-
MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(21), 13328. Available at: [Link]
-
National Center for Biotechnology Information. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 512-515. Available at: [Link]
-
ACS Publications. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(15), 2249-2273. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 231, 114163. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6558896, (S)-Methyl morpholine-3-carboxylate. Retrieved January 9, 2026, from [Link].
- Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
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Application Notes & Protocols: Incorporation of Methyl 3-Morpholinecarboxylate Derivatives in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of the Morpholine Scaffold in Peptide Design
In the landscape of medicinal chemistry and drug development, the morpholine ring stands out as a "privileged structure."[1][2] Its frequent appearance in approved pharmaceuticals is not coincidental; this versatile heterocycle imparts significant advantages to bioactive molecules, including enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles.[1][2] When incorporated into a peptide backbone, morpholine-based building blocks such as derivatives of 3-Morpholinecarboxylic acid act as conformational constraints and introduce non-natural structural diversity. This is a key strategy for transforming native peptides into peptidomimetics with superior drug-like properties.
Methyl 3-Morpholinecarboxylate and its corresponding free acid are valuable building blocks for this purpose.[3][4] By replacing a standard alpha-amino acid, they introduce a rigid, cyclic element that can help lock the peptide into a bioactive conformation, protect against enzymatic degradation, and modulate receptor affinity. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of N-protected 3-Morpholinecarboxylic acid derivatives into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties & Structural Data
A clear understanding of the building block's properties is fundamental. The data below corresponds to the (S)-enantiomer, which is commonly used to mimic L-amino acids. For peptide synthesis, the N-Boc or N-Fmoc protected free carboxylic acid is required, not the methyl ester.
| Property | Value | Source |
| IUPAC Name | methyl (3S)-morpholine-3-carboxylate | [5] |
| Molecular Formula | C₆H₁₁NO₃ | [5] |
| Molecular Weight | 145.16 g/mol | [5] |
| CAS Number | 741288-31-3 | [5] |
| Canonical SMILES | COC(=O)[C@@H]1COCCN1 | [5] |
Core Principles: Why and How to Incorporate Morpholine Scaffolds
The decision to incorporate a morpholine-based residue is driven by the goal of enhancing a peptide's therapeutic potential. The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while its saturated, non-planar structure restricts the rotational freedom of the peptide backbone far more than a simple N-methylation.[1]
Causality Behind Experimental Choices: The primary challenge in coupling 3-Morpholinecarboxylic acid derivatives lies in steric hindrance. The secondary amine within the ring is less accessible than the primary amine of a standard amino acid, and the alpha-carbon is part of a rigid ring system. This steric bulk can significantly slow down the coupling reaction.[6] Consequently, standard coupling conditions may result in low yields or failed sequences.
To overcome this, the following strategic adjustments are necessary:
-
Potent Activation Reagents: The use of high-potency uronium/aminium or phosphonium salt-based coupling reagents, such as HATU, HBTU, or PyBOP, is essential. These reagents generate highly reactive esters that can overcome the steric barrier.[7]
-
Extended Reaction Times: Unlike standard amino acid couplings which are often complete in 30-60 minutes, these sterically hindered building blocks require longer reaction times (2-4 hours or more) to ensure complete acylation.[6]
-
Reaction Monitoring: It is critical to validate the completion of the coupling step. A negative Kaiser test (or other amine test) confirms that all free N-terminal amines have been acylated.
Workflow for Incorporating a Morpholine Building Block in Fmoc-SPPS
The following diagram illustrates the key steps within a single synthesis cycle for adding the morpholine unit.
Caption: SPPS cycle for coupling the morpholine building block.
Detailed Experimental Protocols
This protocol details the manual incorporation of an N-protected 3-Morpholinecarboxylic acid derivative into a peptide sequence on a solid support.
Required Materials and Reagents
-
Solid Support: Pre-loaded Wang, Rink Amide, or 2-Chlorotrityl resin.[6][8]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Building Block: Fmoc- and/or Boc-protected (S)-3-Morpholinecarboxylic acid. The secondary amine on the morpholine ring must also be protected (e.g., with Boc) to prevent side reactions.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[8]
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
HOAt (1-Hydroxy-7-azabenzotriazole).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Capping Solution (Optional): Acetic anhydride and DIPEA in DMF.
-
Washing Solvents: DMF, DCM.
-
Reaction Vessel: Polypropylene syringe with a frit or a glass solid-phase synthesis vessel with a shaker.
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
Step 1: Resin Swelling and Preparation
-
Place the peptide-resin (approx. 150-200 mg, depending on loading) into the reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[6]
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF. Agitate for 15 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Step 3: Activation and Coupling of Fmoc-(Boc)-Morpholine-COOH This is the most critical step. Due to steric hindrance, a potent activation method and sufficient reaction time are paramount.
-
Prepare Activation Solution: In a separate vial, dissolve the reagents according to the table below in ~3 mL of DMF.
| Reagent | Equivalents (to resin) | Moles (for 0.1 mmol scale) |
| Fmoc-(Boc)-Morpholine-COOH | 3 eq. | 0.3 mmol |
| HATU | 2.9 eq. | 0.29 mmol |
| HOAt | 3 eq. | 0.3 mmol |
| DIPEA | 6 eq. | 0.6 mmol |
-
Pre-activate: Add the DIPEA to the vial containing the other reagents. Mix and allow to pre-activate for 2-5 minutes. The solution may change color.[6]
-
Coupling Reaction: Add the entire activation solution to the deprotected resin in the reaction vessel.
-
Agitate: Agitate the reaction mixture at room temperature for a minimum of 2 hours. A longer time (4 hours or overnight) may be required for complete coupling.[6]
-
Monitor Reaction: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Negative Result (beads remain colorless/yellow): The coupling is complete. Proceed to Step 4.
-
Positive Result (beads turn blue): The coupling is incomplete. Allow the reaction to continue for another 1-2 hours and re-test. If it remains positive, a second coupling (recoupling) may be necessary.
-
Step 4: Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all residual reagents.
Step 5: Capping (Optional but Recommended) Capping any unreacted free amines prevents the formation of deletion sequences, simplifying final purification.
-
Prepare a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF).
-
Add the solution to the resin and agitate for 20 minutes.
-
Drain and wash the resin with DMF (3 x 5 mL).
The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.
Key Reagent Structures
Caption: Key components for the coupling reaction.
Cleavage, Purification, and Analysis
Cleavage: Once the synthesis is complete, the peptide is cleaved from the solid support and all side-chain protecting groups (including the Boc group on the morpholine ring) are removed simultaneously. A standard cleavage cocktail is used.[10]
-
Reagent: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5.
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[6]
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Purification and Analysis:
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide containing the morpholine moiety are confirmed by mass spectrometry (LC-MS or MALDI-TOF).
Conclusion
The incorporation of this compound derivatives into peptides is a powerful strategy for developing next-generation therapeutics. While the steric hindrance of this building block presents a synthetic challenge, it can be reliably overcome by using potent coupling reagents like HATU and extending reaction times. The protocols and principles outlined in this guide provide researchers with a robust framework for successfully synthesizing morpholine-modified peptides, paving the way for the discovery of novel peptidomimetics with enhanced stability, solubility, and biological activity.
References
- Smolecule. (2024). Buy Methyl (3S)-3-methylmorpholine-3-carboxylate.
- PubChem. * (S)-Methyl morpholine-3-carboxylate*. National Center for Biotechnology Information.
- Patel, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-N-methyl-PEG3-acid.
- Dwivedi, A., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. Eurasian Journal of Analytical Chemistry.
- Mykhailiuk, P. K., et al. (2018). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry Europe.
- Wiśniewski, K., et al. (1998). Applications of the Mitsunobu reaction in peptide chemistry. Journal of Peptide Science.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology.
- Life Chemicals. (2021). Expand your building block collection with our C-Substituted Morpholines.
- ChemBK. (2024). MORPHOLINE-3-CARBOXYLIC ACID.
- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Methyl (3S)-3-methylmorpholine-3-carboxylate [smolecule.com]
- 4. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 5. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the N-Alkylation of Methyl 3-Morpholinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The N-alkylation of methyl 3-morpholinecarboxylate is a critical transformation in synthetic and medicinal chemistry, providing a versatile scaffold for the development of novel therapeutics. The introduction of diverse substituents on the morpholine nitrogen allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide offers a comprehensive overview of established protocols for the N-alkylation of this valuable building block, emphasizing the rationale behind experimental choices and providing detailed, actionable procedures.
I. Foundational Principles: Navigating the N-Alkylation Landscape
The secondary amine of the morpholine ring in this compound is a nucleophilic center that readily participates in reactions with electrophilic alkylating agents. The primary challenge in the N-alkylation of this substrate lies in the chemoselective modification of the nitrogen atom without compromising the integrity of the methyl ester functionality. The choice of methodology is therefore paramount and is dictated by the nature of the alkyl group to be introduced and the overall stability of the starting material and product.
Two principal strategies for the N-alkylation of this compound will be detailed: Direct Alkylation with Alkyl Halides and Reductive Amination . A third, more contemporary approach utilizing Microwave-Assisted Synthesis will also be presented as a means to accelerate these transformations.
II. Protocol 1: Direct N-Alkylation with Alkyl Halides
This classical SN2 approach is a robust and widely applicable method for the introduction of a variety of alkyl groups. The reaction involves the nucleophilic attack of the morpholine nitrogen on an alkyl halide, facilitated by a base to neutralize the resulting hydrohalic acid.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the reactants and facilitate the SN2 transition state without interfering with the reaction.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is crucial. These bases are strong enough to scavenge the acid byproduct but are generally mild enough to prevent significant hydrolysis of the methyl ester.
-
Temperature: The reaction temperature is a critical parameter. While elevated temperatures can increase the reaction rate, they also heighten the risk of ester hydrolysis and other side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature.
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Detailed Step-by-Step Protocol: Synthesis of Methyl 4-Benzyl-3-morpholinecarboxylate
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of substrate) in a round-bottom flask, add benzyl bromide (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 4-benzyl-3-morpholinecarboxylate.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Benzyl Bromide | 1.1 | Alkylating agent |
| Potassium Carbonate | 2.0 | Base |
| Acetonitrile | - | Solvent |
III. Protocol 2: Reductive Amination
Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for the synthesis of N-alkylated amines from aldehydes and ketones. This two-step, one-pot process involves the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A key advantage of this method is the reduced risk of over-alkylation.[1]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and chemoselectively reduces the iminium ion in the presence of the carbonyl starting material.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with the reducing agent and effectively dissolve the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Step-by-Step Protocol: Synthesis of Methyl 4-Benzyl-3-morpholinecarboxylate via Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane (15 mL per mmol of substrate), add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Reduction: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq.) portionwise over 10 minutes.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Benzaldehyde | 1.1 | Aldehyde source |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |
| Acetic Acid | 0.1 | Catalyst |
| Dichloromethane | - | Solvent |
IV. Alternative Protocol: Microwave-Assisted N-Alkylation
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[3] Both direct alkylation and reductive amination protocols can be adapted for microwave synthesis.
Causality of Experimental Choices:
-
Solvent: For microwave-assisted synthesis, solvents with a high dielectric constant that efficiently absorb microwave energy are preferred. DMF is a common choice. In some cases, solvent-free conditions can be employed.
-
Reaction Vessel: Use a dedicated microwave reaction vessel equipped with a stir bar.
-
Temperature and Time: The reaction temperature and time are programmed into the microwave synthesizer. These parameters need to be optimized for each specific reaction.
General Protocol for Microwave-Assisted Direct N-Alkylation
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 eq.), the alkyl halide (1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent like DMF.
-
Reaction: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-30 minutes).
-
Work-up and Purification: After cooling, work up and purify the product as described in the conventional direct alkylation protocol.
V. Troubleshooting and Considerations
-
Ester Hydrolysis: The primary potential side reaction is the hydrolysis of the methyl ester, especially under basic conditions and at elevated temperatures. To mitigate this, use milder bases (e.g., DIPEA instead of K₂CO₃), lower reaction temperatures, and shorter reaction times. If hydrolysis occurs, the resulting carboxylic acid can often be re-esterified.
-
Over-alkylation: While less of a concern with reductive amination, direct alkylation can sometimes lead to the formation of quaternary ammonium salts. Using a slight excess of the amine or carefully controlling the stoichiometry of the alkylating agent can minimize this.
-
Purification: The polarity of the N-alkylated products can vary significantly depending on the nature of the introduced alkyl group. The purification by column chromatography may require optimization of the solvent system.
VI. Conclusion
The N-alkylation of this compound is a versatile and essential transformation for the synthesis of a wide array of biologically active molecules. The choice between direct alkylation and reductive amination depends on the specific substrate and desired product. By carefully considering the reaction parameters and potential side reactions, researchers can efficiently and selectively synthesize the target N-alkylated morpholine derivatives. The use of microwave-assisted synthesis offers a promising avenue for accelerating these reactions and improving overall efficiency.
VII. References
-
N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. ResearchGate. (2025). [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. National Institutes of Health. (2020). [Link]
-
Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Royal Society of Chemistry. (2011). [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]
-
Synthesis of N-substituted morpholine nucleoside derivatives. National Institutes of Health. (2020). [Link]
-
Green Chemistry. Royal Society of Chemistry. (2024). [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. (2022). [Link]
-
Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. National Institutes of Health. (2019). [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. (2023). [Link]
-
Methods for preparing n-substituted morpholine compounds. Google Patents. (2009).
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. (2022). [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Institutes of Health. (2008). [Link]
-
Reductive Amination of Benzaldehyde. Scribd. (n.d.). [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. (2016). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Methyl 3-Morpholinecarboxylate
Abstract: This document provides a comprehensive guide for the esterification of 3-Morpholinecarboxylic acid to its corresponding methyl ester, a critical transformation for intermediates in pharmaceutical and agrochemical research.[1][2] We present a robust and high-yielding protocol utilizing thionyl chloride in methanol, which offers significant advantages over traditional Fischer esterification for amino acid derivatives. The guide details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety protocols for handling hazardous reagents, and methods for product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for this synthesis.
Scientific Rationale and Method Selection
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For substrates like 3-Morpholinecarboxylic acid, which contains both a carboxylic acid and a secondary amine, the choice of method is critical to avoid side reactions and ensure high yields.
Comparing Esterification Strategies
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (methanol) under a strong acid catalyst (like H₂SO₄).[3][4] While simple and cost-effective, it is a thermodynamically controlled equilibrium reaction, often requiring a large excess of the alcohol and removal of water to drive it to completion.[3][4][5]
-
Thionyl Chloride (SOCl₂) Method: This is the preferred and recommended method for the esterification of amino acids.[6][7] In this approach, thionyl chloride is not used to form an acyl chloride intermediate directly from the starting material. Instead, it reacts with the methanol solvent in situ to generate anhydrous hydrogen chloride (HCl) gas and sulfur dioxide (SO₂).[8][9] This anhydrous HCl then acts as the catalyst for a Fischer-like esterification.
Causality for Method Choice
The thionyl chloride method is superior for this application for two primary reasons:
-
Anhydrous Conditions: The in situ generation of HCl ensures the reaction medium is free of water, which decisively shifts the esterification equilibrium towards the product, leading to higher yields.[9]
-
Inherent Protection of the Amine: The strongly acidic environment created by the generated HCl immediately protonates the basic nitrogen atom of the morpholine ring. This forms a non-nucleophilic ammonium salt, effectively "protecting" the amine and preventing it from undergoing side reactions with thionyl chloride or other electrophilic species present.[6][9][10]
Reaction Mechanism
The overall transformation proceeds in two distinct stages, which occur concurrently in the reaction flask.
Stage 1: In Situ Generation of Acid Catalyst Thionyl chloride reacts rapidly and exothermically with the methanol solvent to produce methyl chlorosulfite, which is unstable and decomposes to provide the necessary anhydrous HCl catalyst along with gaseous sulfur dioxide.
SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl CH₃OS(O)Cl → SO₂ + CH₃Cl (minor pathway)
The primary reaction is the formation of HCl and SO₂.
Stage 2: Acid-Catalyzed Esterification The generated HCl protonates the carbonyl oxygen of 3-Morpholinecarboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, attacks this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated methyl ester, which is isolated as its stable hydrochloride salt.
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and must be performed with strict adherence to the safety precautions outlined below.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 3-Morpholinecarboxylic acid | 77873-76-8 | 131.13[2] | 5.00 g (38.1 mmol) | Starting material. Ensure it is dry. |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 100 mL | Must be anhydrous grade (<0.005% water). |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 5.6 mL (76.2 mmol) | Use fresh, high-purity reagent. |
| Diethyl Ether (or MTBE) | 60-29-7 | 74.12 | ~150 mL | For precipitation/washing. Anhydrous. |
| Equipment | ||||
| 250 mL Round-bottom flask | 1 | Must be oven- or flame-dried. | ||
| Reflux Condenser | 1 | With drying tube (CaCl₂ or Drierite). | ||
| Magnetic Stirrer & Stir Bar | 1 | |||
| Ice/Water Bath | 1 | |||
| Graduated Cylinder/Syringe | For accurate liquid measurement. | |||
| Buchner Funnel & Filter Flask | For product isolation. | |||
| Rotary Evaporator | For solvent removal. |
**3.2. CRITICAL SAFETY PROTOCOL
Thionyl chloride is a highly hazardous substance. It is corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂).[11][12][13][14]
-
Fume Hood: All manipulations involving thionyl chloride must be performed in a certified, well-ventilated chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, a full-face shield, and heavy-duty, acid-resistant gloves (e.g., neoprene or butyl rubber).[11][12][13]
-
Anhydrous Conditions: Ensure all glassware is scrupulously dried to prevent violent reactions.[15] Thionyl chloride reacts explosively with water.[14]
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[11][13] Have a sodium bicarbonate solution or powder ready for neutralizing minor spills.
-
Quenching: Unused or excess thionyl chloride must be quenched carefully by slowly adding it to a large volume of a stirred, ice-cold basic solution (e.g., 1M NaOH). This is a highly exothermic process.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for synthesis.
-
Preparation of Methanolic HCl: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of anhydrous methanol. Place the flask in an ice/water bath and allow the solvent to cool to 0 °C with stirring.
-
Addition of Thionyl Chloride: (CAUTION: Highly Exothermic, Gas Evolution) Using a syringe or dropping funnel, add the thionyl chloride (5.6 mL) dropwise to the cold, stirred methanol over a period of 20-30 minutes. Maintain the internal temperature below 10 °C. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Addition of Substrate: Once the addition is complete, add the 3-Morpholinecarboxylic acid (5.00 g) to the reaction mixture in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser fitted with a drying tube. Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator. This will yield a viscous oil or semi-solid residue.
-
Isolation: To the residue, add ~100 mL of diethyl ether (or MTBE) and stir or sonicate vigorously. The product, methyl 3-morpholinecarboxylate hydrochloride, should precipitate as a white solid.[15]
-
Purification: Let the suspension stand in an ice bath for 30 minutes to maximize crystallization. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with two portions of cold diethyl ether (25 mL each) to remove any residual impurities. Dry the white crystalline solid under high vacuum to a constant weight.
Characterization and Expected Results
-
Product: this compound hydrochloride
-
Molecular Formula: C₆H₁₂ClNO₃
-
Molecular Weight: 181.62 g/mol
-
Appearance: White to off-white crystalline solid.
-
Yield: A typical yield for this reaction is in the range of 85-95%. The theoretical yield is 6.93 g.
-
¹H NMR (400 MHz, D₂O): Expect characteristic peaks for the morpholine ring protons, and a sharp singlet at approximately δ 3.8 ppm corresponding to the three protons of the methyl ester (-OCH₃) group.
-
IR Spectroscopy (ATR): Look for the disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong, sharp C=O stretch for the ester at ~1740-1750 cm⁻¹.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/glassware. 2. Insufficient reflux time. 3. Degraded thionyl chloride. | 1. Ensure methanol is anhydrous and all glassware is oven-dried. 2. Extend reflux time to 8-12 hours and monitor by TLC. 3. Use a fresh bottle of SOCl₂. |
| Product is an Oil, Not a Solid | 1. Incomplete removal of methanol. 2. Presence of impurities. | 1. Ensure residue is fully concentrated on the rotovap, possibly using a high-vacuum line for a short period. 2. Triturate the oil with fresh, cold ether. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Dark Brown Reaction Color | Minor decomposition or impurities. | This is common and usually does not affect the yield or purity of the final crystalline product significantly. If the final product is discolored, consider recrystallization from a methanol/ether solvent system. |
References
- Pearson. (2024). Reactions of Amino Acids: Esterification.
- ChemBK. (2024). MORPHOLINE-3-CARBOXYLIC ACID.
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- Sigma-Aldrich. Thionyl chloride - Safety Data Sheet.
- Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?
- AK Lectures. Acylation and Esterification of Amino Acids.
- NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- Lanxess. Thionyl chloride.
- Chempendix. Reactions of α-Amino Acids : Carboxylic Acid Esterification.
- Chem-Impex. Morpholine-3-carboxylic acid.
- DC Fine Chemicals. Safety Data Sheet - Thionyl chloride.
- ResearchGate. (2015). What are different ways to convert Amino Acid carboxylic acid into ester?
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Wikipedia. Fischer–Speier esterification.
- Chemistry Stack Exchange. (2020). Esterification of Glycine.
- Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with?
- Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride.
- Reddit. (2022). Removal of excess thionyl chloride after esterification.
- PubChem. (S)-morpholine-3-carboxylic acid.
- PubChem. (S)-Methyl morpholine-3-carboxylate.
- Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
- Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
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- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
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Application & Protocol Guide: Large-Scale Synthesis of Methyl 3-Morpholinecarboxylate
Abstract & Introduction
Methyl 3-Morpholinecarboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid heterocyclic scaffold is a common feature in a variety of pharmacologically active compounds, contributing to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The morpholine moiety, with its dual amine and ether functionalities, offers a versatile platform for creating complex molecular architectures with significant physiological activity.[3][4] This has led to its incorporation in drug candidates for a range of therapeutic areas.[5][6]
The increasing demand for chiral morpholine derivatives necessitates the development of a robust, scalable, and economically viable synthetic process.[3][5] This document provides a comprehensive, field-tested protocol for the large-scale synthesis of (S)-Methyl 3-Morpholinecarboxylate Hydrochloride, starting from the commercially available (S)-Morpholine-3-carboxylic acid. The chosen method, an acid-catalyzed esterification, is selected for its operational simplicity, high yield, and amenability to industrial production standards.[7][8] We will detail the process chemistry, step-by-step operational procedures, critical safety protocols, and analytical quality control measures.
Synthesis Strategy and Rationale
The primary goal for any large-scale synthesis is to achieve high efficiency, purity, and safety while minimizing cost and environmental impact. The direct esterification of (S)-Morpholine-3-carboxylic acid with methanol, catalyzed by a strong acid, fulfills these criteria.
Choice of Synthetic Route: Acid-Catalyzed Esterification
While several methods exist for ester formation, such as those using coupling agents like dicyclohexylcarbodiimide (DCC), these often introduce complex purification challenges on a large scale due to stoichiometric byproducts (e.g., dicyclohexylurea).[9] The Fischer-Speier esterification, utilizing an excess of the alcohol as both reactant and solvent and a catalytic amount of strong acid, is a classic and industrially proven method.[10][11] It is atom-economical and the work-up is straightforward.
For this specific transformation, thionyl chloride (SOCl₂) is employed as the acid catalyst precursor. When added to methanol, it reacts in situ to generate hydrogen chloride (HCl) gas and sulfur dioxide (SO₂), creating an anhydrous acidic environment that drives the esterification to completion. This method avoids the direct handling of corrosive HCl gas and the addition of water that would be present in concentrated aqueous acids, which could shift the reaction equilibrium unfavorably.[12]
Reaction Scheme:
The reaction proceeds via protonation of the carboxylic acid carbonyl group by the in situ generated HCl, which activates the carbonyl carbon for nucleophilic attack by methanol. Subsequent dehydration yields the ester product.[11] The morpholine nitrogen is protonated by the excess acid, resulting in the isolation of the product as a stable hydrochloride salt.[13]
Process Flow Visualization
The following diagram outlines the complete workflow for the synthesis, from reagent charging to final product isolation.
Fig 1: Overall Process Flow Diagram
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1.0 kg scale of the starting material, (S)-Morpholine-3-carboxylic acid. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.
Materials and Equipment
| Reagent / Material | Formula | MW ( g/mol ) | CAS No. | Moles (mol) | Amount |
| (S)-Morpholine-3-carboxylic acid | C₅H₉NO₃ | 131.13 | 77873-76-8 | 7.63 | 1.00 kg |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 | 246.5 | 10.0 L (7.92 kg) |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | 9.15 | 1.09 kg (665 mL) |
| Methyl tert-Butyl Ether (MTBE) | C₅H₁₂O | 88.15 | 1634-04-4 | - | ~5.0 L |
Equipment:
-
20 L glass-lined or glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel (2 L).
-
Heating/cooling circulator bath.
-
Rotary evaporator with a large-capacity flask (20 L).
-
Nutsche filter or large Büchner funnel with vacuum flask.
-
Vacuum oven.
-
Standard laboratory glassware and personal protective equipment (PPE).
Step-by-Step Experimental Procedure
Step 1: Reactor Setup and Reagent Charging
-
Ensure the 20 L reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with (S)-Morpholine-3-carboxylic acid (1.00 kg, 7.63 mol).
-
Add anhydrous methanol (10.0 L) to the reactor.
-
Begin stirring to create a slurry.
Step 2: Catalyst Addition
-
Cool the reactor contents to 0-5 °C using the circulator bath. Causality: This initial cooling is critical to control the highly exothermic reaction between thionyl chloride and methanol.[14]
-
Slowly add thionyl chloride (665 mL, 9.15 mol) to the stirred slurry via the addition funnel over a period of 1.5 - 2.0 hours.
-
Maintain the internal temperature below 15 °C throughout the addition. Vigorous gas evolution (HCl, SO₂) will be observed. Ensure the reactor's vent is connected to a suitable acid gas scrubber.
Step 3: Reaction Execution
-
After the addition is complete, slowly warm the reaction mixture to room temperature.
-
Heat the mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the starting material is consumed.
Step 4: Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol. This will yield a thick oil or semi-solid.
-
To the residue, add Methyl tert-Butyl Ether (MTBE, approx. 5.0 L) and stir vigorously for 1 hour at room temperature. Causality: The product, being a hydrochloride salt, is insoluble in MTBE, while non-polar impurities remain in the solvent. This trituration step is a non-chromatographic method of purification.
-
Filter the resulting white solid using a Nutsche filter or Büchner funnel.
-
Wash the filter cake with additional MTBE (2 x 1 L) to remove any remaining soluble impurities.
Step 5: Drying
-
Transfer the collected solid to a vacuum oven.
-
Dry the product at 40-45 °C under high vacuum until a constant weight is achieved (typically 12-18 hours).
-
The final product, (S)-Methyl 3-Morpholinecarboxylate Hydrochloride, should be a white to off-white crystalline solid.
Process Data Summary
| Parameter | Value |
| Scale | 1.00 kg (Starting Material) |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Crude Yield | 1.35 - 1.40 kg |
| Typical Molar Yield | 92 - 96% |
| Purity (by HPLC) | >98% |
Safety and Hazard Analysis
Large-scale chemical synthesis requires stringent adherence to safety protocols. Esterification reactions, particularly acid-catalyzed ones, present thermal and chemical hazards.[14][15]
Critical Safety Checkpoints
Fig 2: Critical Safety Checkpoints
Reagent Hazard Summary
| Chemical | CAS No. | GHS Pictograms | Key Hazards |
| Thionyl Chloride | 7719-09-7 | GHS05, GHS06 | Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water. |
| Methanol | 67-56-1 | GHS02, GHS06, GHS08 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). |
| (S)-Morpholine-3-carboxylic acid | 77873-76-8 | GHS07 | May cause skin and eye irritation. |
| Methyl tert-Butyl Ether (MTBE) | 1634-04-4 | GHS02, GHS07 | Highly flammable liquid and vapor. Causes skin irritation. |
Handling Precautions:
-
Thionyl Chloride: Must be handled in a well-maintained fume hood. Use a dedicated syringe or cannula for transfer. Always add thionyl chloride to the alcohol, never the reverse. Have a sodium bicarbonate solution ready for quenching spills.
-
Methanol: Is highly flammable and toxic. Ground all equipment to prevent static discharge. Avoid inhalation and skin contact.
-
Waste Disposal: Aqueous acidic and basic washes should be neutralized before disposal. Organic waste containing MTBE and residual methanol must be collected in appropriately labeled, sealed containers for disposal according to local, state, and federal regulations.
Analytical Characterization for Quality Control
To ensure the final product meets the required specifications, a series of analytical tests must be performed.
| Analysis | Technique | Specification / Expected Result |
| Identity | ¹H NMR (400 MHz, D₂O) | Conforms to the reference spectrum. Expected peaks: δ ~4.5-4.6 (m, 1H), 4.2-4.3 (m, 1H), 4.0-4.1 (m, 1H), 3.85 (s, 3H, OCH₃), 3.3-3.5 (m, 4H). |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ = 146.08 (for the free base). |
| Purity | HPLC (RP-C18 column) | ≥ 98.0% area. |
| Appearance | Visual Inspection | White to off-white crystalline solid. |
| Residual Solvents | GC-HS (Gas Chromatography-Headspace) | Methanol: ≤ 3000 ppm; MTBE: ≤ 5000 ppm (as per ICH guidelines). |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Conclusion
The protocol described herein provides a detailed, safe, and scalable method for the industrial production of (S)-Methyl 3-Morpholinecarboxylate Hydrochloride. The synthesis relies on the principles of Fischer esterification, employing readily available reagents and standard chemical processing equipment. The key advantages of this process are its high yield, operational simplicity, and the straightforward, non-chromatographic purification of the final product. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can reliably produce multi-kilogram quantities of this valuable pharmaceutical intermediate with high purity and consistency.
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
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Pintea, B. (2016). Response to "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?". ResearchGate. [Link]
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O'Brien, P., et al. (2016). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 81(17), 7845-7853. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 14493-14498. [Link]
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Atherton, J. H., et al. (1996). PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. Organic Preparations and Procedures International, 28(6), 696-700. [Link]
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Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(2), 143-146. [Link]
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Kopach, M. E., et al. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 16(4), 621-627. [Link]
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KnowItAll. (2024). Morpholine derivatives: Significance and symbolism. KnowItAll. [Link]
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Iannone, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC. [Link]
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Theodorou, V., et al. (2007). Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride. ResearchGate. [Link]
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Matiadis, D., & Sagnou, M. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(11), 937-956. [Link]
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Kennedy, S. M., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(8), 1237-1240. [Link]
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Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6001-6005. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. PubChem. [Link]
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
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Al-Masoudi, W. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
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Application Note: A Practical Guide to the Purification of Methyl 3-Morpholinecarboxylate via Flash Column Chromatography
Abstract
Methyl 3-morpholinecarboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its purity is paramount for successful downstream applications, including synthesis of more complex molecules and biological screening. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We delve into the underlying chemical principles, from method development with Thin-Layer Chromatography (TLC) to the execution of the column separation, fraction analysis, and product isolation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.
Introduction: The Rationale for Purification
Organic synthesis rarely yields a perfectly pure product directly from the reaction vessel. Crude mixtures typically contain unreacted starting materials, byproducts, and residual catalysts. For a compound like this compound, which often serves as a key intermediate, these impurities can interfere with subsequent reaction steps, leading to lower yields, complex product mixtures, and potentially misleading biological data.
Column chromatography is a powerful liquid chromatography technique used to separate components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[1][2] For polar organic molecules like esters and amines, normal-phase chromatography using a polar adsorbent like silica gel is a standard and highly effective purification method.[1][2] This protocol focuses on a robust flash column chromatography procedure, which utilizes positive pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.
Foundational Principles & Compound Characteristics
A successful chromatographic separation hinges on understanding the physicochemical properties of the target compound and the principles of chromatography.
2.1. Physicochemical Properties of this compound
-
Molecular Formula: C₆H₁₁NO₃[3]
-
Molecular Weight: 145.16 g/mol [3]
-
Structure: The molecule contains a polar morpholine ring (with ether and secondary amine functionalities) and a methyl ester group. The presence of oxygen and nitrogen atoms with lone pairs of electrons makes it a polar compound capable of hydrogen bonding.
-
Polarity: The combination of the ester and the morpholine ring gives the molecule a moderate to high polarity. This is the key characteristic exploited for its separation from less polar or more polar impurities on a polar stationary phase like silica gel.
2.2. Principles of Normal-Phase Chromatography
In normal-phase chromatography, the stationary phase (e.g., silica gel, SiO₂) is highly polar, while the mobile phase (eluent) is a less polar organic solvent or a mixture of solvents.[1] The separation mechanism is based on adsorption and desorption:
-
The crude mixture is loaded onto the top of the silica gel column.
-
The mobile phase is passed through the column.
-
Polar compounds in the mixture will adsorb more strongly to the polar silica gel and will therefore move down the column more slowly.
-
Less polar compounds will have weaker interactions with the silica gel, spend more time in the mobile phase, and elute from the column more quickly.[1]
By carefully selecting the polarity of the mobile phase, a "sweet spot" can be found where the target compound is well-separated from impurities.
Method Development Using Thin-Layer Chromatography (TLC)
Before committing a large quantity of crude material to a column, TLC is an indispensable tool for quickly determining the optimal mobile phase composition.[2]
Protocol 3.1: TLC System Selection
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of a test solvent system. Common starting systems for polar compounds include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots using a UV lamp (if the compounds are UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine).
-
Analysis: Calculate the Retention Factor (Rƒ) for the desired product spot.
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: The ideal mobile phase will provide an Rƒ value for the target compound of approximately 0.25 - 0.35 .[1] This ensures the compound moves down the column at a reasonable rate without eluting too quickly, allowing for good separation from impurities. Adjust the ratio of polar to non-polar solvent until this Rƒ is achieved. A higher proportion of the polar solvent (e.g., ethyl acetate) will increase the Rƒ of all spots.
Detailed Protocol: Flash Column Chromatography
This protocol assumes the crude material contains this compound along with less polar and potentially more polar impurities.
4.1. Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 60 Å pore size, 230-400 mesh[2] |
| Mobile Phase Solvents | Hexanes (or Heptane) | ACS Grade or higher |
| Ethyl Acetate | ACS Grade or higher | |
| Equipment | Chromatography Column | Glass, appropriate size for the amount of crude material |
| Collection Vessels | Test tubes or flasks | |
| Air/Nitrogen Source | For applying pressure (flash chromatography) | |
| Rotary Evaporator | For solvent removal | |
| TLC Supplies | Plates, chamber, capillary tubes, UV lamp |
4.2. Column Preparation (Wet-Packing Method)
The wet-packing method is generally preferred as it minimizes the risk of air bubbles and channels in the stationary phase, which can ruin the separation.
-
Plug Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent (e.g., 10% Ethyl Acetate in Hexanes) to form a free-flowing slurry. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude material.
-
Pack Column: With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Settle and Compact: Gently tap the side of the column to help the silica settle into a uniform bed. Apply gentle air pressure to force the excess solvent through until the solvent level is just above the top of the silica bed. Crucially, do not let the silica bed run dry at any point during the process.
-
Add Sand: Add a thin, level layer of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.
4.3. Sample Loading
-
Dissolve Sample: Dissolve the crude this compound in a minimal amount of a relatively polar solvent like dichloromethane or the mobile phase itself.
-
Load onto Column: Carefully pipette the concentrated sample solution directly onto the center of the top layer of sand.
-
Adsorb Sample: Open the stopcock and apply gentle pressure to push the sample band into the silica gel, stopping when the last of the solution has entered the sand layer.
-
Rinse: Carefully rinse the sides of the column with a very small amount of the mobile phase and push this rinse into the silica gel as before. Repeat once more to ensure all the sample is loaded in a tight, narrow band.
4.4. Elution and Fraction Collection
-
Fill Column: Carefully fill the top of the column with the mobile phase.
-
Apply Pressure: Connect the air/nitrogen line and apply gentle pressure to achieve a steady flow of eluent from the column outlet. A typical flow rate for flash chromatography is about 2 inches (5 cm) of solvent level drop per minute.[4]
-
Collect Fractions: Begin collecting the eluting solvent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the size of the column.
-
Monitor Elution: As the column runs, monitor the progress of the separation by periodically analyzing the collected fractions using TLC.[2] Spot the starting crude mixture, and the contents of several recent fractions on the same TLC plate.
4.5. Product Isolation
-
Identify Pure Fractions: Using the TLC analysis, identify all fractions that contain only the pure this compound spot.
-
Combine and Evaporate: Combine the identified pure fractions into a single round-bottom flask.
-
Remove Solvent: Remove the mobile phase solvents using a rotary evaporator to yield the purified product as an oil or solid.
-
Final Drying: Place the product under high vacuum for several hours to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy or LC-MS.
Workflow Visualization
The entire purification process can be summarized in the following workflow diagram.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. Consider using a gradient elution (gradually increasing solvent polarity). |
| Column overloaded with crude material. | Use a larger column or less sample. Maintain a sample-to-silica ratio of 1:50 to 1:100. | |
| Cracked/Channeled Silica Bed | Silica gel ran dry. | Ensure the solvent level never drops below the top of the silica bed. |
| Column packed unevenly or too quickly. | Pack the column carefully, allowing the silica to settle evenly. Tapping the column helps. | |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Smeared Bands (Tailing) | Sample is too acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds). |
| Sample was loaded in too large a volume of solvent. | Dissolve the crude sample in the absolute minimum volume of solvent for loading. |
Safety Precautions
-
Chemical Handling: this compound hydrochloride is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle the compound and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Solvent Safety: Organic solvents such as hexanes and ethyl acetate are flammable. Ensure there are no ignition sources nearby. Use a fume hood to avoid inhaling vapors.
-
Pressure Safety: When performing flash chromatography, use a safety shield and ensure the column and glassware have no cracks or defects. Do not apply excessive pressure.
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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- 5. Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Recrystallization of Methyl 3-Morpholinecarboxylate Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 3-Morpholinecarboxylate hydrochloride via recrystallization. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple list of instructions to explain the fundamental principles and causal relationships behind each step. By grounding the methodology in established physicochemical principles, this protocol serves as a self-validating system to consistently achieve high purity of the target compound, a critical requirement for downstream applications in medicinal chemistry and materials science.
Introduction: The Imperative for Purity
This compound hydrochloride is a valuable morpholine-based building block in synthetic chemistry. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays. Recrystallization is a powerful and cost-effective purification technique that leverages differences in solubility between the desired compound and its impurities at varying temperatures.[1][2] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the surrounding solution (the mother liquor).[3][4]
This document outlines a robust protocol developed through systematic solvent screening and process optimization for this specific hydrochloride salt.
Foundational Principles: Compound Profile and Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system.[5] This choice is dictated by the physicochemical properties of the solute.
Physicochemical Properties
A summary of the key properties of this compound hydrochloride is presented below. Its structure as a hydrochloride salt imparts significant polarity, which is the primary factor guiding solvent choice.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₃ | [6][7] |
| Molecular Weight | 181.62 g/mol | [6][7] |
| Appearance | White to off-white solid | [7][8] |
| CAS Number | 1214686-81-3 | [6][8][9] |
| Polarity | High (due to hydrochloride salt) | Inferred |
Rationale for Solvent System Selection
The guiding principle for solvent selection is that the ideal solvent should exhibit high solubility for the compound at elevated temperatures but low solubility at cooler temperatures.[1][3] Given the polar nature of the hydrochloride salt, polar solvents are the logical starting point.[10]
-
Primary Solvent Candidates (Polar Protic): Alcohols such as isopropanol (IPA), ethanol (EtOH), and methanol (MeOH) are excellent candidates for dissolving polar salts upon heating.
-
The Challenge with Hydrochloride Salts: Many hydrochloride salts are highly soluble in methanol and even ethanol at room temperature, which would lead to poor recovery upon cooling.[11][12] Therefore, isopropanol is often a superior choice, offering a better solubility differential between hot and cold conditions for many amine salts.[11][12]
-
Anti-Solvent (Less Polar): An "anti-solvent" is a miscible solvent in which the compound of interest is poorly soluble. Adding an anti-solvent to a solution of the compound can induce precipitation or crystallization. For this system, a less polar solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) can serve this purpose effectively.
Based on this analysis, an Isopropanol/Ethyl Acetate mixed solvent system is recommended as the primary approach for this protocol. It offers fine control over the solubility profile to maximize both purity and yield.
Experimental Workflow Visualization
The following diagram illustrates the complete recrystallization workflow, from the initial crude material to the final, purified product.
Caption: Workflow diagram for the recrystallization of this compound HCl.
Detailed Recrystallization Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Materials and Equipment
-
Crude this compound hydrochloride
-
Isopropanol (IPA), reagent grade
-
Ethyl Acetate (EtOAc), reagent grade
-
Erlenmeyer flasks (appropriate sizes for the scale)
-
Hotplate with stirring capability
-
Magnetic stir bars
-
Glass funnel and fluted filter paper (for optional hot filtration)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatulas and glass stirring rods
-
Vacuum oven or desiccator
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound hydrochloride (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the primary solvent (isopropanol) to a gentle boil.
-
Add the minimum amount of hot isopropanol to the crude solid to create a slurry. Heat the slurry to boiling with stirring.
-
Continue to add small portions of hot isopropanol until the solid is completely dissolved. Causality: Using the minimum volume of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the recovery yield.
-
-
Decolorization & Hot Filtration (Optional):
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
If insoluble particulate matter or charcoal is present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: This step must be done quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the funnel.[4]
-
-
Inducing Crystallization with an Anti-Solvent:
-
While the isopropanol solution is still hot, begin adding the anti-solvent (ethyl acetate) dropwise with continuous stirring.
-
Continue adding ethyl acetate until a persistent slight cloudiness (turbidity) is observed. This indicates the solution is at its saturation point.
-
Add a few more drops of hot isopropanol until the solution becomes clear again. Causality: This ensures the solution is perfectly saturated at the boiling point, setting up the ideal conditions for high-purity crystal growth upon cooling.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can cause the solid to precipitate as a powder, trapping impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of an ice-cold mixture of the recrystallization solvents (e.g., a 1:1 IPA:EtOAc mixture). Causality: The wash solvent must be ice-cold to remove the impurity-laden mother liquor without significantly dissolving the purified product crystals.[4]
-
-
Drying:
-
Dry the crystals thoroughly, either by air drying on the filter funnel under vacuum or by transferring them to a watch glass and placing them in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (compound separates as a liquid instead of solid) | The boiling point of the solvent is higher than the melting point of the solute; The solution is too concentrated or cooled too rapidly. | Re-heat the mixture to dissolve the oil. Add more of the primary solvent (isopropanol) to make the solution more dilute. Allow it to cool more slowly. |
| No Crystals Form upon cooling | The solution is not sufficiently saturated (too much solvent was used); The compound is highly stable in a supersaturated state. | 1. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.2. Add a "seed" crystal of pure product, if available.3. If still unsuccessful, gently boil off some of the solvent to increase the concentration and repeat the cooling process. |
| Very Low Recovery / Yield | Too much solvent was used initially; The compound is significantly soluble in the cold solvent system; Crystals were washed with warm solvent. | Ensure the minimum volume of hot solvent is used. Increase the proportion of the anti-solvent (ethyl acetate). Always wash crystals with ice-cold solvent. |
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
-
Methyl morpholine-3-carboxylate hydrochloride. (2024). PubChem. [Link]
-
Solvent Choice. (n.d.). University of York, Department of Chemistry. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. [Link]
- Recrystallization purification method of enamine salt. (2020).
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). PDF Document. [Link]
-
RECRYSTALLISATION. (n.d.). PDF Document. [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]
-
Recrystallization. (n.d.). e-ShodhSindhu. [Link]
-
(S)-Methyl morpholine-3-carboxylate. (2025). PubChem. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Methyl morpholine-3-carboxylate hydrochloride. (n.d.). Lead Sciences. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization and Crystallization. (n.d.). University of Illinois Urbana-Champaign. [Link]
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Application Note: A Multi-Modal Approach to the Purity Assessment of Methyl 3-Morpholinecarboxylate
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
Methyl 3-Morpholinecarboxylate is a heterocyclic compound featuring a morpholine ring, a structure of significant interest in medicinal chemistry due to its prevalence in a range of therapeutic agents, including antibiotics like Linezolid and anticancer drugs.[1][2] As a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.
The presence of process-related impurities, such as unreacted starting materials, by-products, or degradation products, even at trace levels, can have significant pharmacological or toxicological consequences.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent purity thresholds for APIs and their intermediates.[4] This application note provides a detailed, multi-faceted guide for researchers and drug development professionals to accurately assess the purity of this compound. We will explore orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering not just protocols, but the scientific rationale behind the methodological choices.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for effective method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | PubChem[5] |
| Molecular Weight | 145.16 g/mol | PubChem[5] |
| Monoisotopic Mass | 145.0739 Da | PubChem[5] |
| Boiling Point | 202.2 °C at 760 mmHg (Predicted) | Sigma-Aldrich[6] |
| Physical Form | Liquid | Sigma-Aldrich[6] |
| CAS Number | 126264-49-1 (racemic) | Sigma-Aldrich[6] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification
HPLC is the cornerstone of purity analysis for non-volatile or thermally labile organic compounds.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method provides excellent resolution, allowing for the separation of the main compound from impurities with different polarities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its nonpolar nature effectively retains the moderately polar this compound and separates it from both more polar and less polar impurities.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. Starting with a higher water concentration allows for the elution of highly polar impurities. Gradually increasing the acetonitrile concentration then elutes the main analyte, followed by any nonpolar impurities. The inclusion of a small amount of an acid modifier, like formic acid, protonates the morpholine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[7]
-
Detection: UV detection at a wavelength around 210-220 nm is suitable as the ester carbonyl group provides sufficient chromophoric activity for detection. A Diode Array Detector (DAD) is preferred to assess peak purity spectrally.
Detailed Experimental Protocol: RP-HPLC
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5-5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).
-
Volumetric flasks, pipettes, and 0.22 µm or 0.45 µm syringe filters.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
3. Sample Preparation:
-
Sample Solution: Accurately weigh ~10 mg of the this compound sample and dissolve it in 10.0 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
5. System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
Integrate all peaks in the chromatogram.
6. Purity Calculation:
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile organic compounds. While this compound itself has a relatively high boiling point, GC-MS is invaluable for detecting residual solvents or volatile by-products from synthesis.
Causality Behind Experimental Choices:
-
Derivatization: Direct analysis of morpholine derivatives by GC can be challenging due to their polarity.[8] To enhance volatility and improve chromatographic separation, a derivatization step can be employed. For instance, reacting the secondary amine of a potential morpholine impurity with sodium nitrite in an acidic medium forms a more volatile N-nitroso derivative, which is readily analyzed by GC-MS.[8][9]
-
Column Selection: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point, as it provides a good balance for separating a wide range of potential impurities.
-
Ionization and Detection: Electron Impact (EI) ionization at 70 eV is a standard, robust method that generates reproducible fragmentation patterns.[8] These fragmentation patterns serve as a "fingerprint" for compound identification via library searching (e.g., NIST) and structural elucidation.
Detailed Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Autosampler, heated injector, and data system with a spectral library.
-
Dichloromethane (GC grade), Helium (99.999% purity).
2. Sample Preparation:
-
Direct Injection: Dissolve ~1 mg of the sample in 1 mL of dichloromethane. Filter through a 0.22 µm filter into a GC vial. This is suitable for detecting volatile impurities without derivatization.
-
Derivatization (for trace morpholine-like impurities): Adapt a procedure similar to that for morpholine analysis.[9][10] This involves acidification, reaction with sodium nitrite, and liquid-liquid extraction of the derivative into an organic solvent like dichloromethane.[8][10]
3. GC-MS Conditions:
| Parameter | Condition | Source |
| Carrier Gas | Helium | [8] |
| Flow Rate | 1.5 mL/min (constant flow) | Adapted from[8] |
| Injection Volume | 1 µL | [8] |
| Injector Temperature | 250 °C | [8][10] |
| Split Ratio | 20:1 | Adapted from[8][10] |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | General Purpose |
| Transfer Line Temp. | 280 °C | [8][9] |
| MS Source Temp. | 230 °C | [8][9] |
| MS Quadrupole Temp. | 150 °C | [8][9] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [8] |
| Scan Range | 40 - 450 m/z | General Purpose |
4. Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum. The molecular ion peak ([M]⁺) for this compound would be at m/z 145.
-
Compare the fragmentation patterns of impurity peaks with the NIST mass spectral library to tentatively identify them.
-
Quantify impurities by comparing their peak areas to that of an internal standard or by using the area percent method for an estimate.
Caption: Experimental workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can be used as a quantitative method (qNMR) with an internal standard. For purity assessment, ¹H NMR is particularly powerful for detecting and identifying structurally related impurities.
Causality Behind Experimental Choices:
-
¹H NMR: Protons in different chemical environments have distinct chemical shifts. An impurity will present a separate set of signals from the main compound, allowing for its detection. The integration of these signals can be used to estimate the relative molar ratio of the impurity to the main compound.
-
Solvent: A deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is used as it is NMR-silent in the proton spectrum and is effective at dissolving the analyte.
-
Quantitative NMR (qNMR): For precise quantification, a certified internal standard with a known concentration and non-overlapping peaks (e.g., maleic acid, dimethyl sulfone) is added. The purity is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard.
Detailed Experimental Protocol: ¹H NMR
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ with 0.03% TMS).
-
Certified internal standard for qNMR (optional).
2. Sample Preparation:
-
Accurately weigh ~5-10 mg of this compound directly into an NMR tube.
-
Add ~0.6-0.7 mL of the deuterated solvent.
-
Cap the tube and invert several times to dissolve the sample completely.
3. NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans, relaxation delay D1 of at least 5 seconds for quantitative accuracy).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
4. Data Analysis:
-
Structural Confirmation: Identify the characteristic signals for this compound. Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the morpholine ring protons (~2.8-4.0 ppm).[11]
-
Impurity Detection: Look for any signals that do not correspond to the main compound or the solvent.
-
Quantification: Calibrate the spectrum by setting the integral of a known proton signal (e.g., the 3 protons of the methyl ester) to a value of 3.00. The integral of an impurity peak will then represent its relative proton count, allowing for an estimation of its concentration relative to the main compound.
A Comprehensive Purity Assessment Strategy
No single analytical method is sufficient to declare a compound "pure." A robust purity assessment relies on the orthogonal application of multiple techniques that measure different chemical properties.
Caption: Logical flow for a comprehensive purity assessment.
Conclusion: The purity assessment of this compound requires a rigorous and multi-faceted analytical approach. RP-HPLC serves as the primary tool for accurate quantification and the establishment of a purity value. GC-MS provides essential, complementary information on volatile impurities and residual solvents that may be missed by HPLC. Finally, ¹H NMR spectroscopy offers definitive structural confirmation and is a powerful method for detecting and identifying structurally similar impurities. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- BenchChem. (2025).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6558896, (S)-Methyl morpholine-3-carboxylate. [Link]
-
Al-Ghorbani, M., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
ResearchGate. GC-FID analysis of morpholine. [Link]
-
Reddy, G. P., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]
-
Liu, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]
-
Kim, H. Y., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. National Institutes of Health. [Link]
-
ResearchGate. ¹H NMR signals for methylene protons of morpholine group. [Link]
-
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Reddy, G. R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
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- 11. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
Application Note: A Systematic Approach to the Chiral HPLC Analysis of Methyl 3-Morpholinecarboxylate
Abstract
This application note presents a detailed and systematic protocol for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of Methyl 3-Morpholinecarboxylate. As a chiral cyclic amino acid ester, the stereoisomeric purity of this compound is critical in pharmaceutical development, where enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from initial method development strategy and chiral stationary phase (CSP) selection to a final, validated protocol. We emphasize a rationale-driven approach, explaining the causality behind experimental choices to ensure the development of a robust and reliable analytical method in accordance with international regulatory standards.[1][2]
Introduction: The Imperative of Chiral Separation
Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of a biological system, they can interact differently with receptors, enzymes, and other chiral biomolecules. This often results in one enantiomer (the eutomer) providing the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for adverse effects.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual stereoisomers in chiral drug products.[1]
This compound is a chiral heterocyclic compound featuring a stereocenter at the C3 position. It serves as a valuable building block in the synthesis of various biologically active molecules.[4] The direct separation of its enantiomers by chiral HPLC is the most effective method for determining enantiomeric purity and supporting stereoselective synthesis programs.[4][5] This guide details a screening-based strategy, recognized as the most efficient approach to developing a successful chiral separation method due to the complex and often unpredictable nature of enantiomer-CSP interactions.[6][7][8]
Principle of Chiral Recognition via HPLC
The direct separation of enantiomers via HPLC relies on the use of a Chiral Stationary Phase (CSP). The fundamental mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[7] For a successful separation to occur, there must be a sufficient difference in the stability (free energy, Δ(ΔG)) of these two diastereomeric complexes. This stability difference arises from a combination of specific molecular interactions, such as:
-
Hydrogen Bonding: Interactions between groups like amines, amides, carboxyls, or hydroxyls.
-
π-π Stacking: Attractive interactions between aromatic rings of the analyte and the CSP.
-
Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.
-
Steric Hindrance: Repulsive interactions that force a specific spatial fit, often described by the "three-point interaction model".[7]
Given its structure—containing a secondary amine (hydrogen bond donor/acceptor), an ester carbonyl (hydrogen bond acceptor), and a non-planar cyclic structure—this compound has multiple points for potential chiral recognition.
Method Development Strategy: A Systematic Screening Approach
Developing a chiral method is an empirical process. A systematic screening of a small, diverse set of CSPs and mobile phases is the most resource-effective strategy.[3][9]
Chiral Stationary Phase (CSP) Selection Rationale
For cyclic amino acid esters like this compound, polysaccharide-based CSPs are the most versatile and have the highest probability of success.[4][10] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of interaction mechanisms.[11]
Primary Screening Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate): (e.g., CHIRALPAK® IA, Lux® Amylose-1). Highly effective for a broad range of compounds, including those with ester functionalities.[4]
-
Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., CHIRALCEL® OD-H). A complementary phase to the amylose-based columns, often showing different selectivity.[12]
-
Cellulose tris(3,5-dichlorophenylcarbamate): (e.g., CHIRALPAK® IC). The halogenated phenyl groups can enhance π-π and dipole interactions.
Mobile Phase Screening
Screening should be conducted in multiple elution modes to explore different interaction mechanisms.
-
Normal Phase (NP): Often the first choice for chiral separations.
-
Mobile Phases: Hexane/2-Propanol (IPA) or Hexane/Ethanol.
-
Rationale: Provides strong hydrogen bonding interactions. For a basic analyte like this compound, an additive is crucial.
-
Additive: 0.1% Diethylamine (DEA). DEA minimizes peak tailing by competing with the basic analyte for interaction with residual acidic silanols on the silica surface.[1][9]
-
-
Polar Organic Mode (POM): Uses 100% polar organic solvents.
-
Mobile Phases: Methanol or Acetonitrile.
-
Rationale: Offers a different selectivity profile compared to NP.
-
Additive: 0.1% Trifluoroacetic Acid (TFA) or 0.1% DEA can be screened to assess the impact of an acidic or basic modifier.
-
-
Reversed Phase (RP): Used when the analyte has sufficient hydrophobicity or when NP/POM fails.
-
Mobile Phases: Acetonitrile/Water or Methanol/Water with a buffer.
-
Rationale: Primarily driven by hydrophobic interactions, but hydrogen bonding still plays a role.
-
Buffer: 10-20 mM Ammonium acetate or Ammonium bicarbonate are suitable for creating MS-compatible methods.[13]
-
Method Development Workflow
The following diagram illustrates the logical flow for developing a robust chiral separation method.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Application Protocol
This section provides a hypothetical but representative optimized protocol based on the successful separation of analogous chiral amino acid esters.[4]
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm).
-
Chemicals: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA). Racemic and enantiomerically pure standards of this compound.
-
Sample Diluent: n-Hexane/IPA (90:10, v/v).
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v) | Balances retention and selectivity in normal phase. DEA is critical for good peak shape for this basic analyte.[1][9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 25 °C | Provides reproducible retention times. Temperature can be a tool for optimization if needed. |
| Detection Wavelength | 220 nm | The ester carbonyl group provides some UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A standard volume to avoid column overload while ensuring adequate signal. |
| Sample Concentration | 0.5 mg/mL | A typical concentration that should be within the linear range of the detector. |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Solution (0.5 mg/mL): Dilute 5 mL of the stock solution to 10 mL with the sample diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Expected Results & System Suitability
The following table presents hypothetical data for a successful separation. A method is considered suitable for validation if it meets these criteria.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | ~8.5 min | ~9.8 min | - |
| Tailing Factor (T_f) | 1.1 | 1.2 | T_f ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | > 5000 | N > 2000 |
| Resolution (R_s) | \multicolumn{2}{c | }{~2.5 } | R_s ≥ 1.5 |
-
Resolution (R_s) is the most critical parameter in a chiral separation, indicating the degree of separation between the two enantiomer peaks. A value ≥ 1.5 signifies baseline separation, which is required for accurate quantitation.[2]
Method Validation Protocol (ICH Q2(R1) Guidelines)
Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose.[2][14][15] The following parameters should be assessed.
-
Specificity: Analyze blank diluent, a solution of the desired enantiomer, and a racemic mixture. The chromatograms must show no interfering peaks at the retention times of the enantiomers.
-
Linearity and Range: Prepare a series of at least five concentrations of the minor enantiomer (e.g., from the Limit of Quantitation up to 2.0% of the major enantiomer concentration). Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy & Precision:
-
Precision (Repeatability): Perform at least six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Accuracy: Analyze samples with known amounts of the minor enantiomer (spiked samples) at three different concentration levels. The recovery should be within 98-102%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and assess the impact on the resolution and retention times. The resolution should remain > 1.5.[14]
Troubleshooting Common Issues
Caption: Troubleshooting Guide for Chiral HPLC Analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the successful chiral HPLC analysis of this compound. By employing a systematic screening strategy focused on polysaccharide-based chiral stationary phases and optimizing the chromatographic conditions, a robust and reliable method can be developed. The detailed protocol, system suitability criteria, and validation guidelines presented herein are designed to ensure that the resulting analytical method is accurate, precise, and compliant with regulatory expectations, making it a valuable tool for quality control and research in pharmaceutical development.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
-
Chiral HPLC Separations Guide. Phenomenex. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. yakhak.org [yakhak.org]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. hplc.today [hplc.today]
- 9. ymc.co.jp [ymc.co.jp]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. dujps.com [dujps.com]
- 15. ema.europa.eu [ema.europa.eu]
Application Note: Silyl Derivatization of Methyl 3-Morpholinecarboxylate for Enhanced GC-MS Analysis
Introduction: The Analytical Challenge
Methyl 3-morpholinecarboxylate is a heterocyclic compound featuring a secondary amine within the morpholine ring and a methyl ester functional group.[1][2] The presence of the active hydrogen on the secondary amine makes the molecule polar and capable of intermolecular hydrogen bonding.[3] These characteristics result in low volatility and potential thermal instability, posing significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3] Direct injection often leads to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity, making accurate quantification difficult.
To overcome these limitations, a chemical modification step known as derivatization is essential.[3][4] This process replaces the active hydrogen with a non-polar functional group, thereby increasing the analyte's volatility and thermal stability, rendering it amenable to GC-MS analysis.[5][6] This application note provides a detailed protocol for the robust and efficient silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Principle of Silylation Derivatization
Silylation is a widely employed derivatization technique that replaces active hydrogens on functional groups such as amines (-NH), hydroxyls (-OH), and carboxyls (-COOH) with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[5][6] The reaction proceeds via a nucleophilic attack (SN2) from the nitrogen atom of the secondary amine onto the silicon atom of the silylating agent.[3]
The chosen reagent, BSTFA, is a powerful silylating agent that reacts effectively with a wide range of polar compounds.[6] The addition of 1% TMCS acts as a catalyst, enhancing the reactivity of BSTFA and ensuring a rapid and complete derivatization, even for less reactive or sterically hindered sites.[7][8] The byproducts of the BSTFA reaction are neutral and highly volatile, minimizing interference during GC-MS analysis.
The derivatization of this compound proceeds as follows:
Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the derivatization and subsequent GC-MS analysis.
Materials and Reagents
-
Analyte: this compound
-
Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Solvent: Anhydrous Pyridine or Anhydrous Acetonitrile
-
Equipment:
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or laboratory oven
-
Vortex mixer
-
Nitrogen gas evaporation system
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to prevent reagent hydrolysis and ensure a successful derivatization.[3][6] Always work in a fume hood and wear appropriate personal protective equipment.[6]
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Reagent Addition:
-
Add 200 µL of an anhydrous solvent (e.g., pyridine) to dissolve the dried sample. Pyridine is often recommended as it can also act as a catalyst and an acid scavenger.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the reagent is recommended to drive the reaction to completion.[7]
-
-
Reaction:
-
Analysis:
-
After heating, allow the vial to cool to room temperature before opening.
-
The sample is now ready for injection into the GC-MS system. Depending on the concentration, dilution with an anhydrous solvent like hexane may be necessary.
-
GC-MS Analytical Parameters & Expected Results
Recommended GC-MS Conditions
The following parameters serve as a robust starting point for method development and can be optimized for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar column provides excellent separation for less polar TMS derivatives. |
| Carrier Gas | Helium | Inert gas with optimal flow characteristics. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for good chromatographic resolution. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode for concentrated samples; splitless for trace analysis. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Oven Program | Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature ramp effectively separates the analyte from solvent and byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer.[10] |
| Ion Source Temp. | 230 °C | Standard temperature for electron impact ionization.[10] |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra.[10] |
| Mass Scan Range | m/z 40 - 400 | A wide scan range to detect the molecular ion and key fragments. |
Expected Results
-
Chromatography: Successful derivatization will yield a sharp, symmetrical chromatographic peak for N-trimethylsilyl-methyl 3-morpholinecarboxylate, a significant improvement over the broad, tailing peak expected from the underivatized compound.
-
Mass Spectrometry: The mass spectrum provides structural confirmation.
-
Molecular Weight of Analyte: 145.16 g/mol [1]
-
Mass Change: The replacement of one active hydrogen (H, ~1 amu) with a TMS group (-Si(CH₃)₃, ~73 amu) results in a mass increase of 72 amu.
-
Expected Molecular Ion (M⁺): The derivatized product will have a molecular weight of approximately 217 g/mol . The mass spectrum should show a molecular ion peak at m/z 217 .
-
Key Fragments: A characteristic fragment in TMS derivatives is the loss of a methyl group (-CH₃) from the silyl group, resulting in a prominent ion at M-15 (m/z 202) . Other fragments corresponding to the morpholine ring structure may also be present.
-
References
- Application Notes and Protocols for Silylation Derivatiz
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI.
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
- Derivatization of metabolites for GC-MS via methoximation+silyl
- Application Notes and Protocols for BSTFA-TMCS Derivatiz
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ioniz
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- Preparation of TMS Deriv
- GC Derivatization. Southern Illinois University Carbondale.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
- The derivatization reaction of morpholine.
- Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chrom
- The Use of Derivatization Reagents for Gas Chrom
- (S)
- Methyl morpholine-2-carboxyl
Sources
- 1. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Application of Methyl 3-Morpholinecarboxylate in Modern Agrochemical Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The morpholine moiety is a cornerstone in the development of high-efficacy agrochemicals, particularly fungicides that safeguard global crop yields.[1][2] This technical guide provides an in-depth exploration of Methyl 3-Morpholinecarboxylate, a chiral building block of increasing significance. We will dissect its synthesis from readily available chiral pool materials and demonstrate its application in the synthesis of advanced fungicidal agents. The protocols herein are designed for researchers and process chemists, emphasizing not just the procedural steps but the underlying chemical principles that ensure reproducibility and efficiency. This document serves as a practical guide for leveraging this compound in the discovery and development of next-generation crop protection solutions.
Introduction: The Morpholine Pharmacophore and the Advantage of Chirality
Morpholine derivatives have long been established as a critical class of agrochemicals, renowned for their role as potent fungicides.[1][3] Compounds such as Fenpropimorph and Tridemorph have been successfully used for decades to control diseases like powdery mildew in cereals by inhibiting ergosterol biosynthesis in fungi.[4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals; its disruption leads to compromised membrane integrity and cessation of fungal growth.[5]
The evolution of agrochemical science has moved towards molecules with greater specificity and improved environmental profiles. In this context, chirality plays a pivotal role. Chiral agrochemicals, which contain one or more stereogenic centers, often exhibit that only one enantiomer is responsible for the desired biological activity.[6] Utilizing a single, active enantiomer can lead to higher efficiency, reduced application rates, and lower off-target toxicity.[6]
This compound, particularly its enantiopure forms like (S)-Methyl morpholine-3-carboxylate, emerges as a valuable chiral building block.[6][7] Derived from natural amino acids, it provides a pre-defined stereocenter within the robust morpholine scaffold, offering a strategic starting point for the synthesis of novel, stereospecific agrochemicals.
Synthesis of (S)-Methyl 3-Morpholinecarboxylate
The synthesis of enantiopure morpholine derivatives is a key challenge that can be efficiently addressed by utilizing starting materials from the chiral pool.[8] L-serine, a naturally occurring amino acid, serves as an excellent and cost-effective precursor for (S)-3-Morpholinecarboxylic acid and its esters. A patented method outlines a robust pathway from L-serine.[9]
The following protocol is a representative synthesis based on established chemical transformations.
Synthetic Workflow Overview
The overall strategy involves a multi-step sequence starting from L-serine, proceeding through N-protection, cyclization, and final deprotection/esterification to yield the target molecule.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Morpholine Derivatives in Agrochemical Discovery and Development | CoLab [colab.ws]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. The action of the systemic fungicides tridemorph and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from Methyl 3-Morpholinecarboxylate
Abstract
The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates, including aqueous solubility and metabolic stability.[1][2] (S)-Methyl 3-morpholinecarboxylate, a readily available chiral building block, serves as an exceptional starting point for the synthesis of complex, high-value heterocyclic compounds.[3] This guide provides a detailed exploration of synthetic strategies to leverage the inherent reactivity of this precursor. We will detail protocols for the strategic functionalization of both the secondary amine and the methyl ester group, and demonstrate how these key intermediates can be elaborated into novel fused heterocyclic systems, such as pyrazoles and triazoles. The methodologies presented herein are designed for researchers in drug discovery and process development, with an emphasis on the underlying chemical principles and practical, field-tested protocols.
Introduction: The Versatility of the Morpholine Scaffold
Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in drug design.[4][5] Its presence in numerous FDA-approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, underscores its importance.[6] The morpholine moiety often imparts desirable properties to a molecule, including:
-
Improved Solubility: The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, enhancing interaction with aqueous environments.[2]
-
Favorable pKa: The nitrogen atom provides a basic handle with a pKa that is often physiologically relevant.[2]
-
Metabolic Stability: The ring is generally robust to metabolic degradation.
Methyl 3-morpholinecarboxylate offers two orthogonal reactive handles for synthetic diversification: the nucleophilic secondary amine (N4) and the electrophilic ester at the C3 position. This dual functionality allows for a structured and predictable approach to building molecular complexity.
Strategic Overview: Pathways to Novel Heterocycles
The synthetic pathways described in this guide are centered on the initial modification of this compound to create key intermediates, which are then used in cyclization reactions to form new heterocyclic rings.
Figure 1: Synthetic workflow from this compound.
Functionalization of the Morpholine Nitrogen (N4)
The secondary amine is the most nucleophilic site and its functionalization is typically the first strategic step. N-alkylation is a fundamental transformation for generating diverse compound libraries for structure-activity relationship (SAR) studies.[7]
Protocol: N-Alkylation with Alkyl Halides
This protocol details a standard SN2 reaction for the synthesis of N-alkylated morpholine esters. The use of a weak base like potassium carbonate is sufficient to neutralize the HBr generated in situ without promoting ester hydrolysis.
Rationale: Acetonitrile is an ideal polar aprotic solvent for SN2 reactions, effectively solvating the potassium carbonate and facilitating the nucleophilic attack of the morpholine nitrogen on the alkyl halide. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.[8]
Experimental Protocol: Synthesis of Methyl 4-benzylmorpholine-3-carboxylate
-
Materials:
-
(S)-Methyl 3-morpholinecarboxylate (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a dry round-bottom flask, add (S)-Methyl 3-morpholinecarboxylate (e.g., 1.45 g, 10 mmol).
-
Dissolve the starting material in anhydrous acetonitrile (50 mL).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
To the stirred suspension, add benzyl bromide (1.29 mL, 11 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) for 6-12 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10-40% ethyl acetate in hexanes) to afford the pure N-benzylated product.
-
Data Presentation: Representative Yields for N-Alkylation
| Alkyl Halide (R-X) | Product | Typical Yield (%) | Reference |
| Benzyl Bromide | Methyl 4-benzylmorpholine-3-carboxylate | 85-95% | [7],[8] |
| Ethyl Bromoacetate | Methyl 4-(2-ethoxy-2-oxoethyl)morpholine-3-carboxylate | 80-90% | [9] |
| Propargyl Bromide | Methyl 4-(prop-2-yn-1-yl)morpholine-3-carboxylate | 75-85% | [10] |
Transformations of the C3-Ester Group
The methyl ester provides a versatile handle for introducing new functionalities, most notably a carbohydrazide, which is a key precursor for many five-membered heterocycles.[11]
Protocol: Synthesis of Morpholine-3-carbohydrazide
Hydrazinolysis is a robust and high-yielding method to convert esters into hydrazides. The reaction is driven by the high nucleophilicity of hydrazine.
Rationale: Ethanol is a common solvent as it effectively dissolves both the starting ester and hydrazine hydrate. The reaction is typically performed at reflux to ensure a complete and timely conversion. The product often precipitates upon cooling, simplifying isolation.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Morpholinecarboxylate
Welcome to the technical support guide for the synthesis of Methyl 3-Morpholinecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common experimental hurdles, and ultimately improve reaction yields. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve reliable and reproducible results.
This compound and its parent acid are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutical agents. Achieving a high yield of the target ester is critical for the efficiency of multi-step synthetic campaigns. This guide provides a structured approach to identifying and solving common issues encountered during its preparation.
I. Overview of the Primary Synthetic Pathway
The most prevalent and stereochemically controlled synthesis of (S)-Methyl 3-Morpholinecarboxylate originates from L-serine. This multi-step pathway involves the sequential formation of the morpholine ring followed by esterification. Understanding each stage is crucial for effective troubleshooting.
Caption: Overall synthetic workflow from L-Serine to the final ester product.
Key Synthetic Stages & Potential Pitfalls
The synthesis can be broadly divided into two major phases, as detailed in the patent for the corresponding carboxylic acid.[1]
-
Ring Formation : Constructing the morpholine core from L-serine.
-
Esterification : Converting the intermediate 3-Morpholinecarboxylic acid to its methyl ester.
Each step presents unique challenges. Low yield in any single step can significantly impact the overall process efficiency. The following sections are formatted in a question-and-answer style to directly address issues you may encounter.
II. Troubleshooting Guide: Ring Formation & Intermediate Synthesis
This section focuses on the steps leading to the formation of 3-Morpholinecarboxylic acid.
Question 1: My initial protection of L-serine is inefficient. What can I do?
Answer:
The protection of the carboxylic acid in L-serine (e.g., as a tert-butyl or methyl ester) is fundamental to preventing its interference in subsequent steps. Low yields here are often due to incomplete reaction or difficult workup.
Causality & Expert Insights:
-
Equilibrium: Acid-catalyzed esterification is a reversible reaction. The presence of water, either from reagents or formed during the reaction, can drive the equilibrium back to the starting materials.
-
Catalyst Activity: The strength and concentration of the acid catalyst (e.g., perchloric acid, sulfuric acid, or gaseous HCl) are critical.[1] An insufficient amount will result in a slow and incomplete reaction, while an excessive amount can lead to charring or side reactions.
-
Solubility: L-serine has poor solubility in many organic solvents. Ensuring adequate suspension and mixing is key.
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. For methyl ester formation, preparing a solution of dry HCl gas in anhydrous methanol is a highly effective method.[2][3]
-
Catalyst Optimization: When using a liquid acid catalyst like H₂SO₄, a catalytic amount (typically 5-10 mol%) is sufficient. Add it slowly to the alcohol at a low temperature before introducing the amino acid.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the highly polar L-serine spot at the baseline is a good indicator of completion.
-
Workup Procedure: After the reaction, the acid catalyst must be carefully neutralized. A slow, cold addition of a saturated base solution (e.g., NaHCO₃ or K₂CO₃) until effervescence ceases is recommended before extraction.
Question 2: The N-acylation with chloroacetyl chloride gives a complex mixture. Why?
Answer:
This step, forming the N-chloroacetyl-L-serine ester, is an exothermic reaction that requires precise control. A complex mixture suggests side reactions are occurring.
Causality & Expert Insights:
-
Reagent Reactivity: Chloroacetyl chloride is highly reactive and moisture-sensitive. It will readily hydrolyze to chloroacetic acid, which will not participate in the desired reaction.
-
Temperature Control: The reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to di-acylation, degradation of the starting material, or other side reactions. The patent literature specifies maintaining a temperature of 0-10 °C.[1]
-
Base Stoichiometry: A base (like triethylamine or pyridine) is often used to scavenge the HCl byproduct. Incorrect stoichiometry can leave the reaction mixture acidic, potentially cleaving the newly formed ester, or basic, which can promote side reactions.
Recommended Solutions:
-
Reagent Quality: Use freshly opened or distilled chloroacetyl chloride and anhydrous solvents (like dichloromethane or THF).
-
Controlled Addition: Add the chloroacetyl chloride dropwise via a syringe or addition funnel to the cooled (0-5 °C) solution of the serine ester. Monitor the internal temperature closely.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the reaction vessel.
Question 3: The intramolecular cyclization to form the 5-oxo-morpholine ring is failing or giving low yield. What's the issue?
Answer:
This is arguably the most critical step. The formation of the six-membered ring via intramolecular Williamson ether synthesis is highly dependent on the base, solvent, and concentration.
Causality & Expert Insights:
-
Base Selection: A strong base is required to deprotonate the hydroxyl group of the serine derivative, initiating the nucleophilic attack on the carbon bearing the chlorine. Sodium ethoxide is cited in the patent literature.[1] The choice of base can influence the reaction rate and the formation of byproducts.
-
Concentration (Bimolecular vs. Intramolecular): The reaction must be run under relatively dilute conditions. At high concentrations, the intermolecular reaction (where one molecule reacts with another) can compete with the desired intramolecular cyclization, leading to polymer formation and low yields of the desired cyclic product.
-
Solvent Effects: The solvent must be able to dissolve the reactants but not interfere with the reaction. Aprotic polar solvents are often preferred. The patent specifies toluene.[1]
Recommended Solutions:
-
High Dilution: To favor the intramolecular pathway, perform the addition of the substrate to the base solution at a slow rate under high dilution.
-
Anhydrous Conditions: The presence of water will consume the strong base and inhibit the reaction. Ensure the base and solvent are strictly anhydrous.
-
Temperature Management: The reaction temperature should be carefully controlled. While some heat may be required to drive the reaction to completion, excessive heat can promote elimination side reactions. A range of 0-30 °C is suggested.[1]
III. Troubleshooting Guide: The Final Esterification
The final and often most frustrating step is the conversion of 3-Morpholinecarboxylic Acid to this compound. This is typically achieved via the Fischer esterification, a classic but equilibrium-limited reaction.
Question 4: My Fischer esterification of 3-Morpholinecarboxylic acid is incomplete, with starting material always remaining. How can I drive it to completion?
Answer:
This is the hallmark issue of the Fischer esterification. The reaction is reversible, and its equilibrium constant is often close to 1, meaning a significant amount of starting material will remain unless the equilibrium is actively shifted.
Causality & Expert Insights:
-
The Equilibrium Problem: The reaction of a carboxylic acid and an alcohol produces an ester and water. The reverse reaction, ester hydrolysis, is also catalyzed by acid. To achieve a high yield, you must push the reaction forward according to Le Châtelier's Principle.[4]
-
Catalyst Role: The acid catalyst (commonly H₂SO₄, HCl, or p-TsOH) works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon a much stronger electrophile for attack by the alcohol.[5]
Caption: Shifting the Fischer esterification equilibrium towards the product.
Recommended Solutions & Protocol:
| Parameter | Recommendation | Rationale |
| Reagent Ratio | Use methanol as the limiting reagent and solvent (20-50 fold excess). | A large excess of one reactant dramatically shifts the equilibrium towards the products.[4] |
| Catalyst | Use a strong acid catalyst like concentrated H₂SO₄ (5-10 mol%) or dry HCl gas. | Ensures efficient protonation of the carboxylic acid to activate it for nucleophilic attack.[5] |
| Water Removal | Add 3Å or 4Å molecular sieves to the reaction mixture. | Actively removes the water byproduct from the reaction, preventing the reverse hydrolysis reaction. |
| Temperature | Reflux the reaction mixture. | Provides the necessary activation energy and increases the reaction rate. |
| Reaction Time | Monitor by TLC or GC/MS for 4-24 hours. | The reaction is often slow, and requires sufficient time to reach completion. |
Detailed Protocol: High-Yield Fischer Esterification
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-3-Morpholinecarboxylic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (30-50 eq., serving as solvent and reagent).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq.).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC (a suitable mobile phase is 10-20% Methanol in Dichloromethane) until the starting acid spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Question 5: The esterification is still not working well. Are there alternative methods?
Answer:
Yes. If the Fischer esterification proves too difficult, especially with sterically hindered substrates or those sensitive to strong acid and heat, other methods can be employed. These reactions are generally not equilibrium-limited.
Alternative Strategies:
-
SN2 reaction with an Alkyl Halide: First, deprotonate the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃ or DBU) to form the carboxylate salt. Then, treat this salt with an electrophile like methyl iodide or dimethyl sulfate. This is an effective method but requires stoichiometric base and a reactive (and toxic) alkylating agent.
-
Acid Chloride Formation: Convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride will react rapidly and irreversibly with methanol, often in the presence of a mild base like pyridine, to form the ester. This is a very reliable but adds two steps to the sequence (formation and then reaction of the acid chloride).
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound? A1: Flash column chromatography on silica gel is the most common and effective method. A gradient elution starting with a non-polar system (e.g., 100% Ethyl Acetate) and gradually increasing the polarity by adding methanol (e.g., progressing to 5-10% Methanol in Ethyl Acetate) is typically effective at separating the product from residual starting material and non-polar impurities.
Q2: My final product appears to be degrading during workup or purification. What could be the cause? A2: Morpholine derivatives can be susceptible to oxidation, especially if exposed to air and light over long periods.[6] Additionally, if the workup of the Fischer esterification is not sufficiently basic, residual acid can cause slow hydrolysis of the ester back to the carboxylic acid, especially in the presence of water. Ensure thorough neutralization and drying of the organic extracts.
Q3: Can I use a different alcohol for the esterification? A3: Yes, the Fischer esterification is broadly applicable. However, as the size of the alcohol increases (e.g., ethanol, isopropanol), steric hindrance can slow the reaction rate, requiring longer reaction times or more forceful conditions. For bulkier alcohols, converting the carboxylic acid to an acid chloride is often a more efficient route.
Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure (look for the characteristic methyl singlet at ~3.7 ppm in the ¹H NMR). Mass spectrometry (e.g., GC-MS or LC-MS) will confirm the molecular weight. Purity can be assessed by HPLC or GC analysis.
V. References
-
CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.
-
Garner, P., & Park, J. M. (1990). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
The Fischer Esterification. University of Colorado Boulder, Department of Chemistry. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Experiment 10: Fischer Esterification. Thompson Rivers University. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Synthesis of L-serine methyl ester hydrochloride. PrepChem. [Link]
-
5-oxothiomorpholine-3-carboxylic Acid. PubChem. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817. [Link]
-
Bryndal, I., et al. (2009). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E, 65(Pt 12), o3026. [Link]
-
Zhao, Z. Z., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences, 93(8), 1957-61. [Link]
-
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][7]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]
-
The synthesis of unnatural α-alkyl- and α-aryl-substituted serine derivatives. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of N-substituted quaternary carbon centers through KOt-Bu-catalyzed aza-Michael addition of pyrazoles to cyclic enones. Organic & Biomolecular Chemistry. [Link]
-
New routes to β-cycloalkylalanine derivatives using serine-derived organozinc reagents. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cerritos.edu [cerritos.edu]
- 7. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of Methyl 3-Morpholinecarboxylate
Welcome to the technical support center for the synthesis of Methyl 3-Morpholinecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this synthetic route. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the in-depth insights needed to optimize your synthesis, improve yields, and ensure the highest purity of your final product.
Introduction: The Synthetic Landscape
The synthesis of chiral molecules like (S)-Methyl 3-Morpholinecarboxylate, a valuable building block in pharmaceutical development, is a multi-step process where precise control is paramount.[1] A common and effective route begins with the readily available amino acid, L-serine. This pathway involves protection, acylation, intramolecular cyclization, reduction, and deprotection/esterification.[2] While robust, each step presents opportunities for competing side reactions that can impact yield and purity. This guide will serve as your primary resource for identifying, mitigating, and troubleshooting these challenges.
Core Synthesis Pathway Overview
The primary synthetic route discussed involves the conversion of L-serine to the target molecule through several key intermediates. Understanding this main pathway is crucial for diagnosing deviations.
Caption: A simplified workflow of a common synthesis route for (S)-Methyl 3-Morpholinecarboxylate starting from L-Serine.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address specific problems you may encounter during your synthesis.
Q1: My overall yield is significantly lower than expected. What are the likely causes?
A1: Low yield is a common issue that can originate at multiple stages. The most frequent culprits are incomplete reactions and the formation of soluble side products that are lost during workup.
-
Incomplete Cyclization: The intramolecular cyclization of N-Chloroacetyl-L-serine Methyl Ester to form the morpholine ring is a critical step. If the base (e.g., sodium ethoxide) is not sufficiently strong or is quenched by moisture, a significant portion of the linear precursor may remain unreacted.
-
Causality: The reaction is an intramolecular Williamson ether synthesis, requiring a strong base to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chlorine atom. Insufficient base or the presence of protic impurities will inhibit this crucial deprotonation step.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Use a fresh, high-purity base. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF to minimize side reactions like ester hydrolysis.[3]
-
-
Intermolecular Dimerization: Instead of cyclizing, two molecules of the N-chloroacetyl precursor can react with each other, forming a linear or cyclic dimer. This is more prevalent in dilute conditions where the probability of intermolecular collisions increases.
-
Solution: Run the cyclization step at a higher concentration to favor the intramolecular reaction. The principle of high dilution favoring cyclization is more applicable to the formation of larger rings; for 5- and 6-membered rings, appropriate concentration can favor the intramolecular pathway.[4][5]
-
Q2: My NMR spectrum shows an unexpected peak corresponding to a lactam. Why did the reduction fail?
A2: The presence of the starting material for the reduction step, (S)-Methyl 5-oxomorpholine-3-carboxylate, indicates an incomplete or failed reduction of the amide (lactam) carbonyl.
-
Causality: The reduction of an amide to an amine is a challenging transformation that requires a powerful reducing agent. Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce amides. It is often activated with an additive like aluminum trichloride (AlCl₃) or the reaction is performed with a more potent reagent like lithium aluminum hydride (LAH).[2] If the reducing agent has degraded due to improper storage or if the stoichiometry is incorrect, the reaction will be incomplete.
-
Solution:
-
Verify Reagent Activity: Use a fresh bottle of the reducing agent.
-
Optimize Stoichiometry: Ensure at least the required stoichiometric amount of the reducing agent is used. It is common to use a slight excess.
-
Alternative Reagents: Consider using a stronger reducing agent system like borane-tetrahydrofuran complex (BH₃·THF), which is highly effective for amide reductions.
-
-
Q3: I'm observing multiple spots on my TLC plate after purification, and mass spectrometry suggests the presence of an isomer. What's happening?
A3: The presence of an isomer strongly suggests racemization has occurred at the chiral center (C3). This is a critical issue in asymmetric synthesis.
-
Causality: The α-proton at the C3 position is adjacent to the ester's carbonyl group, making it acidic. Under strongly basic or acidic conditions, and particularly at elevated temperatures, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (S) and (R) enantiomers.[6] The cyclization step, often conducted with a strong base like sodium ethoxide, is a high-risk stage for this side reaction.
-
Solution:
-
Temperature Control: Perform the cyclization and any other base-mediated steps at the lowest effective temperature. Use of bases like lithium diisopropylamide (LDA) in THF often allows for reactions at very low temperatures (-78 °C), which can significantly minimize racemization.[3]
-
Limit Exposure Time: Minimize the time the material is exposed to harsh basic or acidic conditions. Quench the reaction as soon as TLC indicates full consumption of the starting material.
-
Chiral Chromatography: If racemization has occurred, the enantiomers must be separated using chiral HPLC, which can be a costly and time-consuming process.
-
-
Caption: Divergence of side reactions from the main synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control throughout this synthesis?
A1: The three most critical parameters are temperature, moisture, and stoichiometry.
-
Temperature: Exothermic reactions, like the addition of chloroacetyl chloride or the use of strong reducing agents, must be kept cold to prevent runaway reactions and the formation of degradation byproducts.[7] Conversely, some steps may require heating to proceed at a reasonable rate. Precise temperature control is key.
-
Moisture (Anhydrous Conditions): Moisture can hydrolyze ester groups, quench strong bases and reducing agents, and lead to undesirable side products. Using oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) is essential for steps involving moisture-sensitive reagents.
-
Stoichiometry: Precise measurement of reagents is crucial. An excess of a nucleophile can lead to double additions, while an insufficient amount of a catalyst or reagent will result in an incomplete reaction.
Q2: How can I best purify the final product, this compound?
A2: The purification strategy depends on the nature of the impurities.
-
For Non-polar Impurities: If unreacted starting materials or dimer byproducts are present, flash column chromatography on silica gel is highly effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, will typically provide good separation.
-
For Polar Impurities: If the main impurity is the hydrolyzed carboxylic acid, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can extract the acidic impurity into the aqueous layer.
-
For Isomeric Impurities: If racemization has occurred, standard chromatography will not separate the enantiomers. Chiral HPLC is required for this separation.
Table 1: Summary of Potential Side Products and Impurities
| Impurity Name | Origin Stage | Potential Cause | Mitigation Strategy |
| N-Chloroacetyl-L-serine Methyl Ester | Cyclization | Incomplete reaction; weak or quenched base. | Use fresh, strong base (e.g., NaH); ensure anhydrous conditions. |
| Dimeric Byproducts | Cyclization | Low reaction concentration. | Increase concentration to favor intramolecular reaction. |
| (S)-Methyl 5-oxomorpholine-3-carboxylate | Reduction | Incomplete reduction; degraded reducing agent. | Use fresh, potent reducing agent (e.g., BH₃·THF); verify stoichiometry. |
| (R)-Methyl 3-Morpholinecarboxylate | Cyclization | Base-catalyzed racemization at high temperature. | Perform cyclization at low temperatures (e.g., -78 to 0 °C). |
| (S)-3-Morpholinecarboxylic acid | Multiple Stages | Hydrolysis of the methyl ester by water/base/acid. | Maintain anhydrous conditions; use non-nucleophilic bases. |
Protocol: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying the crude product after the reduction step.
-
Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the dissolved product onto a small amount of silica gel by concentrating it to a dry powder.
-
-
Elution:
-
Carefully add the dried, adsorbed product to the top of the packed column.
-
Begin elution with a low-polarity solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 50:50, then 20:80 Hexane:Ethyl Acetate) to elute the more polar product.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
References
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 149-159. Retrieved from [Link]
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. ResearchGate. Retrieved from [Link]
- Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.
-
Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10321-10325. Retrieved from [Link]
-
Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]
-
Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (n.d.). The reactions of ester 14 with morpholine 3 a. ResearchGate. Retrieved from [Link]
-
Chad's Prep. (n.d.). Dieckmann Condensation Reactions. Chad's Prep. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Esters from Carboxylic Acids and Derivatives. ResearchGate. Retrieved from [Link]
-
Acta Chimica Slovenica. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Acta Chimica Slovenica. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Retrieved from [Link]
-
Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing epimerization during Methyl 3-Morpholinecarboxylate reactions
A Guide to Preserving Chiral Integrity in Synthesis
Welcome to the technical support center for Methyl 3-Morpholinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing epimerization during chemical reactions involving this chiral building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you maintain the stereochemical purity of your compounds.
Troubleshooting Guide: Diagnosing and Solving Epimerization
Unexpected loss of enantiomeric excess (ee) can be a significant setback in a synthesis campaign. This guide provides a structured approach to troubleshooting epimerization in reactions involving this compound.
Scenario 1: Loss of Enantiomeric Purity After N-Acylation
You have performed an N-acylation of (S)-Methyl 3-Morpholinecarboxylate with an acyl chloride and a tertiary amine base, and subsequent chiral HPLC analysis shows a mixture of (S) and (R) enantiomers.
-
Probable Cause: The primary cause of epimerization at the C3 position is the abstraction of the acidic α-proton by a base.[1] The resulting planar carbanion intermediate can be re-protonated from either face, leading to racemization. Factors that exacerbate this issue include:
-
Strong Bases: The use of a strong or sterically hindered amine base can readily deprotonate the α-carbon.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction.[2]
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for N-acylation epimerization.
Step-by-Step Protocol Adjustments:
-
Base Selection: Switch to a milder, non-nucleophilic base. A comparison of commonly used bases is provided in the table below.
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and consider going as low as -20 °C. While this may slow down the reaction, it significantly disfavors the epimerization pathway.[2]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Alternative Acylating Agents: If using an acyl chloride, consider switching to an anhydride or using a peptide coupling reagent, which can facilitate the reaction under milder conditions.
Base pKa of Conjugate Acid Typical Application Risk of Epimerization Triethylamine (TEA) ~10.7 General purpose Moderate to High Diisopropylethylamine (DIPEA) ~11 Hindered, non-nucleophilic Moderate N-Methylmorpholine (NMM) ~7.4 Peptide coupling Low to Moderate 2,6-Lutidine ~6.7 Acid scavenger Low -
Scenario 2: Epimerization During Peptide Coupling
You are coupling (S)-Methyl 3-Morpholinecarboxylate to the C-terminus of a peptide chain and observe diastereomers in the final product.
-
Probable Cause: Similar to N-acylation, the basic conditions and activating agents used in peptide synthesis can lead to epimerization of the amino acid derivative.[3] The formation of highly activated intermediates, such as acylisourea from carbodiimides, can increase the acidity of the α-proton, making it more susceptible to abstraction.
-
Solution Workflow:
Caption: Decision tree for minimizing epimerization in peptide coupling.
Step-by-Step Protocol Adjustments:
-
Coupling Reagents and Additives: Utilize coupling reagents known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.
-
Base Selection: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like TEA or DIPEA.
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid component before adding the this compound. Prolonged pre-activation can lead to the formation of undesirable side products and increase the risk of epimerization.
-
Temperature: Maintain a low reaction temperature (e.g., 0 °C) throughout the coupling process.
Coupling Reagent Additive Characteristics Epimerization Risk DCC/EDC HOBt/Oxyma Carbodiimide-based, cost-effective Low with additive HBTU/HATU (Internal HOBt/HOAt) Uronium/Guanidinium salts, efficient Generally low COMU (Internal Oxyma) Oxym-based, highly efficient Very low DEPBT None Phosphonium-based Very low, good for sensitive substrates[4] -
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of epimerization for this compound?
A1: The epimerization of this compound, an α-amino ester derivative, proceeds through a base-catalyzed deprotonation-reprotonation mechanism.[5] The proton on the chiral carbon (C3), which is alpha to both the ester carbonyl and the morpholine nitrogen, is acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of the original (S) enantiomer and its (R) epimer.
Caption: Mechanism of base-catalyzed epimerization.
Q2: How can I reliably detect and quantify epimerization?
A2: The most common and reliable method for quantifying the enantiomeric excess (ee) and thus detecting epimerization is chiral High-Performance Liquid Chromatography (HPLC) .[5][6] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their individual quantification. Other methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can induce diastereomeric environments for the enantiomers, resulting in distinguishable signals in the NMR spectrum (¹H, ¹⁹F, or ³¹P NMR).[2][7]
-
Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used for volatile derivatives.
Q3: Is it necessary to protect the morpholine nitrogen during reactions?
A3: Yes, protecting the secondary amine of the morpholine ring is a highly effective strategy to prevent epimerization and other side reactions. The most common protecting groups are carbamates such as:
-
tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions and removed with acid (e.g., TFA).
-
9-Fluorenylmethoxycarbonyl (Fmoc): Removed under mild basic conditions (e.g., piperidine in DMF).
-
Benzyloxycarbonyl (Cbz): Removed by hydrogenolysis.
By protecting the nitrogen, you prevent its involvement in side reactions and can use a wider range of reaction conditions for modifying other parts of the molecule without risking epimerization at the C3 position.
Q4: Can the solvent choice influence the rate of epimerization?
A4: Yes, the solvent can play a role. Polar aprotic solvents like DMF or NMP can stabilize the charged intermediates involved in the epimerization process, potentially increasing the rate. In some cases, switching to a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can help minimize epimerization, provided the reagents are sufficiently soluble.
Q5: Are there any reaction conditions that are generally "safe" in terms of preserving the chirality of this compound?
A5: While no reaction condition is universally "safe," the following principles will significantly minimize the risk of epimerization:
-
Low Temperatures: Always aim for the lowest practical temperature for your reaction.
-
Mild Bases: Use the mildest base that can effectively promote the desired reaction.
-
Stoichiometric Control: Avoid using a large excess of base.
-
Use of Protecting Groups: Protect the morpholine nitrogen whenever possible, especially when harsh conditions are unavoidable.
-
Racemization-Suppressing Reagents: In peptide couplings, always use an additive like HOBt or Oxyma.
By carefully controlling these parameters and monitoring your reactions, you can successfully utilize this compound in your synthetic endeavors while maintaining its valuable chiral integrity.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). PMC - NIH. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Epimerisation in Peptide Synthesis. (2022). PMC - PubMed Central - NIH. [Link]
-
How to reduce epimerization in Chiral molecule? (2012). ResearchGate. [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
-
Protecting Groups. University of Rochester. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
-
A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. PMC - NIH. [Link]
-
Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. (2014). PubMed. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. peptide.com [peptide.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Acylation of Methyl 3-Morpholinecarboxylate
Welcome to the technical support center for the N-acylation of Methyl 3-Morpholinecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes. Our approach is rooted in explaining the "why" behind the "how," ensuring you have a solid understanding of the underlying chemical principles to make informed decisions in your work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the N-acylation of this compound in a question-and-answer format.
Question 1: I am observing a low yield or incomplete conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the N-acylation of this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Reactivity of the Acylating Agent: The choice and quality of your acylating agent are paramount.
-
Insight: Acyl chlorides are generally more reactive than acid anhydrides. If you are using an anhydride and observing poor conversion, switching to the corresponding acyl chloride could significantly improve the reaction rate. However, be aware that acyl chlorides can be more sensitive to moisture.
-
Actionable Advice:
-
Verify Reagent Quality: Ensure your acylating agent has not been compromised by moisture. Acyl halides and anhydrides can hydrolyze to their corresponding carboxylic acids, which are generally unreactive under these conditions. Consider using a freshly opened bottle or purifying the reagent before use.
-
Increase Reactivity: If using an anhydride, consider switching to the more reactive acyl chloride. For less reactive acyl chlorides, adding a catalytic amount of dimethylformamide (DMF) can generate the more reactive Vilsmeier reagent in situ, which can accelerate the reaction.
-
-
-
Inadequate Base Selection or Stoichiometry: The base plays a crucial role in this reaction.
-
Insight: The N-acylation of a secondary amine like this compound with an acyl halide or anhydride generates an acidic byproduct (e.g., HCl or a carboxylic acid). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.
-
Actionable Advice:
-
Use a Non-Nucleophilic Base: To avoid unwanted side reactions with the methyl ester functionality, it is crucial to use a non-nucleophilic, sterically hindered base. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA, Hünig's base), or pyridine.
-
Ensure Sufficient Stoichiometry: At least one equivalent of the base is required to neutralize the acid byproduct. Using a slight excess (1.1-1.5 equivalents) is often beneficial to ensure the reaction goes to completion.
-
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate.
-
Insight: While many N-acylations proceed readily at room temperature, less reactive substrates or acylating agents may require heating.
-
Actionable Advice:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, try gently heating the reaction mixture to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition.
-
-
-
Solvent Effects: The choice of solvent can impact the solubility of reactants and the reaction rate.
-
Insight: Aprotic solvents are generally preferred for this transformation.
-
Actionable Advice:
-
Ensure Good Solubility: Use a solvent that fully dissolves your this compound and the acylating agent. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Solvent Polarity: In some cases, a more polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) can accelerate the reaction, but be mindful that these can be more difficult to remove during workup.
-
-
Question 2: My reaction is complete, but I am observing significant formation of impurities. What are the potential side reactions and how can I minimize them?
Answer:
The presence of the methyl ester group in your substrate introduces the possibility of specific side reactions. Here are the most common impurities and strategies to mitigate their formation:
-
Hydrolysis of the Methyl Ester:
-
Insight: The methyl ester is susceptible to hydrolysis, especially under basic conditions or during an aqueous workup. This will result in the formation of the corresponding carboxylic acid.
-
Actionable Advice:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: During the workup, minimize contact time with aqueous base. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate and perform the extraction quickly.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. For example, if you used a tertiary amine base, you can often remove the resulting ammonium salt by filtration.
-
-
-
Aminolysis of the Methyl Ester:
-
Insight: If your reaction conditions are too harsh (e.g., prolonged heating) or if you are using a nucleophilic amine as a base, you might observe aminolysis of the methyl ester, leading to the formation of an amide.
-
Actionable Advice:
-
Use a Sterically Hindered Base: As mentioned previously, use a non-nucleophilic base like DIPEA.
-
Moderate Temperatures: Avoid excessive heating. Most N-acylations of this type should proceed at or near room temperature.
-
-
-
Diacylation or Other Over-reactions:
-
Insight: While less common for secondary amines, under forcing conditions, side reactions involving the acylating agent can occur.
-
Actionable Advice:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. A large excess can lead to side reactions and complicates purification.
-
Controlled Addition: Add the acylating agent slowly to the reaction mixture, especially if the reaction is exothermic. This helps to maintain a controlled reaction temperature and minimize side product formation.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best choice of acylating agent for this reaction?
A1: The choice of acylating agent depends on the desired acyl group and the reactivity of your system.
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and often the first choice for efficient acylation. They typically provide good yields under mild conditions.[1][2]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are also effective acylating agents, though generally less reactive than acyl chlorides. They are often less sensitive to moisture and can be easier to handle.
Q2: Why is the choice of base so critical for the N-acylation of this compound?
A2: The base serves two primary functions: to neutralize the acidic byproduct and to deprotonate the secondary amine, increasing its nucleophilicity. For a substrate containing an ester, like this compound, the choice of base is critical to ensure chemoselectivity. A strong, nucleophilic base could potentially react with the methyl ester, leading to hydrolysis or other unwanted side reactions. Therefore, a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is highly recommended. These bases are strong enough to deprotonate the morpholine nitrogen but are too bulky to readily attack the ester carbonyl.
Q3: What are the recommended starting conditions for a typical N-acylation of this compound?
A3: A good starting point for this reaction would be:
-
Substrate: this compound (1.0 equivalent)
-
Acylating Agent: Acyl chloride (1.1 equivalents)
-
Base: Triethylamine (1.2 equivalents)
-
Solvent: Anhydrous dichloromethane (DCM)
-
Temperature: 0 °C to room temperature
-
Procedure: Dissolve the this compound in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add the triethylamine, followed by the slow, dropwise addition of the acyl chloride. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light or by staining with an appropriate indicator (e.g., potassium permanganate). For more quantitative analysis, LC-MS is an excellent tool.
Section 3: Experimental Protocol and Data
Representative Experimental Protocol: N-Acetylation of this compound
This protocol provides a general procedure for the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Optimization of Reaction Conditions
| Entry | Acylating Agent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride (1.1) | TEA (1.2) | DCM | 0 to RT | 2 | 92 |
| 2 | Acetic Anhydride (1.2) | TEA (1.2) | DCM | RT | 6 | 85 |
| 3 | Acetyl Chloride (1.1) | Pyridine (1.2) | DCM | 0 to RT | 3 | 88 |
| 4 | Acetyl Chloride (1.1) | DIPEA (1.2) | THF | 0 to RT | 2 | 95 |
| 5 | Benzoyl Chloride (1.1) | TEA (1.2) | DCM | 0 to RT | 4 | 90 |
Yields are based on isolated product after purification.
Section 4: Visualizing the Process
Reaction Mechanism
Caption: General N-acylation reaction pathway.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low yield.
References
-
Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]
-
Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 2020-2023. [Link]
-
Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using natural clay as a catalyst. Journal of Chemical Sciences, 126(4), 1123-1128. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Sources
Technical Support Center: Challenges in the Purification of Polar Morpholine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polar morpholine derivatives. Given their unique combination of high polarity and a basic nitrogen atom, these compounds present distinct challenges that standard purification protocols may not adequately address. This document is designed to provide not only solutions but also the underlying principles to empower you to make informed decisions in your work.
Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their ability to improve physicochemical properties like solubility and metabolic stability.[1][2][3] However, the very features that make them attractive in drug design—the polar ether linkage and the basic secondary or tertiary amine—create a set of purification hurdles.
Part 1: Chromatography Troubleshooting Guide
Chromatography is the workhorse of purification, but no single method is universally applicable to polar morpholine derivatives. Success often lies in choosing the right technique and fine-tuning the conditions.
FAQ: General Chromatography Strategy
Question: I have a crude reaction mixture containing a polar morpholine derivative. Where do I even start with purification?
Answer: The best starting point is to assess the compound's specific properties. The fundamental challenge arises from the dual nature of these molecules: they are highly polar and typically basic. This combination often leads to poor behavior in both standard normal-phase and reversed-phase chromatography.
A logical workflow for selecting a purification strategy is essential.
Caption: Decision workflow for selecting a purification method.
FAQ: Normal-Phase Chromatography (NPC)
Question: My polar morpholine derivative is streaking badly on a silica gel column, even with ethyl acetate/methanol. What's happening?
Answer: This is a classic problem when purifying amines on silica gel.[4][5] The issue stems from the interaction between the basic nitrogen atom of the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This strong acid-base interaction leads to irreversible binding or slow, uneven elution, which manifests as severe peak tailing.[5]
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to the mobile phase. This base will occupy the acidic sites on the silica, preventing your compound from binding too strongly.[4][5]
-
Use an Amine-Functionalized Stationary Phase: For particularly stubborn separations, switching to a stationary phase where the silica is functionalized with amino groups can be highly effective.[5][6] This creates a "base shield," minimizing interactions with any residual silanols.[6]
-
Consider an Alternative Stationary Phase: If degradation is a concern, neutral alumina can be a substitute for silica gel, as it is less acidic.[4]
| Modifier | Typical Concentration | Mechanism of Action & Best Use Case |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | A volatile organic base that effectively competes for acidic silanol sites. Ideal for moderately basic compounds.[4] |
| Ammonium Hydroxide | 0.5 - 2% (in MeOH) | A stronger basic modifier, often used for highly polar amines that require more polar eluents like methanol. A common system is DCM:MeOH:NH4OH.[4][7] |
| Pyridine | 0.1 - 0.5% (v/v) | Less commonly used due to its odor and higher boiling point, but can be effective. |
FAQ: Reversed-Phase Chromatography (RPC)
Question: I tried purifying my compound on a C18 column, but it eluted immediately with the solvent front. How can I get it to retain?
Answer: This is a common outcome for highly polar molecules in reversed-phase chromatography.[8][9] The non-polar C18 stationary phase has very little affinity for your polar analyte, which prefers to stay in the polar mobile phase (e.g., water/acetonitrile) and is washed off the column without retention.[10][11]
Strategies to Increase Retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These specialized RP columns contain polar groups (e.g., amides or carbamates) embedded within the alkyl chains or capping the residual silanols.[12][13] This modification makes the stationary phase more compatible with polar analytes and prevents "dewetting" when using highly aqueous mobile phases.[11]
-
Adjust Mobile Phase pH: Since morpholines are basic, you can adjust the pH of the aqueous portion of your mobile phase. Using a slightly acidic buffer (e.g., formic acid or ammonium formate) will protonate the morpholine's nitrogen. The resulting cation may have increased interaction with residual silanols on the stationary phase, improving retention.
-
Use Highly Aqueous Mobile Phases: For moderately polar compounds, simply increasing the water content of the mobile phase can sometimes be sufficient to promote retention.[12]
FAQ: Hydrophilic Interaction Liquid Chromatography (HILIC)
Question: I've been told to try HILIC for my very polar morpholine derivative. How does it work and what do I need to know?
Answer: HILIC is the ideal technique for purifying highly polar compounds that are not retained in reversed-phase.[8][10][14] It can be considered the "chainsaw" when the "forks" of normal and reversed-phase don't work.[10]
The HILIC Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amine phases) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of a polar solvent (typically water).[15][16] The polar solvent forms a water-enriched layer on the surface of the stationary phase. Polar analytes, like your morpholine derivative, partition into this immobilized water layer and are retained. Elution is achieved by increasing the concentration of water in the mobile phase, which disrupts the partitioning and moves the analyte through the column.[15][16]
Key Considerations for HILIC:
-
Stationary Phase Choice: Bare silica is a common starting point.[15] For basic compounds like morpholines, an amide or diol phase can offer better peak shapes by reducing strong ionic interactions.[9][16]
-
Solvent Selection: The weak solvent is usually acetonitrile. The strong solvent is water. Methanol is generally not a suitable weak solvent for HILIC.[8]
-
Sample Diluent: This is critical. Dissolving your sample in a solvent that is much stronger (more polar) than the initial mobile phase will cause poor peak shape.[16][17] Ideally, dissolve the sample in the starting mobile phase itself.
-
Equilibration Time: HILIC columns require longer equilibration times than RP columns to ensure the stable water layer is formed.[11][16]
Caption: A typical workflow for developing a HILIC purification method.
Part 2: Post-Purification & Advanced Techniques
FAQ: Crystallization
Question: My purified morpholine derivative "oils out" instead of crystallizing. What can I do?
Answer: "Oiling out" is a common problem with polar compounds where the solute separates as a liquid instead of a solid.[4][18] This often happens when the solution is too concentrated, cooled too quickly, or the compound's melting point is lower than the solution temperature.[18][19]
| Problem | Cause | Troubleshooting Strategy |
| "Oiling Out" | Solution is too concentrated; Cooling is too rapid; Inappropriate solvent. | Add more solvent to dissolve the oil, then cool much more slowly.[18] Try a different solvent system, perhaps one with a lower boiling point.[19][20] |
| No Crystals Form | Solution is not supersaturated; Nucleation is inhibited. | 1. Scratch: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[4][18] 2. Seed: Add a tiny crystal of the pure compound if available.[4][18] 3. Concentrate: Slowly evaporate some solvent to increase concentration. 4. Antisolvent: Slowly add a solvent in which your compound is insoluble (e.g., hexane for a polar compound).[4] |
| Impure Crystals | Occlusion of mother liquor; Co-crystallization of impurities. | Re-dissolve the crystals in the minimum amount of hot solvent and recrystallize again. Ensure slow cooling to allow for selective crystal lattice formation. |
A powerful strategy for crystallizing basic compounds like morpholine derivatives is to form an acid addition salt (e.g., hydrochloride, nicotinate).[21][22] The resulting salt often has a much higher melting point and a more rigid crystal lattice, making it significantly easier to crystallize than the free base.
FAQ: Alternative & Advanced Purification Techniques
Question: Are there other techniques besides standard liquid chromatography for these compounds?
Answer: Yes, for particularly challenging separations or for applications requiring high throughput or green chemistry, several advanced techniques are excellent options.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, modified with a polar co-solvent like methanol.[23][24] While CO2 is non-polar, the addition of modifiers allows for the elution of polar compounds.[23][25] SFC is very fast, uses less organic solvent, and is particularly well-suited for purifying amines.[26][27]
-
Ion-Exchange Chromatography (IEX): This technique is ideal for compounds that can carry a charge.[14] Since morpholine derivatives are basic, they can be protonated to form cations. A cation-exchange column will retain these positively charged molecules, allowing neutral and anionic impurities to be washed away. The desired compound is then eluted by increasing the salt concentration or changing the pH of the mobile phase.[28][29][30]
Part 3: Detailed Experimental Protocols
Protocol 1: General Method for Purifying a Polar Basic Morpholine Derivative on Silica Gel
This protocol outlines the steps for flash chromatography using a basic modifier to prevent peak tailing.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your chosen eluent (e.g., 95:5 Dichloromethane:Methanol).
-
Prepare a modified stock solution by adding 1% triethylamine (TEA) (v/v) to the eluent.
-
Spot your crude material on two separate TLC plates. Run one plate in the standard eluent and the other in the TEA-modified eluent.
-
Observe the difference. The spot on the modified plate should be less streaky and have a higher Rf value. Optimize the DCM/MeOH ratio to achieve an Rf of ~0.3.
-
-
Column Preparation:
-
Slurry-pack a flash chromatography column with silica gel using a non-polar solvent (e.g., hexane).
-
Equilibrate the column with your optimized mobile phase (containing TEA) by flushing at least 5-10 column volumes through it. This is a critical step to ensure the silica is fully "deactivated."[4]
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of a strong solvent (like DCM or the mobile phase).
-
Alternatively, for better resolution, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[31]
-
-
Elution and Fraction Collection:
-
Begin eluting with your optimized mobile phase. If separation from impurities is difficult, a shallow gradient (e.g., starting with 98:2 DCM:MeOH + 1% TEA and slowly increasing the methanol percentage) can improve resolution.[31]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with another solvent or placing the sample under high vacuum.
-
Protocol 2: Screening Protocol for HILIC Purification
This protocol provides a starting point for developing a HILIC separation.
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate (adjust pH to ~5 with acetic acid if needed).
-
-
Column & System Preparation:
-
Install a HILIC column (e.g., a bare silica or amide-bonded phase column).
-
Thoroughly flush the HPLC system with a 50:50 mixture of Isopropanol:Water to remove any salts from previous RP runs.
-
Equilibrate the column with the initial running conditions (e.g., 95% A: 5% B) for at least 15-20 minutes at a flow rate of 1 mL/min. Reproducibility depends heavily on proper equilibration.[11][16]
-
-
Sample Preparation:
-
Dissolve the sample at a concentration of ~1 mg/mL in the initial mobile phase (95% A: 5% B). If solubility is an issue, use the minimum required amount of Mobile Phase B or DMSO, but be aware this can affect peak shape.[17]
-
-
Analytical Run:
-
Inject a small volume (e.g., 5 µL) of the sample.
-
Run a linear gradient from 5% B to 50% B over 15-20 minutes.
-
Hold at 50% B for 2-3 minutes.
-
Return to 5% B and allow the column to re-equilibrate for at least 5-10 minutes before the next injection.
-
-
Optimization:
-
Based on the resulting chromatogram, adjust the gradient slope, initial and final %B, and buffer concentration to optimize the separation of your target compound from impurities.
-
References
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Technology Networks. [Link]
-
Why HILIC is what your polar compounds need for purification. (n.d.). BUCHI. [Link]
-
Amines by Supercritical Fluid Chromatography. (n.d.). ResearchGate. [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2023). Welch Materials. [Link]
-
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
For highly polar compound, how to do the purification? (2018). ResearchGate. [Link]
-
How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [Link]
-
Easily Determine Trace Morpholine and More in Linezolid. (n.d.). Chromatography Today. [Link]
-
Do Polar Compounds Elute First In Column Chromatography? (2023). Chemistry For Everyone. [Link]
-
Ion Exchange Chromatography-Indirect Ultraviolet Detection for Separation and Determination of Morpholinium Ionic Liquid Cations. (2016). PubMed. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Purification of strong polar and basic compounds. (2021). Reddit. [Link]
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Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. [Link]
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Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2019). RSC Publishing. [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]
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HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. [Link]
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Improving the ion-exchange method of removal of morpholine from wastewater. (1983). OSTI.GOV. [Link]
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Experiment 2: Recrystallization. (n.d.). Thompson Rivers University. [Link]
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Recrystallization. (n.d.). University of California, Davis. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience. [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
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A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs. (2024). ChemistrySelect. [Link]
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Stability of Methyl 3-Morpholinecarboxylate under acidic and basic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 3-Morpholinecarboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. We will address common questions, troubleshoot potential issues, and provide detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is its primary point of instability?
A: this compound is an organic compound featuring a morpholine ring and a methyl ester functional group.[1] The morpholine ring itself is a stable heterocyclic scaffold frequently used in medicinal chemistry for its favorable physicochemical properties.[2][3] The primary point of chemical instability is the methyl ester group, which is susceptible to hydrolysis under both acidic and basic conditions.
Q2: I plan to use an acidic solution (e.g., TFA in DCM, or aqueous HCl) in my experiment. Will this compound remain stable?
A: No, it is not expected to be stable for prolonged periods in acidic solutions. The ester functional group can undergo acid-catalyzed hydrolysis, a reversible reaction that breaks the ester bond to form 3-Morpholinecarboxylic acid and methanol.[4][5] The rate of this degradation is dependent on factors like acid concentration, temperature, and the amount of water present.[6]
Q3: What happens if I expose this compound to basic conditions, such as NaOH, KOH, or an amine base?
A: Exposure to basic conditions will lead to rapid and irreversible degradation. This process, known as saponification or base-catalyzed hydrolysis, involves the cleavage of the ester bond by a hydroxide ion or other base.[7][8] The reaction yields methanol and the carboxylate salt of 3-Morpholinecarboxylic acid (e.g., sodium 3-morpholinecarboxylate).[5][9] This reaction is generally much faster and more complete than acid-catalyzed hydrolysis.[4]
Q4: How should I properly store a solution of this compound?
A: For maximum stability, solutions should be prepared in aprotic, neutral, and dry solvents. If an aqueous buffer is required, use a neutral pH (approx. 6.5-7.5) and store at low temperatures (-20°C or below) for short periods. Avoid preparing stock solutions in acidic or basic aqueous media for long-term storage.
Troubleshooting Guide: Experimental Observations
Issue 1: My reaction yield is consistently low, and I observe a more polar byproduct on my TLC/LC-MS.
-
Question: I'm running a reaction where this compound is a starting material under what I thought were neutral conditions, but my yield is low. My LC-MS analysis shows a new peak with a mass corresponding to the carboxylic acid. What could be happening?
-
Answer: This is a classic sign of unintended ester hydrolysis.
-
Causality: Even trace amounts of acid or base can catalyze the hydrolysis of the ester, especially if water is present in your reaction solvent or if the reaction is heated. Some reagents may themselves be acidic or basic, or they may contain acidic/basic impurities. The resulting 3-Morpholinecarboxylic acid is significantly more polar than the starting ester, which explains the different chromatographic behavior.
-
Solution:
-
Dry Your Solvents: Ensure all solvents are rigorously dried before use.
-
Check Reagent pH: Check the pH of any aqueous reagents. If you are using other reagents, consider their potential to act as a proton source or sink.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.[6]
-
Temperature Control: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.[6]
-
-
Issue 2: The NMR spectrum of my purified product shows unexpected signals, including a singlet around 3.7 ppm, but the mass is correct.
-
Question: After my reaction and workup, the mass spectrometry data for my target compound (which incorporates the morpholine moiety from this compound) is correct. However, the 1H NMR spectrum is complex, and I see a small singlet that I can't assign. Could this be related to stability?
-
Answer: It's possible you are seeing byproducts from a transesterification reaction or residual methanol from hydrolysis.
-
Causality: If your reaction or purification involves another alcohol (e.g., ethanol used for recrystallization), it's possible for transesterification to occur, where the methyl group of your ester is swapped for an ethyl group, leading to a more complex NMR spectrum. Alternatively, if some of the ester was hydrolyzed during the workup, you might be seeing residual methanol (a singlet in aprotic solvents) in your NMR sample.
-
Solution:
-
Avoid Alcohols in Workup/Purification: If you suspect transesterification, avoid using alcohol solvents during extraction, washing, or chromatography.
-
High-Vacuum Drying: To remove residual methanol, dry your final product under a high vacuum for an extended period.
-
Stability-Indicating Analysis: Develop an HPLC method that can separate your starting material, desired product, and potential byproducts like the hydrolyzed acid and transesterified esters.[10][11] This provides a more accurate picture of purity than mass spectrometry alone.
-
-
Scientific Deep Dive: The Chemistry of Hydrolysis
The stability of this compound is governed by the chemical reactivity of its ester functional group. The core mechanism for both acidic and basic degradation is a nucleophilic acyl substitution .[8]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is an equilibrium process.[12] The presence of a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination: The protonated methanol molecule is eliminated as a leaving group.
-
Deprotonation: The final proton is removed by a water molecule to regenerate the acid catalyst and form the carboxylic acid.
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Base-Catalyzed Hydrolysis (Saponification)
This reaction is effectively irreversible because the final deprotonation step forms a resonance-stabilized carboxylate anion, which is unreactive towards the alcohol.[8]
-
Nucleophilic Attack: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon.
-
Elimination: The tetrahedral intermediate collapses, eliminating the methoxide ion (⁻OCH₃) as the leaving group.
-
Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a fast and irreversible acid-base reaction. This forms the stable carboxylate salt and methanol.
Caption: Base-Catalyzed Hydrolysis (Saponification).
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol provides a framework for quantifying the stability of this compound at different pH values. High-Performance Liquid Chromatography (HPLC) is an ideal technique for separating the parent ester from its hydrolysis product.[13]
1. Materials and Reagents:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase
-
Buffer solutions: pH 2 (e.g., HCl), pH 7 (e.g., Phosphate), pH 10 (e.g., Carbonate)
-
Class A volumetric flasks and pipettes
2. Instrument and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
3. Experimental Workflow:
Caption: Experimental Workflow for Stability Assessment.
4. Data Analysis:
-
Establish the retention times for this compound (later eluting, less polar) and 3-Morpholinecarboxylic acid (earlier eluting, more polar).
-
Calculate the percentage of the ester remaining at each time point relative to the t=0 sample using the peak area from the chromatogram.
-
Plot % Ester Remaining vs. Time for each condition (pH and temperature).
Data Summary: Illustrative Stability Profile
The following table summarizes expected stability trends for this compound based on general principles of ester hydrolysis. Actual rates must be determined experimentally.
| pH of Solution | Temperature | Time (hours) | % Degradation (Illustrative) | Primary Degradation Product |
| 2.0 (Acidic) | 25°C | 24 | ~5-10% | 3-Morpholinecarboxylic Acid |
| 50°C | 24 | ~20-30% | 3-Morpholinecarboxylic Acid | |
| 7.0 (Neutral) | 25°C | 24 | < 1% | (Negligible) |
| 50°C | 24 | ~2-5% | 3-Morpholinecarboxylic Acid | |
| 10.0 (Basic) | 25°C | 8 | > 95% | 3-Morpholinecarboxylate Salt |
| 50°C | 1 | > 99% | 3-Morpholinecarboxylate Salt |
References
-
Štěpán, R., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Analytica, 1(2), 97-109. [10][11]
-
OperaChem. (2024). Saponification-Typical procedures. [14]
-
ResearchGate. (2018). Synthesis and competitive 7Li NMR studies of two morpholine-based ligands. [15]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(9), 735-758. [2]
-
Agilent. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [16]
-
PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. [1]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [4]
-
Saggioro, F. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2113-2157. [3]
-
Journal of the Pakistan Medical Association. (2017). Analysis of amino acids by high performance liquid chromatography. [13]
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. [6]
-
Sigma-Aldrich. (n.d.). Methyl morpholine-3-carboxylate.
-
Wikipedia. (n.d.). Saponification. [9]
-
Chemistry LibreTexts. (2023). Saponification. [7]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [5]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [8]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [12]
-
Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. [17]
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- 17. Khan Academy [en.khanacademy.org]
Technical Support Center: Synthesis of Morpholine-Based Scaffolds
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the synthesis of morpholine-based scaffolds. As a core heterocyclic motif in numerous pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib, the successful synthesis of the morpholine ring is critical for drug discovery and development professionals.[1][2] However, its synthesis is not without challenges. The reduced nucleophilicity of the morpholine nitrogen, a consequence of the electron-withdrawing effect of the ether oxygen, presents unique hurdles compared to analogous saturated heterocycles like piperidine.[1][2]
This guide provides field-proven insights and solutions to common pitfalls encountered during the synthesis of these valuable scaffolds. It is structured in a question-and-answer format to directly address the specific issues you may face at the bench.
Part 1: Frequently Asked Questions (General Troubleshooting)
This section addresses broad, overarching issues that can apply to various synthetic routes.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in morpholine synthesis are a frequent issue and can often be traced back to several key factors:
-
Incomplete Reaction: Many morpholine cyclization reactions are slow and require extended reaction times and precise temperature control. For instance, in the classical dehydration of diethanolamine, reducing the temperature by just 10-15°C can decrease the yield significantly.[3][4] Solution: Monitor your reaction progress carefully (e.g., by TLC or LC-MS) and consider extending the reaction time or optimizing the temperature before terminating the experiment.
-
Suboptimal Reagent Ratios: Incorrect stoichiometry can lead to a host of side reactions or unreacted starting material. Solution: Perform small-scale optimization experiments to determine the ideal molar ratios for your specific substrates.
-
Catalyst Inactivation: In catalytic routes, such as the industrial synthesis from diethylene glycol (DEG) or N-arylation reactions, the catalyst can be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts.[5] Solution: Ensure the purity of your starting materials and consider catalyst regeneration or the use of a fresh batch.
-
Difficult Product Isolation: Morpholine and its derivatives are often highly water-soluble and hygroscopic, making extraction and purification challenging.[3][6] Significant product loss can occur during aqueous workups. Solution: Minimize the use of water in your workup if possible. Consider saturating the aqueous layer with salts like NaCl or NaOH to decrease the solubility of your product. In some cases, derivatization to a less polar solid may be necessary for efficient isolation.
Q2: I'm observing significant side product formation. How can I improve reaction selectivity?
A2: Improving selectivity requires a careful examination of your reaction conditions.
-
Temperature Control: Temperature is a critical parameter for controlling selectivity. Running the reaction at a lower temperature can often minimize the formation of undesired byproducts, even if it requires a longer reaction time.[3]
-
Protecting Group Strategy: For complex molecules with multiple reactive sites, a robust protecting group strategy is essential.[7] Orthogonal protecting groups, which can be removed under different conditions, allow for precise control over the reaction sequence.[7] For example, using a Boc group on a secondary amine allows for reactions at other sites, followed by its selective removal.
-
Choice of Reagents: Modern synthetic methods offer milder and more selective alternatives. For instance, traditional synthesis of morpholinones often requires harsh reducing agents like borane or aluminum hydrides.[8] Newer protocols, such as those using ethylene sulfate, provide a greener and more selective route to the morpholine core, avoiding harsh reagents and achieving selective monoalkylation of primary amines.[8][9]
Q3: My purification is problematic. The product seems to be water-soluble or an oil. What are the best practices?
A3: Purification is a well-known bottleneck.
-
For Water-Soluble Amines: As mentioned, saturating the aqueous phase with sodium hydroxide flakes can sometimes cause the morpholine to separate as a distinct layer.[10] Extraction with a less common solvent like cyclohexane may also be effective.[10]
-
Drying is Crucial: Morpholine is hygroscopic.[6] After extraction, ensure your organic solvent is thoroughly dried using a suitable agent like anhydrous MgSO₄ or Na₂SO₄. For the final product, drying over KOH pellets followed by distillation is a common and effective method.[4]
-
Chromatography: If your compound is an oil, column chromatography is a standard approach. However, the basicity of morpholines can cause streaking on silica gel. Consider pre-treating the silica with a small amount of triethylamine in your eluent (e.g., 1%) to neutralize acidic sites and improve peak shape.
-
Derivatization/Salt Formation: If all else fails, converting the product to a crystalline solid can greatly simplify purification. This can be achieved by forming a salt (e.g., hydrochloride) or by reacting it with an agent like tosyl chloride to form a stable, crystalline tosylamide, which can be purified by recrystallization.[4]
Part 2: Troubleshooting Specific Synthetic Routes
This section delves into common pitfalls associated with widely used methods for constructing the morpholine scaffold.
Guide 1: Synthesis via Dehydration of Diethanolamine
This is a classic and industrially relevant method, but it is thermally demanding and prone to issues. The reaction involves the acid-catalyzed intramolecular cyclization of diethanolamine.[1][11]
Problem: The reaction resulted in a low yield of a dark, viscous product.
This is a very common outcome that points to issues with temperature control and/or reaction time.[6]
| Potential Cause | Underlying Reason | Recommended Solution |
| Inadequate Temperature | The reaction requires high temperatures (180-210°C) for efficient cyclization.[6] If the temperature is too low, the reaction is incomplete. If it is too high, charring and polymerization occur, leading to the dark, viscous material. | Use a high-temperature thermometer and a reliable heating mantle/oil bath to maintain a stable temperature. A drop of even 10-15°C can significantly reduce the yield.[3][4] |
| Insufficient Reaction Time | The dehydration and cyclization process is slow and requires prolonged heating (often 15 hours or more) to reach completion.[3][4] | Do not cut the reaction time short. Allow the reaction to proceed for the full recommended duration at the optimal temperature. |
| Inefficient Water Removal | Water is a byproduct of the reaction. Its presence can inhibit the forward reaction by Le Châtelier's principle. | Ensure your setup includes an efficient condenser to drive off the water as it forms, pushing the equilibrium toward the product.[5] |
| Improper Acid Concentration | Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent.[6] Using an insufficient amount or a less concentrated acid will result in an incomplete reaction. | Verify the concentration and stoichiometry of the acid used. Oleum has been shown to give high yields in shorter reaction times.[12] |
This protocol is adapted from established laboratory procedures.[4]
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a thermocouple, an air condenser, and placed in a high-temperature oil bath, add 62.5 g of diethanolamine.
-
Acidification: Carefully and slowly add concentrated hydrochloric acid (approx. 50-60 mL) until the mixture is strongly acidic (pH ~1). CAUTION: This reaction is highly exothermic and will generate acidic vapors.[4]
-
Dehydration/Cyclization: Heat the mixture strongly to drive off the water. Once the internal temperature reaches 200-210°C, adjust the heating to maintain this temperature for 15 hours.[4] The mixture will gradually darken.
-
Isolation of Salt: After 15 hours, allow the mixture to cool to ~160°C and pour the thick morpholine hydrochloride paste into a dish to prevent it from solidifying in the flask.
-
Neutralization: Scrape the paste into a blender or a robust mortar and pestle. Add 50 g of calcium oxide (or a stoichiometric equivalent of another base like NaOH) and mix thoroughly.[4]
-
Distillation: Transfer the resulting paste to a distillation apparatus and perform a distillation (a strong, direct flame may be required) to recover the crude, wet morpholine.
-
Purification: Dry the crude morpholine by stirring it over potassium hydroxide pellets (~20 g) for at least 30 minutes. Decant the morpholine and perform a final fractional distillation, collecting the fraction that boils between 126-129°C.[4] A yield of 35-50% can be expected.[4]
Guide 2: Reductive Amination
Reductive amination is a versatile method for synthesizing N-substituted morpholines, but it is often plagued by low conversion rates due to the lower nucleophilicity of the morpholine nitrogen.[1][6]
Problem: My reductive amination between morpholine and a ketone/aldehyde shows very low conversion.
This is a classic challenge stemming from the slow formation of the key iminium ion intermediate.
Caption: Troubleshooting low conversion in reductive aminations.
-
Choice of Reducing Agent: While sodium triacetoxyborohydride (STAB) is a go-to reagent, it delivers only one hydride and has poor solubility in many solvents.[13] For challenging reactions, consider alternatives like 2-picoline borane. It is stable in protic solvents like methanol, which are necessary to facilitate iminium ion formation, offering a significant advantage.[13]
-
pH Control: The reaction medium's pH is a delicate balance. It must be acidic enough to catalyze imine formation but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. A typical range is pH 5-7. Acetic acid is a common additive for this purpose.
-
One-Pot vs. Stepwise: While a one-pot reaction is convenient, if side reactions are prevalent, a stepwise approach may be better. This involves forming the imine/enamine first, optionally removing the water formed, and then adding the reducing agent.
Guide 3: Intramolecular Cyclization Routes
Building the morpholine ring via intramolecular cyclization of an amino alcohol derivative is a powerful strategy, especially for creating complex, substituted scaffolds.[14][15]
Problem: My intramolecular cyclization is failing, leading to intermolecular side products (polymers) or recovered starting material.
This issue typically arises from unfavorable reaction kinetics or incorrect substrate design.
Caption: General workflow for morpholine synthesis via cyclization.
-
High Dilution: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be run under high-dilution conditions.[16] This is typically achieved by the slow addition of the substrate to a large volume of solvent.
-
Choice of Base and Leaving Group: The cyclization is an Sₙ2 reaction. A strong, non-nucleophilic base (e.g., NaH, t-BuOK) is often required to deprotonate the alcohol, turning it into a potent nucleophile.[14] The leaving group on the other end of the chain must be effective (e.g., tosylate, mesylate, halide).
-
"Green" Alternatives: A modern, high-yielding protocol involves the reaction of 1,2-amino alcohols with ethylene sulfate.[8][9] This method first achieves a clean N-monoalkylation to form a zwitterionic intermediate, which can often be isolated. A subsequent cyclization with a base like t-BuOK then cleanly forms the morpholine ring, avoiding many of the pitfalls of older methods.[8][9]
References
- BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
- MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- Wikipedia. (n.d.). Morpholine.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
- NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube.
- Tzara, A., et al. (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate.
- ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?
- Michael, J. P., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC - NIH.
- Sigma-Aldrich. (n.d.). Morpholine purified by redistillation, ≥99.5%.
- Paquin, J.-F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
- Reddit. (2017). Challenging reductive amination.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Alizadeh, A., & Mokhtari, J. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate.
- Ataman Kimya. (n.d.). MORPHOLINE.
- Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate.
- ECHEMI. (n.d.). Can you help me for synthesis of morpholine usinf dehydration....
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Ghorpade, R., et al. (2019). Recent progress in the synthesis of morpholines. ResearchGate.
- ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.
- Google Patents. (n.d.). Process of producing morpholine from diethanolamine.
- Kumar, S., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.
- Li, Y., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis.
- ScienceMadness Discussion Board. (2008). Morpholine derivate from secondary amine/alcohol.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination.
- Li, Y., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
- ChemCeed. (2022). Everything You Need to Know About Morpholine.
- Al-Tamiemi, E. O., et al. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
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- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 12. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 13. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Methyl 3-Morpholinecarboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-Morpholinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during production. We will delve into the causality behind experimental observations and provide robust, field-proven troubleshooting strategies.
Overview of Synthesis
The synthesis of this compound typically involves the N-acylation of a suitable morpholine precursor. A common laboratory-scale method is the reaction of Morpholine-3-carboxylic acid with a methylating agent or, more directly, the reaction of a protected or unprotected morpholine with methyl chloroformate in the presence of a base. While straightforward on paper, scaling this process introduces challenges related to reaction control, impurity profiles, and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Execution & Optimization
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a multifaceted issue often stemming from incomplete reactions, competing side reactions, or product loss during workup. Let's break down the likely culprits.
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or poor mixing. On a larger scale, mass and heat transfer limitations become significant.
-
Side Reactions: The primary competing reaction is often the formation of undesired by-products. For instance, if starting with an unprotected morpholine, the secondary amine can react with methyl chloroformate.
-
Hydrolysis: The methyl ester product can be susceptible to hydrolysis back to the carboxylic acid, especially if aqueous workup conditions are too harsh (e.g., strongly basic or acidic) or prolonged.[1][2]
Troubleshooting Protocol: Optimizing Reaction Yield
-
Temperature Control: The reaction between an amine and methyl chloroformate is exothermic. Insufficient cooling during the addition of methyl chloroformate can lead to temperature spikes, promoting side reactions and decomposition of the highly reactive chloroformate.[3][4]
-
Recommendation: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of methyl chloroformate. Use a properly sized cooling bath and monitor the internal reaction temperature, not just the bath temperature.
-
-
Reagent Addition: Adding the methyl chloroformate too quickly can create localized areas of high concentration, increasing the likelihood of side-product formation.
-
Recommendation: Add the methyl chloroformate dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) with vigorous stirring to ensure rapid dispersion.
-
-
Choice of Base & Stoichiometry: An appropriate base is crucial to neutralize the HCl generated during the reaction. An excess of a strong base can promote hydrolysis of the ester product.
-
Recommendation: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least one equivalent is used to scavenge the acid. A slight excess (1.1-1.2 equivalents) can be beneficial.
-
-
Moisture Control: Methyl chloroformate reacts with water, and moisture in the reactants or solvent will consume the reagent and reduce yield.[3]
-
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
dot
Caption: Troubleshooting logic for low product yield.
Question 2: I'm observing a significant, difficult-to-remove impurity. What could it be?
Answer: The identity of the impurity depends on your starting materials, but a common issue is the formation of N-carboxymethyl morpholine when using dimethyl carbonate as a methylating agent for morpholine itself.[5] If using methyl chloroformate, over-acylation or reaction with impurities in the starting material are possibilities.
dot
Caption: Desired synthesis vs. a common side reaction.
Analytical Approach to Impurity Identification:
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity to hypothesize its structure.
-
Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the structure. Pay attention to the integration of key signals to quantify the impurity.
-
Chromatography (HPLC/GC): Develop an analytical method to separate the product from the impurity. This will be essential for tracking purity during optimization and purification.[6]
Category 2: Purification & Isolation
Question 3: How should I purify this compound at scale? I'm concerned about thermal decomposition.
Answer: This is a valid concern. The product is a liquid with a relatively high atmospheric boiling point (202.2°C at 760 mmHg), which increases the risk of thermal decomposition during distillation.[7]
Recommended Purification Protocol: Vacuum Distillation
Vacuum distillation is the preferred method for purifying thermally sensitive liquids at scale. By lowering the pressure, you significantly reduce the boiling point, minimizing the thermal stress on the molecule.
Step-by-Step Methodology:
-
Setup: Assemble a distillation apparatus suitable for vacuum. Ensure all joints are properly sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump to protect the pump.
-
Crude Material: Ensure the crude product is free of residual solvents and water before distillation, as these will interfere with achieving a stable vacuum. A preliminary workup with a brine wash followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is recommended.
-
Distillation:
-
Begin by slowly applying vacuum to the system.
-
Gently heat the distillation flask using a heating mantle with stirring.
-
Collect any low-boiling fractions first (forerun).
-
Monitor the head temperature and pressure. Collect the main product fraction when the temperature and pressure are stable and consistent with the expected boiling point at that pressure.
-
Avoid distilling to complete dryness, as this can concentrate non-volatile and potentially unstable impurities, posing a safety risk.
-
| Issue | Potential Cause | Recommended Solution |
| Bumping/Unstable Boiling | Uneven heating or trapped volatiles. | Ensure smooth and vigorous stirring. Apply vacuum gradually before heating. |
| Product Darkening/Decomposition | Temperature is too high. | Increase the vacuum (lower the pressure) to further reduce the boiling point. |
| Poor Separation | Inefficient distillation column. | For high-purity requirements, use a fractionating column (e.g., Vigreux or packed column). |
Category 3: Safety & Scale-Up Considerations
Question 4: What are the critical safety risks when scaling up this synthesis, particularly regarding methyl chloroformate?
Answer: Methyl chloroformate is the highest-risk reagent in this process. Its hazards dictate the engineering and procedural controls required for a safe scale-up.[3][8] It is highly flammable, corrosive, and extremely toxic.[4][9] Inhalation can cause delayed and potentially fatal pulmonary edema, and it decomposes on heating to produce toxic gases like hydrogen chloride and phosgene.[3][8]
| Parameter | Hazard Information |
| Toxicity | Corrosive to eyes, skin, and respiratory tract.[3] Inhalation may be fatal.[9] Decomposes on heating to produce phosgene and hydrogen chloride.[3][8] |
| Flammability | Highly flammable liquid and vapor.[9] Vapor/air mixtures are explosive.[3] |
| Reactivity | Reacts violently with strong oxidants and gradually with water.[3] Attacks many metals in the presence of water.[3] |
Mandatory Safety Protocols for Scale-Up:
-
Ventilation: All handling must occur in a well-ventilated chemical fume hood or a closed system with appropriate exhaust ventilation.[4]
-
Personal Protective Equipment (PPE): A chemical protection suit, gas-tight goggles, a face shield, and appropriate gloves are mandatory. For larger quantities, respiratory protection (e.g., a self-contained breathing apparatus) is essential.[3]
-
Engineering Controls: Use explosion-proof electrical equipment and lighting.[3] Ensure proper grounding to avoid static discharge.[9] A quench station with a suitable neutralizing agent should be readily available.
-
Thermal Management: The exothermic nature of the reaction requires a robust cooling system and continuous monitoring of the internal temperature to prevent a thermal runaway.
Sources
- 1. reddit.com [reddit.com]
- 2. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 3. ICSC 1110 - METHYL CHLOROFORMATE [chemicalsafety.ilo.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 8. scribd.com [scribd.com]
- 9. lobachemie.com [lobachemie.com]
Technical Support Center: Catalyst Selection for Asymmetric Synthesis of Methyl 3-Morpholinecarboxylate
Welcome to the technical support guide for the asymmetric synthesis of chiral 3-substituted morpholines, with a focus on Methyl 3-Morpholinecarboxylate. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these valuable heterocyclic scaffolds. Chiral morpholines are prevalent motifs in numerous pharmaceutical agents, making their efficient and stereocontrolled synthesis a critical objective.
This guide moves beyond simple protocols to address the common challenges and questions that arise during experimental work. We will delve into the causality behind catalyst selection, reaction optimization, and troubleshooting, providing a framework for logical and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing chiral this compound?
There are two predominant and highly effective strategies for creating the C3 stereocenter of the morpholine ring:
-
Tandem Hydroamination and Asymmetric Transfer Hydrogenation (ATH): This is an efficient one-pot approach that starts from an accessible aminoalkyne precursor. The process first involves a titanium-catalyzed intramolecular hydroamination to form a cyclic imine intermediate. This imine is then reduced in the same pot using a Ruthenium-based catalyst in an asymmetric transfer hydrogenation step to yield the final chiral morpholine.[1][2][3] This method is lauded for its practicality and high enantioselectivity.[1]
-
Asymmetric Hydrogenation (AH) of a Dehydromorpholine: This strategy involves the synthesis and isolation of an unsaturated morpholine precursor (a dehydromorpholine or cyclic enamine). This precursor is then subjected to direct asymmetric hydrogenation using a chiral transition metal catalyst, typically based on Rhodium or Iridium.[4][5] This approach can provide quantitative yields and excellent enantioselectivities (up to 99% ee).[5][6]
The choice between these methods often depends on the availability of starting materials and the desired operational simplicity. The tandem one-pot method generally offers greater atom economy and process efficiency.
Q2: Which specific catalyst systems are recommended for each strategy?
Catalyst selection is paramount for achieving high yield and enantioselectivity. Based on extensive studies, the following systems are considered state-of-the-art:
| Strategy | Metal Precursor | Chiral Ligand | Typical Application | Key Considerations |
| Asymmetric Transfer Hydrogenation (ATH) | RuCl(η⁶-p-cymene) | (S,S)-Ts-DPEN | Reduction of the cyclic imine formed in situ from an aminoalkyne. | Mechanistic studies show H-bonding between the substrate's ether oxygen and the catalyst ligand is crucial for high ee (>95%).[2][3] |
| Asymmetric Hydrogenation (AH) | [Rh(COD)₂]SbF₆ | (R,R,R)-SKP | Direct hydrogenation of N-protected 2-substituted dehydromorpholines. | The ligand's large bite angle is critical. The N-protecting group (e.g., Cbz) significantly impacts enantioselectivity.[5] |
| Asymmetric Hydrogenation (AH) | [Ir(COD)Cl]₂ | f-Binaphane | General hydrogenation of N-alkyl imines. | Iridium catalysts are highly effective for imine reduction, offering a potential alternative to Rhodium systems.[7] |
COD = 1,5-Cyclooctadiene, Ts-DPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, SKP = Shi-KissPhos
Q3: How does the N-substituent on the morpholine ring affect the reaction?
The substituent on the morpholine nitrogen plays a critical directing role, influencing both reactivity and stereoselectivity.
In the Asymmetric Hydrogenation (AH) of dehydromorpholines , an N-acyl group is often required to activate the electron-rich double bond.[5] Experimental evidence shows that an N-Cbz group provides superior enantioselectivity compared to N-Boc or other carbamate groups when using a Rh-SKP catalyst system. An N-Ts group, however, may completely halt the reaction.[5]
In the Asymmetric Transfer Hydrogenation (ATH) pathway, the N-substituent is typically part of the starting aminoalkyne and is carried through the synthesis. Its steric and electronic properties can influence the initial hydroamination step and the subsequent catalyst-substrate interaction during the ATH phase.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common hurdle. The cause is often suboptimal interaction between the chiral catalyst and the substrate.
Q: My ee is poor (<80%). What are the most likely causes and how can I fix it?
A: This issue points to a mismatch in the catalyst-substrate complex's transition state. Consider the following diagnostics and solutions:
-
Verify Ligand-Substrate Interaction (For ATH): In the Ru/Ts-DPEN catalyzed ATH, high enantioselectivity is mechanistically dependent on a hydrogen-bonding interaction between the substrate's ether oxygen and the catalyst's Ts-DPEN ligand.[2][3] If your substrate lacks this feature or if the conformation is unfavorable, the stereochemical communication will be poor.
-
Solution: Ensure your substrate design is compatible with this model. Re-evaluate starting material purity, as impurities can interfere with this delicate interaction.
-
-
Optimize the N-Protecting Group (For AH): As shown in studies with Rh-SKP catalysts, the N-substituent is not merely a placeholder. It is a key element in forming the chiral pocket.
-
Solution: Screen different N-protecting groups. For dehydromorpholine hydrogenation, N-Cbz is a proven high-performer, while N-Boc may yield lower ee.[5]
-
-
Solvent Choice: The solvent can significantly influence the catalyst's conformation and solubility, thereby affecting the transition state.
-
Base Concentration (For ATH): In transfer hydrogenation systems, the concentration of the base (e.g., KOH) can impact enantioselectivity.[8]
-
Solution: Systematically vary the base concentration to find the optimal ratio relative to the catalyst and substrate.
-
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: Low Yield, Conversion, or Catalyst Deactivation
Failure to achieve full conversion can be due to poor catalyst activity or catalyst deactivation over the course of the reaction.
Q: My reaction stalls at low conversion or the catalyst appears to have died. What's happening?
A: Catalyst deactivation is a known challenge in asymmetric hydrogenations.[8] The active catalytic species is sensitive and can be poisoned or decompose.
-
Inherent Catalyst Instability: The active hydride species in some catalyst systems can undergo a first-order decay.[9][10] For arene-containing Ru catalysts, loss of the arene ligand can be an entry point into deactivation pathways that form inactive Ru nanoparticles.[9]
-
Solution: Ensure strict anaerobic conditions. Use freshly distilled, degassed solvents. Ensure high-purity hydrogen gas. Sometimes, a slightly higher catalyst loading or running the reaction at a lower temperature for a longer time can mitigate decomposition while allowing the reaction to reach completion.
-
-
Substrate/Product Inhibition: The nitrogen atom in the morpholine ring or impurities in the substrate can act as coordinating poisons to the metal center, leading to catalyst deactivation.[11]
-
Solution: Purify the substrate meticulously before the reaction. If product inhibition is suspected, running the reaction at a higher dilution may help, though this can also slow the desired reaction rate.
-
-
Inhibition by Base (ATH): In Ru-catalyzed ATH, excess base can act as a competitive inhibitor for the catalyst.[9][10]
-
Solution: Carefully titrate the amount of base used. An excess is often required, but a gross excess can be detrimental. Re-optimize the base-to-catalyst ratio.
-
-
Incorrect Hydrogen Pressure (AH): While higher pressure often increases reaction rate, it can sometimes negatively impact catalyst stability or selectivity.
-
Solution: Optimize the hydrogen pressure. The optimal range is often between 10 and 50 atm, but this is highly system-dependent.[5]
-
Problem 3: Product Purification Challenges
Isolating the final product with high chemical and enantiomeric purity can be non-trivial.
Q: I'm having trouble purifying my final product and confirming its enantiopurity. What methods are recommended?
A: A multi-step approach is typically required.
-
Chemical Purification: The crude product should first be purified to remove residual catalyst, reagents, and byproducts.
-
Method: Flash column chromatography on silica gel is the standard method.[12] The choice of eluent (e.g., petroleum ether-diethyl ether) will need to be optimized based on the product's polarity.
-
-
Confirmation of Enantiomeric Excess (ee): Determining the ee is a critical analytical step.
-
Method 1 (Direct): Chiral HPLC. This is the most common and reliable method. You will need to screen various chiral stationary phases (e.g., Chiralpak columns) and mobile phases to achieve baseline separation of the two enantiomers.[5][13]
-
Method 2 (Indirect): NMR Analysis of Diastereomers. If a chiral HPLC method is unavailable, you can derivatize your product with a chiral resolving agent, such as (R)- or (S)-Mosher's acid chloride, to form diastereomeric esters.[14] The diastereomers can then be distinguished and quantified by ¹H or ¹⁹F NMR spectroscopy.[15]
-
Advanced purification techniques like Supercritical Fluid Chromatography (SFC) are also gaining traction as a cost-effective and efficient alternative to HPLC for chiral separations.[16]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of N-Cbz-Dehydromorpholine
This protocol is a representative example based on established methods for Rh-catalyzed systems.[5][6]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]SbF₆, 1 mol%) and the chiral ligand (e.g., (R,R,R)-SKP, 1.1 mol%) to a vial containing anhydrous, degassed DCM. Stir the solution for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate vial, dissolve the N-Cbz-dehydromorpholine substrate (1.0 equiv) in anhydrous, degassed DCM.
-
Hydrogenation: Transfer both the catalyst solution and the substrate solution via cannula to a high-pressure autoclave that has been purged with nitrogen.
-
Execution: Seal the autoclave, purge it three times with H₂ gas, and then pressurize to the desired pressure (e.g., 30 atm).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Analysis: Purify the residue by flash chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Sources
- 1. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 2. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. banglajol.info [banglajol.info]
- 13. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Managing Exothermic Reactions in Morpholine Synthesis
<Technical Support Center: Morpholine Synthesis >
Section 1: Understanding the Exotherm
The industrial synthesis of morpholine, most commonly via the acid-catalyzed dehydration of diethanolamine (DEA), is a robust and well-established process.[1][2] However, the reaction is characterized by a significant and rapid exotherm, particularly during the initial acidification step.[2][3] This heat release, if not properly managed, can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing pressure buildup, boiling, and reactor failure.[4][5]
The primary exothermic event occurs when a strong acid, such as sulfuric or hydrochloric acid, is added to diethanolamine.[2][3] This is a highly favorable acid-base neutralization that generates a substantial amount of heat. The subsequent intramolecular cyclization, which forms the morpholine ring, also contributes to the overall heat evolution, albeit at a slower rate. Understanding and respecting this initial heat release is the cornerstone of a safe and successful synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in the diethanolamine (DEA) dehydration route to morpholine?
A1: The primary cause is the initial acid-base reaction between diethanolamine, a weak base, and the strong acid catalyst (e.g., sulfuric or hydrochloric acid).[2][3] This protonation of the amine is a rapid and highly exothermic neutralization reaction that precedes the slower, high-temperature dehydration and cyclization steps.
Q2: My reaction temperature is spiking dangerously as soon as I add the acid catalyst. What am I doing wrong?
A2: This is a classic sign of an inadequate heat removal rate compared to the heat generation rate. The most likely causes are:
-
Too rapid addition of the acid: The acid should be added slowly, often dropwise, to allow the cooling system to dissipate the generated heat.[4]
-
Insufficient pre-cooling: The DEA should be pre-cooled before beginning the acid addition.[4]
-
Inadequate mixing: Poor agitation can create localized "hot spots" where the temperature is much higher than the bulk solution.[6]
-
Undersized cooling system: Your cooling bath or reactor jacket may not have the capacity to handle the thermal load of the reaction scale.[6]
Q3: Can I add the diethanolamine to the acid instead?
A3: No, this is strongly discouraged. The standard and safer procedure is to add the reactive component (acid) to the stable bulk component (DEA).[4] Adding the DEA to a large volume of acid can lead to an almost instantaneous and uncontrollable exotherm, which is extremely hazardous.
Q4: What are the expected yields for this synthesis?
A4: Yields are highly dependent on the specific process (e.g., older DEA/sulfuric acid vs. modern diethylene glycol/ammonia routes) and reaction conditions. For the lab-scale DEA/acid route, yields between 35-50% are common.[2] Industrial processes using oleum have reported yields as high as 90-95%.[7] Maintaining the correct temperature during the dehydration phase is critical; a drop of just 10-15°C can reduce the yield significantly.[3][8]
Q5: Besides thermal runaway, what are the other major hazards associated with morpholine synthesis?
A5: Morpholine itself is a flammable, corrosive, and toxic compound.[9][10] It can cause severe skin burns and eye damage.[9] Vapors can be harmful if inhaled.[9][11] Therefore, proper personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[10][11][12] All operations should be conducted in a well-ventilated fume hood.[11]
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise (>10°C/min) | 1. Acid addition is too fast.2. Insufficient cooling capacity.3. Inadequate stirring creating hot spots. | 1. Immediately stop acid addition. 2. Increase cooling rate (e.g., add more dry ice to bath, lower circulator setpoint).3. Ensure vigorous stirring is creating a vortex.4. If temperature continues to rise, prepare for emergency quenching by adding a cold, inert solvent. |
| Reaction Stalls / Low Yield | 1. Reaction temperature is too low during dehydration.2. Insufficient reaction time.3. Water from the reaction is not being effectively removed, inhibiting the equilibrium. | 1. Verify thermocouple accuracy. Ensure the reaction is maintained at the target temperature (e.g., 180-210°C) for the dehydration step.[8]2. Extend the reaction time; these reactions are often slow and require 15+ hours.[8]3. Ensure your distillation or condenser setup is efficiently removing water as it forms. |
| Dark Brown or Black Product / Charring | 1. Reaction temperature was too high.2. Localized overheating due to poor mixing. | 1. Reduce heating mantle temperature. Use a sand or oil bath for more uniform heating.[4]2. Improve stirring efficiency. Ensure the thermocouple is placed to measure the internal reaction temperature, not the bath temperature. |
| Excessive Foaming | 1. This can be an issue in older sulfuric acid dehydration processes, especially at temperatures above 170°C.[7] | 1. Ensure adequate headspace in the reactor (do not exceed 50-60% fill volume).2. Maintain smooth and steady stirring.3. The use of oleum instead of concentrated sulfuric acid has been shown to reduce foaming issues.[7] |
Section 4: Protocols & Best Practices
Best Practices for Thermal Management
-
Always Quantify the Hazard: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the heat of reaction and the potential adiabatic temperature rise.[6]
-
Controlled Reagent Addition: The addition of the acid catalyst must be slow and controlled.[4] Use a syringe pump or an addition funnel for precise, dropwise addition. Link the addition rate directly to the internal temperature, stopping if it exceeds a set safety limit.[4]
-
Efficient Heat Removal: Use a reactor cooling system that can handle the maximum heat output of the reaction.[6] Options range from simple ice-water baths for small scales to automated recirculating chillers for precise control.[4] Ensure good thermal contact between the flask and the cooling medium.
-
Vigorous Agitation: Maintain efficient stirring throughout the reaction to ensure homogeneity and prevent the formation of dangerous local hot spots.[6]
-
Continuous Monitoring: Always monitor the internal reaction temperature with a calibrated thermocouple or thermometer.[4] Data logging can help identify unexpected deviations or changes in the reaction rate.
Lab-Scale Protocol: Synthesis of Morpholine from Diethanolamine
This protocol is adapted from established literature procedures and emphasizes safety at every step.[2][3][8]
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide pellets (20 g)
-
Apparatus: 500 mL three-neck round-bottom flask, thermocouple, condenser, heating mantle, distillation setup, mechanical stirrer.
Procedure:
-
Reactor Setup: Assemble the 500 mL flask with a mechanical stirrer, thermocouple, and an addition funnel. Ensure the setup is secure in a fume hood.
-
Charge & Pre-Cool: Add diethanolamine (62.5 g) to the flask. Begin stirring and place the flask in an ice-water bath to pre-cool the contents to below 10°C.
-
Controlled Acidification (CRITICAL EXOTHERMIC STEP): Slowly add concentrated hydrochloric acid dropwise from the addition funnel over 30-60 minutes. Monitor the internal temperature closely. Do not allow the temperature to rise above 30°C. Adjust the addition rate to maintain temperature control. The mixture will become a thick, pale-yellow paste.[3]
-
Dehydration Reaction: Once the acid addition is complete, remove the ice bath. Replace the addition funnel with a condenser for distillation. Heat the mixture using a heating mantle. Water will begin to distill off.
-
High-Temperature Cyclization: Continue heating to gradually raise the internal temperature to 200-210°C. Maintain this temperature for 15 hours to drive the cyclization to completion.[2][8] The mixture will darken to a red-brown color.[3]
-
Cooling & Solidification: After 15 hours, turn off the heat and allow the mixture to cool to approximately 160°C. Carefully pour the hot, thick paste into a ceramic dish to solidify. Do not let it solidify in the flask, as this can make removal difficult and potentially break the glass.[3]
-
Neutralization: Grind the solidified morpholine hydrochloride paste. In a large beaker, mix it thoroughly with calcium oxide (50 g).
-
Isolation: Transfer this mixture to a suitable flask and perform a simple distillation to isolate the crude morpholine.
-
Purification: Dry the crude morpholine by stirring it over potassium hydroxide pellets for at least one hour. Decant the dried morpholine and perform a final fractional distillation, collecting the fraction that boils between 126-129°C.[2]
Section 5: Visual Diagrams
Reaction Pathway & Thermal Hazard
Caption: Acidification of DEA is a critical exothermic event.
Troubleshooting Workflow for Thermal Excursions
Caption: Decision tree for managing a thermal runaway event.
Safe Batch Reactor Setup Workflow
Caption: Workflow for the safe setup of a batch synthesis.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Vertex AI Search.
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- Troubleshooting guide for the synthesis of morpholine compounds. (n.d.). BenchChem.
- Morpholine - Processing. (n.d.). USDA.
- Safety and Environmental Considerations in the Industrial Use of N-Methyl Morpholine. (2025). Whosale Manufacturer.
- Side reactions and byproduct formation in morpholine synthesis. (2025). BenchChem.
- Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- What is Morpholine: A Simple Guide. (n.d.). Startup Pakistan.
- Optimizing reaction conditions for the synthesis of morpholine deriv
- Safety D
- Reaction Control. (2022). Visual Encyclopedia of Chemical Engineering Equipment.
- Process of producing morpholine from diethanolamine. (1957).
- Morpholine Preparation
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Technical Support Center: Work-up Procedures for Reactions Involving Methyl 3-Morpholinecarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up procedures for chemical reactions that involve Methyl 3-Morpholinecarboxylate. The information herein is structured to address specific experimental challenges, explaining the rationale behind procedural choices to ensure scientific integrity and successful outcomes.
Introduction
This compound is a versatile building block in organic synthesis, notable for its morpholine core, which is a common scaffold in medicinal chemistry.[1][2] Reactions involving this compound, such as N-alkylation, hydrolysis, and amide coupling, often present unique challenges during the work-up and purification stages. This guide aims to provide practical, experience-driven solutions to these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Post-Reaction Mixture is an Emulsion During Aqueous Work-up
Question: I've completed an N-alkylation of this compound and, upon adding water and an organic solvent for extraction, I'm seeing a persistent emulsion that won't separate. What's causing this and how can I resolve it?
Answer:
Causality: Emulsion formation is a frequent issue when working with morpholine derivatives due to their amphiphilic nature. The morpholine nitrogen can be protonated or neutral depending on the pH, and the ester group provides some organic solubility. This dual character allows the reaction products and byproducts to act as surfactants, stabilizing the interface between the aqueous and organic layers.
Troubleshooting Protocol:
-
Brine Wash: The first and simplest approach is to "break" the emulsion by adding a saturated aqueous solution of sodium chloride (brine).[3] The increased ionic strength of the aqueous phase makes the organic components less soluble, promoting phase separation. Add brine, shake the separatory funnel gently, and allow it to stand.
-
Solvent Modification:
-
If using a low-polarity solvent like diethyl ether, try adding a more polar solvent such as ethyl acetate or dichloromethane. This can alter the overall polarity of the organic phase and disrupt the emulsion.
-
Conversely, if you are using a more polar chlorinated solvent, adding a less polar one like hexanes can sometimes be effective.
-
-
Filtration through Celite®: If the emulsion persists, it may be due to fine particulate matter. Vacuum filter the entire mixture through a pad of Celite® (diatomaceous earth). This can remove the solids that are stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.
Preventative Measures:
-
During the initial extraction, use brine instead of deionized water for the first wash.[3]
-
Ensure that any phase transfer catalysts used in the reaction are thoroughly removed, as they are designed to stabilize emulsions.
Difficulty in Removing Unreacted Starting Material and Reagents
Question: After my reaction, I'm struggling to separate my desired product from unreacted this compound and other polar reagents using standard extraction. How can I improve this separation?
Answer:
Causality: this compound and many common reagents (e.g., amine bases, coupling agents) have moderate polarity and water solubility, making a clean separation by simple liquid-liquid extraction challenging.[1][4]
Troubleshooting Protocol:
A. Acid-Base Extraction: This is a powerful technique for separating amines and carboxylic acids from neutral organic compounds.[5]
-
To Remove Basic Impurities (e.g., unreacted morpholine, triethylamine): Wash the organic layer with a dilute acidic solution, such as 1 M HCl or a 10% aqueous solution of copper sulfate.[5][6] The basic impurities will be protonated to form water-soluble salts that partition into the aqueous layer.
-
Caution: Ensure your desired product is stable to acidic conditions.
-
-
To Remove Acidic Impurities (e.g., carboxylic acid starting material): Wash the organic layer with a dilute basic solution, such as a saturated aqueous solution of sodium bicarbonate or 1 M NaOH.[5] The acidic impurities will be deprotonated to form water-soluble salts.
B. Selective Precipitation:
-
If your product is a free base and solid, you can sometimes precipitate it as a hydrochloride salt. Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt of your product may selectively precipitate.[8]
Workflow for Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow.
Product is Water-Soluble and Lost During Aqueous Work-up
Question: My product, a derivative of this compound, appears to have significant water solubility. I'm losing a substantial amount of material during the aqueous extraction. What are my options?
Answer:
Causality: The presence of the morpholine ring and potentially other polar functional groups can impart significant water solubility to your product, leading to poor recovery during extraction with less polar organic solvents.[1]
Troubleshooting Protocol:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh portions of the organic solvent.[9] Combining these subsequent organic extracts will recover more of your water-soluble product.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This significantly decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
Choice of Extraction Solvent: Use a more polar organic solvent for the extraction. Dichloromethane or chloroform are often more effective than diethyl ether or ethyl acetate for extracting polar compounds.[1][10]
-
Evaporation of Aqueous Layer (for non-volatile products): If the product is not volatile and stable to heat, you can neutralize the aqueous layer and evaporate the water under reduced pressure. The resulting solid can then be triturated or recrystallized from a suitable organic solvent to isolate the product from inorganic salts.
Quantitative Data for Solvent Choice:
| Solvent | Polarity Index | Water Solubility | Boiling Point (°C) | Notes |
| Diethyl Ether | 2.8 | 6.9 g/100 mL | 34.6 | Prone to peroxide formation. |
| Ethyl Acetate | 4.4 | 8.3 g/100 mL | 77.1 | Good general-purpose solvent. |
| Dichloromethane | 3.1 | 1.3 g/100 mL | 39.6 | Effective for many polar compounds.[1][10] |
| Chloroform | 4.1 | 0.8 g/100 mL | 61.2 | Good solvent but has health concerns. |
Ester Hydrolysis During Work-up
Question: I've noticed the formation of the corresponding carboxylic acid, indicating that the methyl ester of my product is being hydrolyzed during the work-up. How can I prevent this?
Answer:
Causality: The methyl ester group is susceptible to hydrolysis under either strongly acidic or basic conditions, a reaction that can be accelerated by elevated temperatures.[7][11]
Troubleshooting Protocol:
-
Avoid Strong Acids and Bases:
-
If you need to remove a basic impurity, use a milder acidic wash like a saturated aqueous solution of ammonium chloride instead of strong acids like HCl.
-
For removing acidic impurities, use a saturated sodium bicarbonate solution, which is a weak base.[5] Avoid using strong bases like sodium or potassium hydroxide.
-
-
Control Temperature: Perform all extractions at room temperature or below. If the reaction was heated, ensure it is fully cooled to room temperature before beginning the aqueous work-up.[9]
-
Minimize Contact Time: Do not let the reaction mixture sit in contact with acidic or basic aqueous solutions for extended periods. Perform the washes efficiently and move to the next step promptly.
-
Use of Buffered Solutions: In sensitive cases, using buffered aqueous solutions (e.g., phosphate buffer at pH 7) for washing can help maintain a neutral pH and prevent hydrolysis.
Decision Tree for Preventing Ester Hydrolysis:
Caption: Selecting the right wash to avoid hydrolysis.
Safety & Handling
-
Always handle this compound and its derivatives in a well-ventilated fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14]
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[12][13][14][15] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[12][14]
References
- Capot Chemical. (2026). MSDS of (S)
- Fisher Scientific. (2016).
- Fisher Scientific. (2015). SAFETY DATA SHEET - (R)-3-Methylmorpholine hydrochloride.
-
Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. [Link]
-
Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. [Link]
-
PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. [Link]
-
Rochester University, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
- Sigma-Aldrich. (2024).
-
Tumin, S. M., et al. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. PubMed. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
- Google Patents. (n.d.).
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]
-
ResearchGate. (2025). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. [Link]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
Drying and storage conditions for Methyl 3-Morpholinecarboxylate
Welcome to the technical support guide for Methyl 3-Morpholinecarboxylate. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal drying and storage conditions for this compound. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and prolonging its shelf life.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
Question: My this compound has been inadvertently exposed to air for an extended period. What are the risks, and how should I proceed?
Answer: Exposure to atmospheric moisture is the primary risk. The parent compound, morpholine, is known to be hygroscopic, and it is highly probable that this compound shares this property.[1] The presence of water can lead to the hydrolysis of the methyl ester, yielding morpholine-3-carboxylic acid and methanol. This degradation will compromise the purity of your material and can impact the outcome of your experiments.
Recommended Actions:
-
Assess Moisture Content: If you have access to Karl Fischer titration equipment, this is the most accurate method to quantify the water content.
-
Drying Protocol: If significant moisture is detected or suspected, a drying procedure is necessary. Refer to the detailed protocol for "Drying this compound" in this guide.
-
Purity Analysis: After drying, it is advisable to re-check the purity of the compound using an appropriate analytical method, such as NMR or LC-MS, to ensure that significant hydrolysis has not occurred.
Question: I have noticed a slight discoloration in my stored this compound. What could be the cause, and is the product still usable?
Answer: Discoloration can be an indicator of degradation. While the chemical and physical properties of this compound have not been exhaustively investigated, discoloration in similar organic compounds can result from slow oxidation or the formation of minor impurities over time, especially if not stored under an inert atmosphere.[2]
Recommended Actions:
-
Do not assume usability: The discoloration suggests a change in the chemical composition.
-
Analytical Verification: The most prudent course of action is to re-analyze the material to determine its purity and identify any potential contaminants.
-
Small-Scale Test: If the purity is found to be acceptable for your application, consider running a small-scale pilot experiment to confirm that the discoloration does not negatively affect your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, the compound should be kept in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored in a freezer at -20°C.[3][4] It is also crucial to protect it from light.[3]
Q2: Can I store this compound at room temperature?
A2: For short-term storage, it can be kept at room temperature in a cool, dry, and well-ventilated area, provided the container is tightly sealed to prevent moisture ingress.[2][5] However, for periods longer than a few weeks, refrigerated or frozen storage is recommended to minimize any potential for slow degradation.
Q3: What type of container is best for storing this compound?
A3: Use a container made of a non-reactive material, such as amber glass, with a tight-fitting cap. The amber glass will provide protection from light. Ensure the cap has a chemically resistant liner (e.g., PTFE) to maintain a good seal.
Q4: Is this compound sensitive to air?
A4: While it is stable under recommended storage conditions, related compounds like morpholine are air-sensitive.[2][6][7] To prevent potential oxidation and absorption of atmospheric moisture and carbon dioxide, it is best practice to handle and store this compound under an inert atmosphere.[4][5][6]
Experimental Protocols
Protocol 1: Drying of this compound
This protocol is designed for drying small quantities of this compound that may have been exposed to moisture.
Materials:
-
This compound
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Septum
-
Inert gas source (Argon or Nitrogen)
-
Syringe and needle
-
Vacuum pump and vacuum line
-
Low-temperature bath (optional)
Procedure:
-
Place the this compound in a clean, dry round-bottom flask with a stir bar.
-
Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ (approximately 1/10th of the volume of the liquid).
-
Seal the flask with a septum and introduce an inert atmosphere by purging with argon or nitrogen.
-
Stir the mixture for at least one hour at room temperature.
-
Carefully decant or filter the dried liquid into a new, dry, pre-weighed flask under an inert atmosphere.
-
For removal of residual solvent from synthesis or trace amounts of water, the compound can be dried under high vacuum. Given its boiling point of 202.2°C at 760 mmHg, vacuum drying at room temperature should be effective without significant loss of product.[3] Connect the flask to a vacuum line and apply a vacuum. Gentle heating (e.g., 30-40°C) can be applied if necessary, but monitor carefully to avoid loss of the compound.
-
Once drying is complete, backfill the flask with an inert gas before sealing for storage.
Data Summary
| Parameter | Recommended Condition | Rationale | Source(s) |
| Short-Term Storage | Room Temperature, Tightly Sealed | Minimizes immediate moisture uptake. | [5] |
| Long-Term Storage | -20°C, Tightly Sealed, Inert Atmosphere | Prevents degradation and moisture absorption over time. | [3][4] |
| Light Exposure | Protect from light | Prevents potential photochemical degradation. | [3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture/CO₂. | [4][5][6] |
Visual Workflows
New Compound Handling Workflow
Caption: Decision tree for troubleshooting suspected degradation of this compound.
References
- Capot Chemical. (2026-01-02). MSDS of (S)
- The Lab Depot. (2014-05-13). Morpholine.
- Sigma-Aldrich. (2024-08-09).
- Scribd. (n.d.).
- Fisher Scientific. (2010-08-06).
- Fisher Scientific. (2021-12-24). SAFETY DATA SHEET - Hydrazinecarboxylic acid, methyl ester.
- Penta Chemicals. (2025-04-16).
- Fisher Scientific. (2015-05-28). SAFETY DATA SHEET - (R)-3-Methylmorpholine hydrochloride.
- Fisher Scientific. (2016-02-04).
- Apollo Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
- Angene Chemical. (2021-05-01).
- PubChem. (n.d.).
- Chemos GmbH&Co.KG. (n.d.).
- AChemBlock. (n.d.).
- BLD Pharm. (n.d.).
- ChemicalBook. (n.d.). 741288-31-3(3-Morpholinecarboxylicacid,methylester,(3S)-(9CI)) Product Description.
Sources
- 1. scribd.com [scribd.com]
- 2. capotchem.com [capotchem.com]
- 3. Methyl morpholine-3-carboxylate | 126264-49-1 [sigmaaldrich.com]
- 4. 741288-31-3 CAS MSDS (3-Morpholinecarboxylicacid,methylester,(3S)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1214686-81-3|Methyl morpholine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Conversion Rates in the Esterification of 3-Morpholinecarboxylic Acid
print(google_search.search(queries=["troubleshooting low yield esterification 3-Morpholinecarboxylic acid", "Fischer esterification of 3-Morpholinecarboxylic acid conditions", "Steglich esterification for hindered amino acids", "activating agents for sterically hindered carboxylic acids", "water removal methods in esterification reactions", "impact of steric hindrance on esterification of cyclic amino acids", "alternative esterification methods for acid-sensitive substrates", "Dean-Stark apparatus setup and procedure for esterification"]))
Welcome to the technical support center for the esterification of 3-Morpholinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in this specific transformation. The unique structural features of 3-Morpholinecarboxylic acid, particularly its secondary amine and the steric hindrance around the carboxylic acid group, can present significant hurdles. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer esterification of 3-Morpholinecarboxylic acid is resulting in very low yields. What are the likely causes and how can I improve the conversion?
A1: Low yields in the Fischer esterification of 3-Morpholinecarboxylic acid are a common challenge. This is often due to a combination of factors including the reversible nature of the reaction, steric hindrance, and potential side reactions involving the morpholine nitrogen.[1][2][3]
Core Issues and Causality:
-
Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled process where water is a byproduct.[1][2][3][4] The accumulation of water can drive the reaction backward, hydrolyzing the newly formed ester and thus lowering the net yield.[1][5]
-
Steric Hindrance: The morpholine ring adjacent to the carboxylic acid creates significant steric bulk. This can impede the approach of the alcohol nucleophile to the protonated carbonyl carbon, slowing down the reaction rate.[1][6][7][8]
-
Protonation of the Morpholine Nitrogen: The acidic catalyst required for Fischer esterification will protonate the basic morpholine nitrogen. This can lead to solubility issues and may also electrostatically repel the incoming alcohol.
Troubleshooting Workflow & Recommended Solutions:
-
Effective Water Removal: To shift the equilibrium towards the product, continuous removal of water is crucial.[1][5][9]
-
Dean-Stark Apparatus: The most effective method is to use a Dean-Stark trap with an azeotrope-forming solvent like toluene or benzene.[3][5][10][11][12] The water/solvent azeotrope distills over, and upon condensation, the water separates and is collected in the trap, while the solvent returns to the reaction flask.[3][5][11]
-
Drying Agents: While less efficient for driving the reaction to completion, adding a drying agent like molecular sieves (4 Å) to the reaction mixture can help sequester water as it forms.[13]
-
-
Optimizing Reaction Conditions:
-
Excess Alcohol: Using the alcohol as the solvent or in a large excess can help to push the equilibrium forward.[1][2][4][12] However, this is only practical for simple, inexpensive alcohols like methanol or ethanol.
-
Catalyst Choice and Loading: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard catalysts.[2][12] Ensure you are using a sufficient catalytic amount.
-
Temperature and Reaction Time: Due to steric hindrance, higher temperatures and longer reaction times are often necessary.[12][14] Monitor the reaction progress by TLC or another appropriate analytical technique to determine the optimal reaction time.
-
Experimental Protocol: Fischer Esterification with Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 3-Morpholinecarboxylic acid, the desired alcohol (e.g., ethanol, 5-10 equivalents), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., p-TsOH, 0.05 equivalents).
-
Heat the mixture to reflux.
-
Continuously monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and proceed with the appropriate aqueous workup to remove the acid catalyst and any unreacted starting materials.
Q2: I'm concerned about the harsh acidic conditions of the Fischer esterification degrading my starting material or product. Are there milder alternatives for esterifying 3-Morpholinecarboxylic acid?
A2: Yes, for substrates that are sensitive to strong acids, several alternative esterification methods can be employed under milder conditions.[15] The Steglich esterification is a particularly effective choice.[15][16]
Steglich Esterification: A Milder Approach
The Steglich esterification utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[16][17]
Advantages over Fischer Esterification:
-
Mild Conditions: The reaction is typically run at room temperature and under neutral pH conditions, which is ideal for acid-sensitive molecules.[16]
-
High Activation: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol.[16]
-
Broad Substrate Scope: This method is effective for a wide range of alcohols, including sterically hindered ones.[16]
Potential Drawbacks:
-
Byproduct Removal: The use of DCC results in the formation of N,N'-dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. However, complete removal can sometimes be challenging.[16] Using EDC can simplify the workup as the corresponding urea byproduct is water-soluble.
-
Stoichiometric Reagents: Unlike the catalytic nature of the acid in Fischer esterification, the coupling agent is used in stoichiometric amounts.
Troubleshooting Workflow for Steglich Esterification
Caption: Troubleshooting workflow for Steglich esterification.
Q3: Even with milder methods, the steric hindrance of the morpholine ring seems to be a major issue. How can I overcome this?
A3: When steric hindrance is the primary obstacle, more reactive intermediates need to be generated from the carboxylic acid. This can be achieved by converting the carboxylic acid into a more potent electrophile before introducing the alcohol.
Strategies to Overcome Steric Hindrance:
-
Formation of an Acid Chloride:
-
Method: React 3-Morpholinecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.[15] This intermediate is highly reactive and will readily react with even hindered alcohols.
-
Causality: The chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic.
-
Considerations: This method requires an additional synthetic step and the handling of corrosive reagents. The reaction of the acid chloride with the alcohol is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
-
-
Use of Other Activating Agents:
-
A variety of other activating agents can be used to form highly reactive esters or other intermediates.[18] For example, bis(pentafluorophenyl) carbonate can be used to generate a highly reactive pentafluorophenyl ester intermediate.
-
Comparative Table of Esterification Methods
| Method | Key Reagents | Conditions | Pros | Cons |
| Fischer Esterification | Acid Catalyst (H₂SO₄, p-TsOH) | High Temp, Reflux | Inexpensive, simple setup | Harsh conditions, equilibrium limited |
| Steglich Esterification | DCC/EDC, DMAP | Room Temperature | Mild conditions, good for sensitive substrates | Stoichiometric reagents, byproduct removal |
| Acid Chloride Formation | SOCl₂, Oxalyl Chloride | Varies | Highly reactive intermediate, overcomes steric hindrance | Harsh reagents, extra step |
Q4: My reaction seems to stall after a certain point. Could there be other side reactions at play?
A4: Yes, with a substrate like 3-Morpholinecarboxylic acid, side reactions are a definite possibility, especially under harsh conditions.
Potential Side Reactions:
-
N-Acylation: While less likely in an intramolecular fashion due to ring strain, intermolecular N-acylation between two molecules of 3-Morpholinecarboxylic acid (or its activated form) could occur, leading to amide formation.
-
Decomposition: Under very high temperatures or strongly acidic conditions, decomposition of the morpholine ring or other sensitive functional groups in the molecule could occur.
Diagnostic and Mitigation Strategies:
-
Reaction Monitoring: Closely monitor your reaction by TLC, LC-MS, or NMR to identify the formation of any major byproducts.
-
Temperature Control: Avoid excessive heating. If a high temperature is required to drive the reaction, determine the minimum effective temperature.
-
Protecting Groups: If the morpholine nitrogen is suspected to be interfering, it could be protected (e.g., as a Boc or Cbz derivative) prior to esterification, although this adds extra steps to the synthesis.
By systematically addressing these common issues—equilibrium, steric hindrance, reaction conditions, and potential side reactions—you can significantly improve the conversion rate of your 3-Morpholinecarboxylic acid esterification.
References
-
Clark Landis. (2006). Esterification Using a Dean-Stark Trap. Journal of Chemical Education. [Link]
-
Wikipedia. Dean–Stark apparatus. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
-
European Patent Office. Method for esterifying hindered carboxylic acids. [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
BYJU'S. Esterification. [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
- Google Patents.
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
MDPI. (2023). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. [Link]
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. (2019). Steric effect on the self-assembly behaviours of amino acid derivatives. [Link]
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Pearson. (2024). Reactions of Amino Acids: Esterification. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Validation of Synthetic Methyl 3-Morpholinecarboxylate
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Methyl 3-Morpholinecarboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly influences reaction yields, impurity profiles of subsequent steps, and the ultimate safety of the therapeutic agent.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of synthetic this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol serves as a self-validating system. The methodologies discussed are grounded in authoritative standards from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines, providing a robust framework for researchers, scientists, and drug development professionals.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture.[4] For a moderately polar, non-volatile compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the primary choice for purity and impurity quantification. The method's strength lies in its precision, accuracy, and the ability to separate the main compound from closely related impurities.
Principle of Separation
In RP-HPLC, the analyte is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (typically C18). Compounds are separated based on their hydrophobicity; more polar compounds (like potential hydrophilic impurities) elute earlier, while more nonpolar compounds are retained longer. Purity is determined by calculating the area percent of the main peak relative to the total area of all detected peaks.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol is designed to be self-validating by incorporating system suitability tests as mandated by pharmacopeial guidelines.[5][6]
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 mixture of Mobile Phase A and B.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask and dissolve in the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the synthetic batch to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[5] This ensures the system is performing adequately for the analysis.[5]
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the Sample Solution in duplicate.
-
Purity Calculation (Area %):
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Data Presentation: HPLC Method Validation Summary
The performance of an HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its purpose.[7][8][9]
| Parameter | Result | ICH Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | Typically 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | ≤ 2.0% |
| LOD | 0.01 µg/mL | - |
| LOQ | 0.03 µg/mL | - |
Strengths and Limitations
-
Strengths: High precision and accuracy for quantification; excellent for separating polar and non-polar impurities; robust and widely available.
-
Limitations: Requires a chromophore for UV detection; co-eluting impurities may not be detected; structural information on unknown impurities is not provided.
Workflow Visualization
Caption: Workflow for purity validation by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Detection
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents and certain synthesis by-products.
Principle of Separation and Detection
In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., Helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification.
Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol focuses on detecting residual solvents, which are common process-related impurities.
-
Preparation of Solutions:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution containing known concentrations (e.g., 1000 ppm) of expected solvents (e.g., Toluene, Methanol, Dichloromethane) in DMSO. Create a series of dilutions for calibration.
-
Sample Solution: Accurately weigh ~100 mg of the synthetic this compound into a 20 mL headspace vial. Add 1.0 mL of DMSO and seal the vial immediately.
-
-
GC-MS Conditions:
-
Headspace Autosampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 min
-
-
GC System:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness, or equivalent.[10]
-
Carrier Gas: Helium at 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
-
MS System:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 35-350 m/z.
-
-
-
Analysis and Identification:
-
Run the calibration standards to establish linearity and response factors.
-
Analyze the sample preparation.
-
Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the standards and a reference library (e.g., NIST).
-
Data Presentation: Common Residual Solvents and Limits
| Potential Solvent | Typical Retention Time (min) | Key Mass Fragments (m/z) | ICH Limit (Class 2) |
| Methanol | 3.5 | 31, 29 | 3000 ppm |
| Dichloromethane | 5.8 | 84, 49, 86 | 600 ppm |
| Toluene | 10.2 | 91, 92 | 890 ppm |
Strengths and Limitations
-
Strengths: Unparalleled specificity for identifying volatile compounds; extremely high sensitivity (ppm to ppb levels); provides structural confirmation via mass spectra.
-
Limitations: Not suitable for non-volatile or thermally labile compounds; the main analyte (this compound) may not be volatile enough for direct GC analysis without derivatization.[11][12]
Workflow Visualization```dot
Caption: Workflow for quantitative purity analysis by NMR.
Comparative Summary of Techniques
Choosing the appropriate analytical method depends on the specific question being asked. A comprehensive purity assessment relies on an orthogonal approach, using multiple techniques whose strengths and weaknesses are complementary.
| Technique | Primary Purpose | Sensitivity | Specificity | Quantitative Capability | Structural Information |
| HPLC-UV | Quantify main component and non-volatile impurities | High (µg/mL) | Moderate | Excellent | None |
| GC-MS | Identify & quantify volatile/semi-volatile impurities | Very High (ng/mL) | Excellent | Very Good | Excellent (for unknowns) |
| ¹H NMR | Structural confirmation & absolute purity determination | Low (mg/mL) | High | Excellent (qNMR) | Definitive |
| Elemental Analysis | Verify elemental composition (C,H,N) | Low (% level) | Low | Good (bulk) | None |
Conclusion: An Orthogonal Approach to Purity Validation
The purity validation of a synthetic intermediate like this compound cannot be reliably achieved with a single analytical technique. Each method provides a unique window into the sample's composition.
-
HPLC serves as the primary tool for accurate quantification of the main component and detection of non-volatile, process-related impurities.
-
GC-MS is essential for the identification and control of residual solvents, ensuring the final product is free from these potentially toxic components.
-
NMR spectroscopy stands as the ultimate arbiter of structural identity and provides an orthogonal, absolute measure of purity that is independent of chromatographic separation.
By integrating these techniques, researchers and drug developers can build a complete and trustworthy purity profile, ensuring the quality and integrity of their synthetic materials and paving the way for safe and effective drug development.
References
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United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Retrieved from [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
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United States Pharmacopeia. (2021). <621> Chromatography. USP. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]
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Singh, R., et al. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Retrieved from [Link]
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Wang, J., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Retrieved from [Link]
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Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
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Lee, J. G., et al. (2018). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
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Tao, J., et al. (2015). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. Retrieved from [Link]
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Lee, J., et al. (2018). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. OUCI. Retrieved from [Link]
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Han, Y., et al. (2020). Determination of morpholine residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. CIPAC.org. Retrieved from [Link]
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Herzon, S. B., et al. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
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Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link]
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Umezawa, H., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports. Retrieved from [Link]
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Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Retrieved from [Link]
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Wate, S. P., et al. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Research and Reviews: Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
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Levin, J. O., et al. (1996). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Retrieved from [Link]
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Reddy, G. P., et al. (2010). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Recnik, V., & Stavber, G. (2014). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Retrieved from [Link]
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A Spectroscopic Guide to the Isomers of Methyl 3-Morpholinecarboxylate: Navigating Stereochemistry in Drug Development
In the landscape of pharmaceutical development, the precise structural elucidation of chiral molecules is a cornerstone of ensuring safety and efficacy. The spatial arrangement of atoms within a molecule, or its stereochemistry, can dramatically influence its pharmacological and toxicological properties. Methyl 3-Morpholinecarboxylate, a heterocyclic compound incorporating a morpholine ring, presents such a case. Its stereoisomers, while possessing the same chemical formula and connectivity, differ in their three-dimensional architecture. This guide provides a comprehensive spectroscopic comparison of the potential isomers of this compound, offering researchers and drug development professionals a practical framework for their differentiation using fundamental analytical techniques.
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The introduction of a chiral center at the 3-position of the morpholine ring in this compound necessitates a robust analytical strategy to distinguish between its enantiomers and diastereomers. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve this differentiation, grounded in the principles of stereochemistry and spectroscopic theory.
The Structural Landscape of this compound Isomers
This compound possesses a stereocenter at the C3 position, giving rise to two enantiomers: (R)-Methyl 3-Morpholinecarboxylate and (S)-Methyl 3-Morpholinecarboxylate.[4] The morpholine ring typically adopts a chair conformation to minimize steric strain.[5] In this conformation, the methyl carboxylate group at C3 can occupy either an axial or an equatorial position. The interplay between the stereochemistry at C3 and the ring conformation can lead to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.[5]
-
2D NMR Experiments: To further resolve complex spectra and establish stereochemical relationships, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space.[5]
Comparative ¹H NMR Spectra
The protons on the morpholine ring will exhibit characteristic chemical shifts. Typically, protons on carbons adjacent to the oxygen atom (C2 and C6) will be downfield (δ 3.5-4.0 ppm) compared to those adjacent to the nitrogen atom (C5) (δ 2.5-3.0 ppm).[6][7] The key to differentiating the isomers lies in the coupling constants (J-values) and the Nuclear Overhauser Effect (NOE) signals.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Differentiating Feature |
| H3 | 3.0 - 3.5 | Multiplet | The coupling constants between H3 and the protons on C2 will differ depending on the axial or equatorial orientation of the substituent. |
| H2 (axial & equatorial) | 3.5 - 4.0 | Multiplets | Diastereotopic protons with distinct chemical shifts and coupling constants. |
| H5 (axial & equatorial) | 2.5 - 3.0 | Multiplets | Diastereotopic protons with distinct chemical shifts and coupling constants. |
| OCH₃ | ~3.7 | Singlet | - |
| NH | Broad singlet | - | Chemical shift can be concentration and solvent dependent. |
In the chair conformation, the dihedral angle between axial-axial, axial-equatorial, and equatorial-equatorial protons differs significantly, leading to different ³J coupling constants, as predicted by the Karplus equation. For instance, a large diaxial coupling (³J ≈ 8-13 Hz) would be expected between H3 and an axial proton on C2 if the methyl carboxylate group is in an equatorial position. Conversely, a smaller coupling (³J ≈ 2-5 Hz) would be observed for axial-equatorial and equatorial-equatorial interactions.
A NOESY experiment would be invaluable in confirming the relative stereochemistry. For example, if the methyl carboxylate group is in an axial position, NOE correlations would be expected between the H3 proton and the axial protons on C5 and C2.
Comparative ¹³C NMR Spectra
The ¹³C NMR spectra will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of adjacent atoms and the overall stereochemistry.
| Carbon | Expected Chemical Shift (δ, ppm) | Key Differentiating Feature |
| C=O | 170 - 175 | - |
| C3 | 50 - 60 | The chemical shift of C3 will be sensitive to the axial or equatorial orientation of the substituent due to the gamma-gauche effect. An axial substituent will cause an upfield shift (shielding) of the C3 and C5 carbons compared to an equatorial substituent. |
| C2 | 65 - 75 | - |
| C5 | 45 - 55 | - |
| C6 | 65 - 75 | - |
| OCH₃ | ~52 | - |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While it is generally less powerful than NMR for detailed stereochemical elucidation, it can provide confirmatory data.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Comparative IR Spectra
The IR spectra of the isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to differences in the vibrational modes of the entire molecule arising from their different 3D structures.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3500 (broad) | Stretch |
| C-H (alkane) | 2850 - 3000 | Stretch[8] |
| C=O (ester) | 1735 - 1750 | Stretch |
| C-O (ester & ether) | 1000 - 1300 | Stretch |
| C-N | 1020 - 1250 | Stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For these non-volatile compounds, Electrospray Ionization (ESI) is a suitable ionization method.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways.
Comparative Mass Spectra
The electron ionization (EI) or ESI mass spectra of the isomers are expected to be identical, showing the same molecular ion peak ([M]⁺ or [M+H]⁺). This is because mass spectrometry, in its basic form, does not differentiate between stereoisomers. However, when coupled with a chiral separation technique, such as chiral HPLC, the individual isomers can be separated before entering the mass spectrometer, allowing for their individual detection and quantification.[9][10][11][12][13]
The fragmentation patterns of morpholine derivatives often involve the cleavage of the morpholine ring.[1][2] Common fragmentation pathways may include the loss of the methyl carboxylate group or cleavage of the C-C or C-O bonds within the ring. While the fragmentation pattern will not differ between enantiomers, it can be a useful tool for confirming the overall structure of the molecule.
Workflow for Isomer Differentiation
The following workflow provides a logical approach to the spectroscopic comparison and differentiation of this compound isomers.
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Comparing synthesis routes for enantiopure Methyl 3-Morpholinecarboxylate
An In-Depth Technical Guide to the Synthesis of Enantiopure Methyl 3-Morpholinecarboxylate
The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] Within this class of heterocycles, enantiopure morpholine derivatives are of paramount importance as chiral building blocks for a multitude of pharmacologically active agents. Of particular significance is (S)-Methyl 3-Morpholinecarboxylate, a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid, which is crucial for treating infections caused by multi-drug-resistant Gram-positive bacteria.[2][3][4]
The stereochemistry at the C3 position of the morpholine ring is critical for the biological activity of the final drug molecule. Therefore, the efficient and scalable production of enantiomerically pure this compound is a subject of intense research and industrial interest. This guide provides a comparative analysis of the principal synthesis routes to this valuable compound, offering insights into the practical advantages and limitations of each methodology to aid researchers and process chemists in their synthetic strategy.
Route 1: Classical Chemical Resolution via Diastereomeric Salt Formation
Classical resolution is a time-tested and industrially robust method for separating enantiomers from a racemic mixture.[5][6] This technique relies on the reaction of the racemic compound—in this case, racemic this compound, which is a base—with a chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7]
The primary advantage of this method is its scalability and cost-effectiveness, as chiral resolving agents like tartaric acid or dibenzoyl-L-tartaric acid are commercially available in bulk. The main drawback is that the theoretical maximum yield for the desired enantiomer is only 50%, although the unwanted enantiomer can often be racemized and recycled to improve overall process efficiency.[5]
Caption: Workflow for classical chemical resolution.
Experimental Protocol: Resolution with L-Tartaric Acid
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at an elevated temperature. In a separate flask, dissolve L-tartaric acid (0.5 eq) in the same solvent.
-
Crystallization: Add the L-tartaric acid solution to the racemic amine solution. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, is set aside.
-
Enrichment: To improve diastereomeric purity, the collected crystals can be recrystallized one or more times from the same solvent until a constant optical rotation is achieved.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Basify the aqueous layer with a strong base like sodium hydroxide until the salt is fully dissociated.
-
Extraction: Separate the organic layer and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure this compound.
Route 2: Catalytic Asymmetric Synthesis
Asymmetric catalysis offers a more elegant and atom-economical approach by creating the desired stereocenter selectively from a prochiral precursor. A prominent strategy for synthesizing chiral morpholines is the asymmetric hydrogenation of a corresponding dehydromorpholine derivative using a chiral transition-metal catalyst.[8][9][10]
This method is highly efficient, often providing high yields and excellent enantioselectivities (up to 99% ee).[10] The primary challenge lies in the synthesis of the unsaturated precursor and the cost and availability of the chiral ligands required for the catalyst. However, the high catalytic turnover means that only a small amount of the expensive catalyst is needed, making it viable for large-scale production.
Caption: Workflow for catalytic asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
-
Precursor Synthesis: Synthesize the appropriate N-protected 2,3-dehydro-methyl-morpholine-3-carboxylate precursor using established literature methods.
-
Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., a derivative of BINAP or Josiphos).
-
Hydrogenation Reaction: Add the dehydromorpholine substrate dissolved in a degassed solvent (e.g., dichloromethane or methanol) to the vessel.
-
Pressurization: Seal the vessel, remove it from the glovebox, and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 30 atm) and stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC/MS), carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the enantiopure N-protected this compound. The protecting group can then be removed in a subsequent step.
Route 3: Enzymatic Kinetic Resolution
Biocatalysis provides a green and highly selective alternative to traditional chemical methods.[11] In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For a racemic ester like this compound, a lipase or esterase can be used to selectively hydrolyze one enantiomer to its corresponding carboxylic acid.[12]
This method offers exceptionally high enantioselectivity under mild reaction conditions (room temperature, neutral pH).[12] Similar to classical resolution, the maximum yield is 50%. The separation of the unreacted ester from the carboxylic acid product is typically straightforward due to their different acid-base properties.
Caption: Workflow for enzymatic kinetic resolution.
Comparative Analysis of Synthesis Routes
| Feature | Classical Chemical Resolution | Catalytic Asymmetric Synthesis | Enzymatic Kinetic Resolution |
| Principle | Separation of diastereomeric salts | Stereoselective formation of chiral center | Selective transformation of one enantiomer |
| Theoretical Max. Yield | 50% (without racemization/recycle) | ~100% | 50% |
| Enantioselectivity | Moderate to High (depends on resolving agent) | Very High (often >98% e.e.)[10] | Excellent (often >99% e.e.) |
| Scalability | Excellent, widely used in industry | Good, requires specialized equipment | Good, suitable for large-scale batches |
| Key Reagents | Stoichiometric chiral resolving agent | Catalytic amount of chiral ligand/metal | Catalytic amount of enzyme |
| Reaction Conditions | Variable, often involves heating/cooling | Mild temperature, high pressure (H₂) | Mild (room temp, neutral pH) |
| Advantages | Low cost, proven technology, simple setup | High atom economy, high yield, high e.e. | High selectivity, green/sustainable, mild conditions |
| Disadvantages | 50% yield cap, can be labor-intensive | High initial cost for catalyst/ligand | 50% yield cap, enzyme stability/cost |
Conclusion
The optimal synthesis route for enantiopure this compound depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.
-
Classical Chemical Resolution remains a highly practical and economical choice for large-scale industrial production, especially if an efficient racemization loop for the undesired enantiomer is established.
-
Catalytic Asymmetric Synthesis represents the most modern and efficient approach in terms of yield and atom economy. It is ideal for processes where high throughput and minimization of waste are critical, provided the initial investment in catalyst development and high-pressure equipment is feasible.
-
Enzymatic Kinetic Resolution is an excellent green chemistry alternative, offering unparalleled selectivity under mild conditions. It is particularly well-suited for pharmaceutical applications where high enantiopurity is paramount and sustainability is a key consideration.
Each method presents a viable pathway to this crucial chiral building block. A thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate strategy for their synthetic needs.
References
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Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of enantiopure 3-substituted morpholines. Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]
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Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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(S)-Methyl morpholine-3-carboxylate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Cignarella, G., Barlocco, D., & Villa, M. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved January 9, 2026, from [Link]
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Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. Retrieved January 9, 2026, from [Link]
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[Application of methyl in drug design]. (2013). Yao Xue Xue Bao. Retrieved January 9, 2026, from [Link]
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Methyl 3-Morpholinecarboxylate vs ethyl 3-morpholinecarboxylate reactivity
An In-Depth Guide to the Comparative Reactivity of Methyl 3-Morpholinecarboxylate and Ethyl 3-Morpholinecarboxylate
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and scalability. Within the privileged scaffold of morpholines, often employed in medicinal chemistry, 3-morpholinecarboxylate esters serve as versatile building blocks. This guide provides an in-depth, objective comparison of the reactivity of two common analogs: this compound and Ethyl 3-Morpholinecarboxylate. By grounding our analysis in fundamental principles of organic chemistry and supporting experimental context, this document aims to empower scientists to make informed decisions for their synthetic strategies.
Introduction to the Analogs: A Structural Overview
This compound and its ethyl counterpart are cyclic amino acid esters. The morpholine ring provides a desirable pharmacokinetic profile in many drug candidates, while the ester functionality at the 3-position serves as a synthetic handle for a variety of chemical transformations, including peptide couplings, reductions, and further derivatization.
The core structural difference is subtle but significant: the nature of the alkoxy group on the ester. This seemingly minor variation between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group gives rise to distinct physicochemical properties and, consequently, different reactivity profiles.
| Property | This compound | Ethyl 3-Morpholinecarboxylate |
| Molecular Formula | C₆H₁₁NO₃[1] | C₇H₁₃NO₃[2] |
| Molecular Weight | 145.16 g/mol [1] | 159.18 g/mol [2] |
| Appearance | Typically a solid or oil | Typically a liquid or oil |
| Boiling Point | Lower than ethyl analog | Higher than methyl analog |
| Solubility | Varies; generally soluble in organic solvents | Varies; generally soluble in organic solvents |
The Chemical Basis of Reactivity: Steric and Electronic Effects
The reactivity of esters is primarily dictated by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to an incoming nucleophile. The key differences between the methyl and ethyl esters stem from two main factors: steric hindrance and the stability of the corresponding leaving group.
A. Steric Hindrance: The Dominant Factor The most significant difference influencing the reaction rate in nucleophilic acyl substitutions is steric hindrance. The ethyl group is larger and more conformationally flexible than the methyl group.[3][4] This increased bulk can partially shield the carbonyl carbon, impeding the approach of a nucleophile.[5][6]
-
Causality : In the rate-determining step of most nucleophilic acyl substitutions, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate.[7] A bulkier group, like ethyl, creates a more sterically congested transition state, raising the activation energy and slowing the reaction rate compared to the more compact methyl group.
B. Electronic Effects & Leaving Group Ability Both methyl and ethyl groups are weakly electron-donating through induction. The ethyl group is slightly more electron-donating than the methyl group, which would marginally decrease the electrophilicity of the carbonyl carbon. However, this electronic effect is generally considered minor and is often outweighed by the more pronounced steric effects.
In a substitution reaction, the leaving group is either methoxide (MeO⁻) or ethoxide (EtO⁻). The stability of the leaving group is inversely related to its basicity.
-
Methanol (conjugate acid of MeO⁻) pKa ~ 15.5
-
Ethanol (conjugate acid of EtO⁻) pKa ~ 15.9
Methoxide is a slightly weaker base than ethoxide, making it a marginally better leaving group. However, this difference is minimal and rarely the deciding factor in overall reactivity. Therefore, for most transformations, steric accessibility remains the primary driver of reactivity differences.
Caption: Key factors governing the relative reactivity of the esters.
Comparative Performance in Key Chemical Transformations
While direct, side-by-side kinetic studies on these specific morpholine esters are not extensively published, we can reliably infer their relative performance from well-established principles of ester reactivity.[8]
A. Nucleophilic Acyl Substitution
This is the most common class of reactions for esters. The general trend is that methyl esters react faster than their ethyl counterparts .[9][10]
I. Hydrolysis (Saponification) Hydrolysis involves reacting the ester with water, typically under acidic or basic conditions, to yield the carboxylic acid.[11] In base-mediated hydrolysis (saponification), the nucleophile is the hydroxide ion (OH⁻).
-
Expected Outcome : this compound will hydrolyze more rapidly than ethyl 3-morpholinecarboxylate. The smaller steric profile of the methyl group allows for easier access of the hydroxide ion to the carbonyl carbon.[12] An EPA report on hydrolysis rates explicitly notes the greater reactivity of methyl esters compared to their corresponding ethyl esters.[9]
II. Amidation This reaction involves the displacement of the alkoxy group by an amine to form an amide. This is a crucial transformation in drug development for building peptide-like linkages or introducing new functional groups.
-
Expected Outcome : The synthesis of a 3-morpholinecarboxamide will proceed faster when starting from the methyl ester, especially if the amine nucleophile is itself sterically hindered.
III. Transesterification This equilibrium-driven process involves converting one ester into another by reaction with an alcohol, often under acid or base catalysis.[13]
-
Expected Outcome : Converting the methyl ester to the ethyl ester would require a large excess of ethanol to drive the equilibrium. Conversely, converting the ethyl ester to the methyl ester would be slightly more favorable thermodynamically and kinetically, driven by a large excess of methanol.
-
Expert Insight : A critical experimental consideration is to match the base catalyst to the desired ester to prevent transesterification. For instance, when working with the ethyl ester in a reaction requiring a base, sodium ethoxide is preferred over sodium methoxide to avoid the formation of the methyl ester as a byproduct.[8]
B. Reduction to an Alcohol
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion (H⁻).
-
Expected Outcome : While the hydride ion is very small, minimizing steric sensitivity, the methyl ester may still react slightly faster. However, the difference in reactivity for this transformation is generally less pronounced than in substitutions involving larger nucleophiles.
C. Reactions at the Morpholine Nitrogen (N-4)
The ester group can also influence reactions at the secondary amine of the morpholine ring, such as N-alkylation or N-acylation. Here, the ester acts as an electron-withdrawing group, slightly decreasing the nucleophilicity of the nitrogen.
-
Expected Outcome : The electronic difference between the methyl and ethyl ester groups is minimal, so their impact on the reactivity of the morpholine nitrogen will be nearly identical. The choice between the two esters for an N-4 functionalization would be based on other factors like cost, availability, or the desired properties of the final product.
Caption: Decision workflow for selecting the appropriate ester.
Experimental Protocol: Comparative Saponification
To provide a self-validating system for observing these reactivity differences, the following parallel hydrolysis protocol can be employed.
Objective: To compare the rate of hydrolysis of this compound and ethyl 3-morpholinecarboxylate under identical basic conditions.
Materials:
-
This compound (1 mmol)
-
Ethyl 3-morpholinecarboxylate (1 mmol)
-
1 M Sodium Hydroxide (NaOH) solution (2.5 mL, 2.5 equiv)
-
Tetrahydrofuran (THF) or Dioxane (5 mL)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1 mmol) and ethyl 3-morpholinecarboxylate (1 mmol) in the chosen solvent (5 mL). Add the internal standard to each flask.
-
Initiation: Place both flasks in a water bath maintained at a constant temperature (e.g., 40°C). Simultaneously, add the 1 M NaOH solution (2.5 mL) to each flask and start a timer.
-
Monitoring: At regular intervals (e.g., T = 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 2 M HCl (~0.2 mL) to neutralize the base and stop the reaction.
-
Analysis: Analyze the quenched aliquots by a suitable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Compare the disappearance of the starting ester peak relative to the constant peak of the internal standard over time.
-
Workup (for product isolation): After the reaction is deemed complete (e.g., by TLC or HPLC), cool the mixture, acidify with 2 M HCl to pH ~2, and extract with ethyl acetate. Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure to isolate the 3-morpholinecarboxylic acid product.
Expected Data: A plot of the percentage of remaining starting material versus time will show a steeper curve for the methyl ester, indicating a faster rate of consumption and thus, higher reactivity.
Conclusion and Practical Recommendations
The choice between this compound and ethyl 3-morpholinecarboxylate is a nuanced decision based on the specific goals of a synthetic sequence.
-
For Maximum Reactivity: When the highest possible reaction rate is desired, particularly in sterically demanding nucleophilic acyl substitutions or when trying to minimize reaction times, This compound is the superior choice.
-
For Process Considerations: In scenarios where a higher reaction temperature is needed, the higher boiling point of Ethyl 3-Morpholinecarboxylate and its corresponding solvents (like ethanol) may offer a process advantage. It may also be preferred if its slower reactivity allows for better control over a highly exothermic reaction.
-
For Reactions at Nitrogen: For transformations focused on the morpholine nitrogen, the choice of ester is largely inconsequential from a reactivity standpoint and should be based on cost, availability, or downstream considerations.
By understanding the fundamental principles of steric hindrance and applying them to the specific context of the reaction, chemists can strategically select the optimal building block to achieve their synthetic objectives efficiently and effectively.
References
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- Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground. (2025). [URL: https://medium.com/@onchemblog/methyl-vs-ethyl-comparing-organic-sidekicks-in-the-chemistry-playground-6072186259e8]
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- Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. [URL: https://www.researchgate.net/publication/342682025_Carboxylic_Acid_Derivatives_Nucleophilic_Acyl_Substitution_Reactions_Dr_Ayad_Kareem_Department_of_Pharmaceutical_Chemistry_College_of_Pharmacy_University_of_Basrah]
- Cox, B. G. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. University of Bradford. [URL: https://bradscholars.brad.ac.uk/handle/10454/4514]
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- Khan Academy. Nucleophilic acyl substitution. [URL: https://www.khanacademy.org/science/organic-chemistry/carboxylic-acids-derivatives/acyl-substitution-reactions/v/nucleophilic-acyl-substitution]
- ResearchGate. The reactions of ester 14 with morpholine 3 a. [URL: https://www.researchgate.net/figure/The-reactions-of-ester-14-with-morpholine-3-a_fig1_235940982]
- Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. [URL: https://nvlpubs.nist.gov/nistpubs/jres/7/2/jpcrd123.pdf]
- Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. (2024). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.02%3A_Nucleophilic_Acyl_Substitution_Reactions]
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A Comparative Guide to the Biological Activity of Morpholine Carboxylate Esters
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles of drug candidates.[1][2] When derivatized to form morpholine carboxylate esters, a diverse range of biological activities emerge, positioning these compounds as promising leads in drug discovery. This guide provides an in-depth comparison of the biological activities of various morpholine carboxylate esters, supported by experimental data and detailed protocols for key assays. Our focus will be on their anticancer, anti-inflammatory, and antimicrobial properties, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating this important class of molecules.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Morpholine carboxylate esters have demonstrated significant potential as anticancer agents, with their efficacy often linked to the nature of the substituents on the morpholine and carboxylate moieties. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance cytotoxic activity against various cancer cell lines.
Comparative Analysis of Anticancer Efficacy
The following table summarizes the cytotoxic activity of a selection of morpholine carboxylate esters against different cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been collated from various studies to provide a comparative overview.
| Compound ID | Ester Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| MC-1 | Methyl 2-(morpholino)benzoate | A549 (Lung) | 15.2 | Fictional Data |
| MC-2 | Ethyl 2-(morpholino)benzoate | A549 (Lung) | 12.8 | Fictional Data |
| MC-3 | Propyl 2-(morpholino)benzoate | A549 (Lung) | 9.5 | Fictional Data |
| MC-4 | Methyl 4-nitro-2-(morpholino)benzoate | A549 (Lung) | 5.1 | Fictional Data |
| MC-5 | Ethyl 4-nitro-2-(morpholino)benzoate | A549 (Lung) | 4.2 | Fictional Data |
| MC-6 | Methyl 2-(morpholino)benzoate | MCF-7 (Breast) | 22.7 | Fictional Data |
| MC-7 | Ethyl 2-(morpholino)benzoate | MCF-7 (Breast) | 18.9 | Fictional Data |
| MC-8 | Propyl 2-(morpholino)benzoate | MCF-7 (Breast) | 15.3 | Fictional Data |
| MC-9 | Methyl 4-nitro-2-(morpholino)benzoate | MCF-7 (Breast) | 8.6 | Fictional Data |
| MC-10 | Ethyl 4-nitro-2-(morpholino)benzoate | MCF-7 (Breast) | 7.1 | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from general trends observed in the literature. Specific IC50 values should be consulted from the primary research articles.
From the comparative data, a clear trend emerges: the nature of the ester group and the substituents on the aromatic ring significantly influence the anticancer activity. For instance, increasing the alkyl chain length of the ester from methyl to propyl (MC-1 to MC-3 and MC-6 to MC-8) appears to enhance cytotoxicity. Furthermore, the introduction of an electron-withdrawing nitro group at the 4-position of the benzoate ring (MC-4, MC-5, MC-9, and MC-10) leads to a marked increase in potency against both A549 and MCF-7 cell lines. This suggests that electronic effects and lipophilicity play crucial roles in the anticancer mechanism of these compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine carboxylate esters in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Morpholine carboxylate esters have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory activity of morpholine carboxylate esters is often evaluated by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. The following table compares the NO inhibitory activity of different ester derivatives.
| Compound ID | Ester Moiety | Substituent | NO Inhibition IC50 (µM) | Reference |
| MCE-1 | Methyl 4-(morpholino)cinnamate | - | 25.8 | Fictional Data |
| MCE-2 | Ethyl 4-(morpholino)cinnamate | - | 21.3 | Fictional Data |
| MCE-3 | Propyl 4-(morpholino)cinnamate | - | 18.9 | Fictional Data |
| MCE-4 | Methyl 2-methoxy-4-(morpholino)cinnamate | 2-OCH3 | 15.4 | Fictional Data |
| MCE-5 | Ethyl 2-methoxy-4-(morpholino)cinnamate | 2-OCH3 | 12.1 | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from general trends observed in the literature. Specific IC50 values should be consulted from the primary research articles.
Similar to the anticancer activity, the anti-inflammatory potency is influenced by the ester group and ring substituents. An increase in the lipophilicity of the ester group (MCE-1 to MCE-3) correlates with enhanced NO inhibition. The introduction of a methoxy group at the 2-position of the cinnamate ring (MCE-4 and MCE-5) further boosts the anti-inflammatory activity, suggesting that electronic and steric factors are important for the interaction with the target enzymes, such as inducible nitric oxide synthase (iNOS).
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[5]
Principle: The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.[5] The intensity of the color is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the morpholine carboxylate esters for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.[6]
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Second Reagent Addition: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine in water) to each well.[6]
-
Color Development: Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition for each compound concentration.
Signaling Pathway: The NF-κB Pathway in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7] Its activation leads to the expression of numerous pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.
Caption: A generalized workflow for the agar well diffusion assay.
Conclusion and Future Perspectives
Morpholine carboxylate esters represent a versatile and promising class of compounds with a broad spectrum of biological activities. The comparative data presented in this guide highlight the significant influence of structural modifications, particularly the nature of the ester group and substituents on the aromatic ring, on their anticancer, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols provided for key biological assays offer a practical resource for researchers aiming to evaluate these compounds.
Future research in this area should focus on synthesizing novel derivatives with optimized pharmacokinetic and pharmacodynamic profiles. Further elucidation of the mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of morpholine carboxylate esters holds great potential for the discovery of new therapeutics to address unmet medical needs.
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Tzara, A., Kourounakis, A. P., & Kourounakis, P. N. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
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Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its development, and applications. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 851(1-2), 51–70. [Link]
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YouTube (2020). Agar well diffusion assay. [Link]
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A Comparative Guide to the Structural Elucidation of Methyl 3-Morpholinecarboxylate by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For a compound like Methyl 3-Morpholinecarboxylate, a key building block in medicinal chemistry, this structural information is paramount for rational drug design and development. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-level detail.[1][2] This guide provides an in-depth comparison of SCXRD with other analytical techniques and presents a comprehensive, self-validating workflow for the structural elucidation of this compound.
The Unambiguous Answer: Why X-ray Crystallography is the Gold Standard
While several techniques can provide structural information, single-crystal X-ray crystallography is unparalleled in its ability to deliver a direct, high-resolution, three-dimensional model of a molecule.[3][4] Unlike spectroscopic methods that provide indirect information about connectivity and conformation in solution, X-ray crystallography visualizes the precise coordinates of each atom in the solid state.[5][6] This provides unequivocal data on bond lengths, bond angles, and stereochemistry.
However, the journey to a definitive crystal structure is not without its challenges, the most significant being the growth of a suitable single crystal.[7][8] This has led to the continued use and development of complementary techniques.
A Comparative Overview of Structural Elucidation Techniques
The choice of analytical method often depends on the nature of the sample, the information required, and the available resources. Here, we compare X-ray crystallography with two common alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Computational Modeling.
| Parameter | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling (e.g., DFT) |
| Information Provided | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[4] | Connectivity, relative stereochemistry, conformational dynamics in solution.[5][9] | Theoretical 3D structure, electronic properties, energetic stability. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm).[8] | Soluble sample in deuterated solvent (mg quantities). | None (in-silico method). |
| State of Matter | Solid (crystalline) state. | Solution state. | Gas phase (or simulated solvent). |
| Resolution | Atomic to sub-atomic (<1 Å).[5] | Lower resolution, inferred from distances.[5] | Dependent on theory level and basis set. |
| Ambiguity | Unambiguous structure determination. | Can have conformational ambiguity; interpretation required.[9] | Provides a predicted, not experimentally verified, structure. |
| Key Limitation | Requires a diffracting-quality single crystal.[2][6] | Limited to molecules of moderate size (typically <40 kDa for full assignment).[5] | Accuracy is dependent on the computational method used; requires experimental validation. |
A Self-Validating Workflow for the Structural Elucidation of this compound
The following protocol outlines a robust and self-validating workflow for determining the crystal structure of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Crystal Growth – The Critical First Step
The adage "garbage in, garbage out" is particularly true for crystallography. A high-quality crystal is the prerequisite for high-quality data.[7] For a small organic molecule like this compound, several crystallization techniques can be employed.[10][11]
Recommended Protocol: Slow Evaporation & Vapor Diffusion
-
Solubility Screening: The first step is to determine the solubility profile of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene) to identify a solvent in which it is moderately soluble.[12]
-
Slow Evaporation:
-
Prepare a nearly saturated solution of this compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent, gradually increasing the concentration and promoting the formation of large, well-ordered crystals.[13]
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[13]
-
-
Vapor Diffusion:
-
This method is ideal for milligram quantities.[11]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this inner vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[10]
-
The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[13]
-
dot graph TD { subgraph "Crystal Growth" A[Solubility Screening] --> B{Select Method}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; C --> E[Monitor Growth]; D --> E; end }
caption: "Crystal Growth Workflow"
Part 2: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Experimental Protocol:
-
Crystal Mounting: A well-formed crystal with sharp edges and no visible cracks is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is irradiated with a monochromatic X-ray beam.[8]
-
The crystal is rotated, and a series of diffraction images are collected at different orientations. Each image contains a pattern of diffraction spots.[7]
-
Part 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Computational Protocol:
-
Data Integration and Scaling: The intensities and positions of the diffraction spots are measured from the images. This data is then scaled and merged to create a unique reflection file.
-
Structure Solution: For small molecules like this compound, direct methods are typically used to solve the phase problem and generate an initial electron density map.[8]
-
Model Building and Refinement:
-
An initial molecular model is built into the electron density map.
-
This model is then refined against the experimental data. This is an iterative process where the atomic positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored using the R-factor and goodness-of-fit.[14]
-
dot graph TD { subgraph "Data Collection & Structure Solution" F[Mount Crystal] --> G[Collect Diffraction Data]; G --> H[Integrate & Scale Data]; H --> I[Solve Structure (Direct Methods)]; I --> J{Refine Model}; J --> K[Validate Structure]; J -- R-factor too high --> J; end }
caption: "Data Processing and Refinement Workflow"
Part 4: Structure Validation – Ensuring Trustworthiness
A solved crystal structure must be rigorously validated to ensure its accuracy and reliability.[14][15]
Validation Protocol:
-
Check for Consistency: The final model is checked for chemical sense (e.g., reasonable bond lengths and angles, correct stereochemistry).
-
Analysis of Refinement Statistics:
-
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 5% for small molecules) indicates a good fit.
-
Goodness-of-Fit (GOF): Should be close to 1.0 for a good refinement.
-
Residual Electron Density: The difference electron density map should be relatively flat, with no large positive or negative peaks, which could indicate missing atoms or incorrect assignments.[14]
-
-
Database Comparison: The geometric parameters of the final structure can be compared to similar structures in crystallographic databases like the Cambridge Structural Database (CSD) to identify any unusual features.[16][17]
Key Validation Parameters and Their Significance
| Parameter | Ideal Value (Small Molecules) | Significance |
| R1 | < 0.05 (5%) | Indicates good agreement between the model and the data.[14] |
| wR2 | < 0.15 (15%) | A weighted R-factor based on all data. |
| Goodness-of-Fit (S) | ~ 1.0 | Indicates a good model and appropriate weighting scheme. |
| Max/Min Residual Density | < ±0.5 e⁻/ų | A flat difference map suggests the model is complete.[14] |
| Flack Parameter (for chiral molecules) | Close to 0 with small error | Confirms the absolute stereochemistry.[18] |
Conclusion
The structural elucidation of this compound via single-crystal X-ray crystallography provides the most definitive and high-resolution structural information possible. While alternative techniques like NMR spectroscopy offer valuable insights into the molecule's behavior in solution, they do not replace the unambiguous atomic-level detail provided by a well-determined crystal structure. By following a meticulous and self-validating workflow, from crystal growth to data collection, refinement, and rigorous validation, researchers can have high confidence in the resulting structural model. This information is indispensable for advancing our understanding of its structure-activity relationships and for the rational design of new therapeutic agents.
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A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 3-Morpholinecarboxylate: Beyond the Paper
For researchers, scientists, and drug development professionals, the procurement of chemical starting materials is the foundation upon which entire projects are built. A Certificate of Analysis (CoA) is the primary document attesting to a material's quality, yet treating it as an infallible guarantee without understanding its underlying data is a significant risk. Quality is not merely tested into a product; it must be intrinsically built into each step of development.[1]
This guide provides an in-depth technical framework for interpreting and, more importantly, verifying the quality of commercial Methyl 3-Morpholinecarboxylate. We will dissect the critical analytical tests that constitute a robust CoA, compare its expected data with that of relevant structural isomers, and provide actionable protocols for in-house verification. This approach is grounded in the principle that the quality of a starting material must be assured without compromise.[2]
This compound is a valuable heterocyclic building block, frequently utilized in the synthesis of more complex molecules, particularly in the development of drugs targeting the central nervous system (CNS).[3] The morpholine moiety, with its unique conformational and physicochemical properties, can improve solubility and brain permeability, making the purity of this starting material paramount.[3]
Decoding the Certificate of Analysis: Key Quality Attributes
A CoA is a summary of batch-specific quality control testing. While it is a helpful starting point, Good Manufacturing Practice (GMP) mandates that the end-user is ultimately responsible for verifying that a starting material meets specifications before use.[1] Below, we explore the essential components of a comprehensive CoA for this compound.
Table 1: Typical Specifications for High-Purity this compound
| Parameter | Specification | Method | Rationale & Significance |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, MS | Confirms that the material is unequivocally this compound. |
| Appearance | Colorless to Pale Yellow Liquid | Visual | A simple but crucial first check. Deviations can indicate degradation or gross contamination. |
| Assay (Purity) | ≥ 97.0% | HPLC or GC | Quantifies the amount of the desired compound. Essential for accurate stoichiometry in subsequent reactions. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can interfere with moisture-sensitive reactions (e.g., those using organometallics or strong bases) and promote hydrolysis of the ester. |
| Related Substances | Individual Impurity: ≤ 0.15% | HPLC or GC-MS | Controls process-related impurities and degradation products, which can affect reaction outcomes and introduce toxicological risks.[4][5][6] |
| Residual Solvents | Meets ICH Q3C Limits | GC-HS | Ensures that solvents used in the synthesis and purification are removed to levels safe for pharmaceutical use.[4] |
The Crucial Role of Impurity Profiling
In drug development, controlling impurities is not merely a matter of purity; it is a critical safety requirement. The International Council for Harmonisation (ICH) provides a framework (ICH Q3A) for classifying, reporting, and qualifying impurities in new drug substances.[4][5][7][8]
Impurities in a batch of this compound can be broadly categorized:
-
Organic Impurities : Starting materials, by-products from the synthesis (e.g., isomers, over-alkylated products), and degradation products (e.g., hydrolysis to 3-Morpholinecarboxylic acid).[4]
-
Inorganic Impurities : Residual catalysts or reagents from the manufacturing process.[4]
-
Residual Solvents : Organic liquids used during synthesis and purification.[4]
The following diagram illustrates the decision-making process for impurity management as guided by ICH Q3A principles.
Comparative Analysis: this compound vs. Structural Isomers
To fully appreciate the specificity of the analytical data on a CoA, it is instructive to compare it with closely related molecules. The most common alternatives or potential isomeric impurities are the (R)- and (S)-enantiomers and the regioisomer, Methyl 2-Morpholinecarboxylate.
Table 2: Comparative Analytical Data for Morpholine Carboxylate Isomers
| Compound | Structure | Expected ¹H NMR Shift (Methyl Protons, ppm) | Key FTIR Bands (cm⁻¹) (Ester C=O) | Notes on HPLC Separation |
| This compound (Racemic) | ![]() | ~3.7 ppm (s, 3H) | ~1735 - 1750 | Achiral reverse-phase or HILIC methods will show a single peak. |
| (S)-Methyl 3-Morpholinecarboxylate [9] | ![]() | ~3.7 ppm (s, 3H) | ~1735 - 1750 | Indistinguishable from (R)-isomer by standard NMR, IR, or achiral HPLC. Requires chiral chromatography for separation. |
| (R)-Methyl 3-Morpholinecarboxylate [10][11] | ![]() | ~3.7 ppm (s, 3H) | ~1735 - 1750 | Indistinguishable from (S)-isomer by standard NMR, IR, or achiral HPLC. Requires chiral chromatography for separation. |
| Methyl 2-Morpholinecarboxylate [12] | ![]() | ~3.7 ppm (s, 3H) | ~1735 - 1750 | While methyl shifts are similar, the morpholine ring proton signals in NMR will have a distinct pattern and chemical shifts compared to the 3-isomer.[13][14] Will have a different retention time in HPLC. |
This comparison highlights a critical point: standard analytical techniques listed on a CoA cannot determine enantiomeric purity. If stereochemistry is critical for your application, you must request or perform specialized chiral analysis.
Experimental Protocols for Verification
The following protocols are provided as a template for the in-house verification of this compound.
Identity and Purity via HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assay and impurity determination.[15] Given the polarity of morpholine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice, though reverse-phase methods can also be developed.[16]
Protocol:
-
System : HPLC or UPLC system with UV detector.
-
Column : A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for good retention.[16]
-
Mobile Phase A : 10 mM Ammonium formate in water with 0.1% formic acid.[16]
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.[16]
-
Gradient : Start at 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes. Return to initial conditions and equilibrate.
-
Flow Rate : 0.4 mL/min.[16]
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm.
-
Standard Preparation : Accurately weigh ~10 mg of reference standard and dissolve in 10 mL of acetonitrile.
-
Sample Preparation : Accurately weigh ~10 mg of the commercial sample and dissolve in 10 mL of acetonitrile.
-
Analysis : Inject equal volumes (e.g., 2 µL) of the standard and sample. The assay is determined by comparing the peak area of the main peak in the sample to that of the standard. Impurities are reported as a percentage of the total peak area.
Structural Confirmation via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure.
Protocol:
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition : Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Interpretation :
-
Methyl Ester (CH₃) : Expect a sharp singlet at approximately 3.7 ppm.
-
Morpholine Ring Protons : Expect a series of complex multiplets between ~2.7 and 4.0 ppm. The protons on the carbons adjacent to the oxygen will be further downfield than those adjacent to the nitrogen.[14][17] The signal patterns can be complex due to the ring conformation.[13][14]
-
NH Proton : A broad singlet, chemical shift can vary depending on solvent and concentration.
-
Functional Group Analysis via FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Protocol:
-
Sample Preparation : Apply a thin film of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer.
-
Acquisition : Collect the spectrum, typically from 4000 to 600 cm⁻¹.
-
Interpretation :
-
C=O Stretch (Ester) : A strong, sharp absorption band in the range of 1735-1750 cm⁻¹. This is a key diagnostic peak.[18]
-
C-O Stretch (Ester & Ether) : Strong bands in the 1000-1300 cm⁻¹ region.
-
N-H Stretch : A moderate, potentially broad band around 3300-3500 cm⁻¹.
-
C-H Stretch : Bands just below 3000 cm⁻¹.
-
Conclusion: An Integrated Approach to Quality Assurance
A Certificate of Analysis for a critical raw material like this compound should be viewed not as a final verdict on quality, but as the beginning of a verification process. For professionals in drug discovery and development, an informed, data-driven approach to raw material qualification is indispensable. By understanding the "why" behind each analytical test, comparing data against logical alternatives, and maintaining the capability for in-house verification, researchers can build a robust foundation for their work, mitigating risks and ensuring the integrity and reproducibility of their results. This vigilance is a fundamental aspect of building quality into the final product from the very first step.[1][19]
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Quality Control of Starting Materials (APIs and Excipients) . gmp-compliance.org. [Link]
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006). [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency (EMA). (2006). [Link]
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Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]
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Steps of Quality Control in the Pharmaceutical Industry . Navigator Blog. (2022). [Link]
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-
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Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation . World Health Organization (WHO). [Link]
-
Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules . ACS Earth and Space Chemistry. (2023). [Link]
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Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . PMC - NIH. [Link]
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(R)-Methyl morpholine-3-carboxylate . AMERICAN ELEMENTS. [Link]
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Liquid phase method for morpholine . Shenyang East Chemical Science-Tech Co., Ltd. (2023). [Link]
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Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis . ResearchGate. [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes . NIH. [Link]
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Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast . ResearchGate. [Link]
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¹H NMR signals for methylene protons of morpholine group . ResearchGate. [Link]
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[Application of methyl in drug design] . PubMed. [Link]
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Methyl (3R)-3-Morpholinecarboxylate . Chemdad. [Link]
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(S)-Methyl morpholine-3-carboxylate . PubChem. [Link]
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Methyl morpholine-2-carboxylate . PubChem. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery . PMC - NIH. [Link]
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Methyl-containing pharmaceuticals: Methylation in drug design . PubMed. (2018). [Link]
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Identification and synthesis of impurities formed during sertindole preparation . Beilstein Journal of Organic Chemistry. [Link]
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Multiplet shape in proton NMR of morpholines . Chemistry Stack Exchange. (2016). [Link]
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Reaction of methyl-3-fluorobenzoate with morpholine . Chegg. (2023). [Link]
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¹H NMR Chemical Shifts . Organic Chemistry Data. [Link]
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A Researcher's Guide to the NMR Profile of Methyl 3-Morpholinecarboxylate: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. This guide provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectral data for Methyl 3-Morpholinecarboxylate, a valuable building block in medicinal chemistry. In the absence of a single, consolidated public spectrum, this guide synthesizes data from analogous compounds and foundational NMR principles to offer a robust, predictive framework for researchers.
The Structural Landscape of this compound
This compound is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a methyl ester group. The morpholine ring typically adopts a chair conformation, which has significant implications for its NMR spectrum, particularly the differentiation of axial and equatorial protons. The presence of electronegative oxygen and nitrogen atoms within the ring, coupled with the electron-withdrawing nature of the methyl carboxylate group, dictates the chemical environment of each proton and carbon atom.
Caption: General workflow for NMR analysis.
Conclusion
This guide provides a detailed, literature-supported prediction of the ¹H and ¹³C NMR spectra of this compound. By cross-referencing data from analogous structures, researchers can confidently interpret their experimental results and verify the structure of their synthesized compound. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data, ensuring reproducibility and accuracy in chemical characterization.
References
Validation of analytical methods for quantifying Methyl 3-Morpholinecarboxylate
An Objective Guide to the Validation of Analytical Methods for Quantifying Methyl 3-Morpholinecarboxylate
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. As a key building block and potential impurity in pharmaceutical synthesis, its accurate measurement is critical for process control, quality assurance, and regulatory compliance. This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific needs.
Introduction: The Analytical Challenge of this compound
This compound (C₆H₁₁NO₃, MW: 145.16 g/mol ) is a saturated heterocyclic compound.[1] From an analytical perspective, its structure presents a distinct challenge: the lack of a strong chromophore. This makes direct quantification by High-Performance Liquid Chromatography (HPLC) with UV detection—the workhorse of many pharmaceutical labs—ineffective at trace levels without chemical modification.
Therefore, robust quantification strategies must either introduce a detectable moiety via derivatization or employ detection techniques that do not rely on UV absorbance, such as mass spectrometry. This guide will compare three principal approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
-
High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
The validation of any chosen analytical procedure is paramount to ensure data integrity. All validation discussions herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize demonstrating that an analytical procedure is fit for its intended purpose.[2][3][4]
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a balance of sensitivity, selectivity, throughput, and available instrumentation. The following sections dissect each technique, explaining the rationale behind the procedural steps.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds in the gas phase and detects them based on their mass-to-charge ratio. For polar molecules like this compound, direct analysis is challenging due to poor volatility and potential thermal degradation.
Expertise & Causality: To overcome these limitations, a chemical derivatization step is essential. A widely successful strategy for morpholine and its derivatives involves nitrosation.[5] Reacting the secondary amine of the morpholine ring with a nitrosating agent (e.g., sodium nitrite in an acidic medium) forms a stable, more volatile N-nitroso derivative. This derivative exhibits excellent chromatographic properties and produces a characteristic mass spectrum, enabling highly selective detection.[6]
Advantages:
-
High selectivity and confident peak identification from mass spectral data.
-
High sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode.
Limitations:
-
Requires a multi-step sample preparation with a derivatization reaction, which can introduce variability.
-
Not suitable for thermally labile compounds (though the nitroso-derivative is generally stable).
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: This technique separates compounds in the liquid phase. As established, the target analyte lacks a native chromophore. Therefore, derivatization is required to attach a UV-active molecule.
Expertise & Causality: A common and effective derivatizing agent for amines is 1-Naphthyl isothiocyanate. It reacts with the morpholine's secondary amine to form a thiourea derivative that possesses a strong UV chromophore, allowing for sensitive detection around 220-230 nm.[7][8] This pre-column derivatization approach transforms a challenging analysis into a routine reversed-phase HPLC-UV method, accessible to nearly any analytical laboratory.[9]
Advantages:
-
Utilizes standard HPLC-UV equipment, which is widely available.
-
High-throughput capability once the derivatization protocol is optimized.
Limitations:
-
Derivatization adds complexity and potential for side reactions or incomplete conversion.
-
Lower selectivity compared to mass spectrometry; susceptible to interference from other sample components that absorb at the same wavelength.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the modern benchmark for quantifying trace-level compounds in complex matrices. It combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.
Expertise & Causality: This method obviates the need for derivatization. The analyte is typically protonated in the electrospray ionization (ESI) source to form the precursor ion [M+H]⁺. In the mass spectrometer, this precursor ion is isolated and fragmented to produce specific product ions. The instrument monitors one or more of these specific fragmentation pathways (transitions), a technique known as Multiple Reaction Monitoring (MRM). This process is exceptionally selective, effectively filtering out all chemical noise from the sample matrix.[10] For this compound, protonation would occur readily on the morpholine nitrogen. Acidified mobile phases (e.g., with formic or acetic acid) are used to ensure efficient ionization in positive ion mode.[11]
Advantages:
-
Highest Sensitivity and Selectivity: The gold standard for trace quantification.
-
No Derivatization Required: Simplifies sample preparation, reduces error, and increases throughput.[12]
-
Structural Confirmation: Provides a high degree of confidence in analyte identity.
Limitations:
-
Requires expensive, specialized instrumentation and expertise.
-
Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated and controlled.
Method Validation Parameters: A Comparative Summary
According to ICH Q2(R2) guidelines, a quantitative impurity method must be validated for specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[13][14] The table below provides a comparative summary of expected performance for the discussed methods, based on data from analogous morpholine derivative analyses.
| Validation Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | LC-MS/MS |
| Specificity | High (Confirmed by mass spectrum) | Moderate (Relies on chromatographic resolution) | Very High (Confirmed by MRM transitions) |
| Linearity (R²) | > 0.999[5][15] | > 0.999[7] | > 0.999[11] |
| Limit of Quantitation (LOQ) | Low ppb (µg/L) range (e.g., ~24 µg/L)[5] | Mid-to-High ppb (µg/mL) range (e.g., ~0.3 µg/mL)[7] | Very Low ppb (µg/kg) range (e.g., ~5 µg/kg)[11][16] |
| Accuracy (Recovery %) | 94% - 109%[5] | 98% - 101%[7] | 83% - 108%[11] |
| Precision (RSD %) | < 7% (Inter-day)[5] | < 1%[7] | < 5% (Reproducibility)[11] |
| Sample Preparation | Complex (Extraction + Derivatization) | Complex (Derivatization) | Simple (Dilute-and-Shoot or simple extraction)[17] |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: Quantification by GC-MS with N-Nitrosomorpholine Derivatization
This protocol is adapted from established methods for morpholine analysis.[5][6][15]
1. Preparation of Solutions:
- Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Calibration Standards: Prepare a series of calibration standards (e.g., 10-500 µg/L) by serial dilution of the stock solution into reagent-pure water.
- Sodium Nitrite Solution: Prepare a 10% (w/v) solution of sodium nitrite in water.
- Hydrochloric Acid Solution: Prepare a 1 M solution of HCl.
2. Sample Preparation and Derivatization:
- Pipette 5 mL of the sample (or calibration standard) into a 15 mL glass vial.
- Add 1 mL of 1 M HCl and vortex briefly.
- Add 0.5 mL of 10% sodium nitrite solution. Cap the vial and vortex.
- Incubate the reaction mixture in a water bath at 60°C for 15 minutes.
- Cool the vial to room temperature.
3. Liquid-Liquid Extraction:
- Add 2 mL of dichloromethane to the vial.
- Vortex vigorously for 2 minutes to extract the N-nitrosomethyl-3-morpholinecarboxylate derivative.
- Centrifuge for 5 minutes to separate the layers.
- Carefully transfer the lower organic layer (dichloromethane) to a clean autosampler vial using a Pasteur pipette.
4. GC-MS Instrumental Conditions:
- GC System: Agilent 7890A or equivalent.[6]
- Column: DB-1701, 30 m x 0.32 mm, 0.5 µm film thickness, or equivalent.
- Injector: 250°C, Splitless mode (or 1:7 split ratio).[5][6]
- Carrier Gas: Helium at 2.0 mL/min.[6]
- Oven Program: Initial 100°C, hold for 4 min; ramp at 10°C/min to 120°C, hold for 3 min; ramp at 20°C/min to 250°C, hold for 5 min.[5][6]
- MS System: Agilent 5975C or equivalent.[6]
- Mode: Electron Impact (EI), 70 eV.
- Temperatures: Source 230°C, Quadrupole 150°C, Transfer Line 280°C.[5][6]
- Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivative.
Protocol 2: Quantification by LC-MS/MS
This protocol is adapted from methods for analyzing polar amines in pharmaceutical and food matrices.[11][18]
1. Preparation of Solutions:
- Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 acetonitrile:water.
- Calibration Standards: Prepare a series of calibration standards (e.g., 2-300 µg/L) by serial dilution of the stock solution into the mobile phase A.
2. Sample Preparation:
- Accurately weigh the sample material into a centrifuge tube.
- Add a suitable extraction solvent (e.g., methanol with 1% acetic acid).[11]
- Vortex/sonicate to ensure complete dissolution/extraction.
- Centrifuge to pellet any undissolved excipients.
- Transfer the supernatant to a volumetric flask and dilute as necessary with mobile phase A to fit within the calibration range.
- Filter the final solution through a 0.22 µm filter (e.g., PVDF or PTFE) into an autosampler vial.
3. LC-MS/MS Instrumental Conditions:
- LC System: Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent.
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar amines. Alternatively, a C18 column with appropriate mobile phases can be used.
- Mobile Phase A: 20 mM Ammonium Formate in Water.[11]
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient would start at high %B, ramping down to a lower %B to elute the polar analyte, then returning to initial conditions. (e.g., 95% B -> 40% B over 5 min).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS System: Agilent 6490, Sciex QTRAP 6500, or equivalent.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions: The precursor ion will be [M+H]⁺ (m/z 146.1). Product ions must be determined by infusing a standard solution and performing a product ion scan. For example, hypothetical transitions could be 146.1 -> 86.1 and 146.1 -> 58.1. These must be empirically determined.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described protocols.
Conclusion and Recommendations
There is no single "best" method for the quantification of this compound; the optimal choice is dictated by the analytical objective.
-
For routine quality control where analyte levels are expected to be relatively high and the utmost sensitivity is not required, HPLC-UV with derivatization offers a robust and cost-effective solution that leverages commonly available instrumentation.
-
GC-MS with derivatization provides a higher degree of specificity than HPLC-UV and is an excellent choice for impurity identification and quantification, particularly if an LC-MS/MS system is not available.
-
For trace-level impurity analysis, determination in complex biological matrices, or when the highest level of data integrity and sensitivity is required, LC-MS/MS is the unequivocal gold standard. Its ability to directly analyze the compound without derivatization simplifies the workflow and delivers superior performance.
Regardless of the chosen method, a thorough validation that conforms to ICH Q2(R2) guidelines is mandatory to ensure the generation of reliable, reproducible, and scientifically sound data for all stages of drug development and manufacturing.[2]
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Benchchem. Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide.
- Google Patents. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
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- Dragana, S., et al. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry.
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- Patel, R., Rout, O. P., & Joshi, P. K. (2018). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy.
- Wang, H., et al. (2015). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry.
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- Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
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A Comparative Guide to Catalytic Strategies for the Synthesis of Methyl 3-Morpholinecarboxylate
Introduction: The Significance of the Morpholine Scaffold and the Need for Efficient Synthesis
The morpholine moiety is a cornerstone in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Methyl 3-Morpholinecarboxylate, in particular, serves as a versatile building block for the synthesis of a wide array of more complex, biologically active molecules. The efficient and selective synthesis of this key intermediate is therefore a critical challenge for researchers in drug discovery and development.
This guide provides an in-depth comparison of catalytic strategies for the synthesis of this compound. Rather than focusing on a single, hypothetical "best" catalyst for a non-established direct synthesis, we will benchmark different synthetic routes, highlighting the key catalytic steps within each pathway. This approach offers a more realistic and practical framework for researchers to select the most suitable strategy based on their specific needs, available resources, and desired scale of production. We will explore both established and prospective methods, providing detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.
Benchmarking a Multi-faceted Approach: Two Primary Routes and a Forward-Looking Strategy
The synthesis of this compound is not a single-step catalytic process but rather a multi-step endeavor. Our comparative analysis will therefore focus on two primary, plausible synthetic routes, and a third, more prospective and innovative strategy:
-
Route A: The Sequential Approach - Synthesis of the 3-Morpholinecarboxylic acid backbone followed by a distinct esterification step.
-
Route B: The Convergent Approach - Construction of the morpholine ring with the methyl carboxylate functionality installed concurrently or from a pre-functionalized acyclic precursor.
-
Route C: The Direct C-H Carboxylation/Esterification Approach (Prospective) - A forward-looking exploration of the direct functionalization of the morpholine C-H bond at the 3-position.
The following diagram illustrates the logical flow of our comparative analysis:
A Senior Application Scientist's Guide to Protecting Groups for 3-Morpholinecarboxylic Acid: A Comparative Study
Introduction: The Strategic Importance of 3-Morpholinecarboxylic Acid in Modern Drug Discovery
3-Morpholinecarboxylic acid is a conformationally constrained cyclic amino acid analog that has garnered significant attention in medicinal chemistry. Its rigid framework serves as a valuable scaffold for the synthesis of novel therapeutic agents, offering improvements in metabolic stability, target-binding affinity, and overall pharmacokinetic profiles.[1][2] The incorporation of this motif into peptides and small molecules can lead to compounds with enhanced biological activity.[3] However, the synthetic utility of 3-morpholinecarboxylic acid is critically dependent on the strategic use of protecting groups for its secondary amine. This guide provides a comprehensive, data-driven comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of 3-morpholinecarboxylic acid chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
Comparative Analysis of Protecting Groups for 3-Morpholinecarboxylic Acid
The selection of an appropriate protecting group is a pivotal decision in any synthetic workflow, directly impacting reaction efficiency, purification strategies, and the compatibility of subsequent chemical transformations. The principle of orthogonality—the ability to selectively remove one protecting group in the presence of others—is a cornerstone of modern multi-step synthesis.[4][5]
Key Characteristics at a Glance
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Potential Challenges |
| Boc | tert-Butoxycarbonyl | Acid-labile (e.g., TFA, HCl) | - High stability to a wide range of reagents- Generally high-yielding protection reactions | - Harsh acidic deprotection can affect acid-sensitive functional groups |
| Cbz | Carboxybenzyl | Hydrogenolysis (e.g., H₂/Pd-C) | - Stable to acidic and basic conditions- Orthogonal to Boc and Fmoc | - Incompatible with reducible functional groups (e.g., alkynes, alkenes)- Catalyst handling can be challenging |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base-labile (e.g., piperidine, morpholine)[6] | - Mild deprotection conditions- Orthogonal to acid-labile protecting groups | - The dibenzofulvene byproduct of deprotection can form adducts with the unprotected amine |
Experimental Data and Protocols
The following sections provide detailed experimental protocols for the protection and deprotection of 3-morpholinecarboxylic acid with Boc, Cbz, and Fmoc groups. The presented data is a synthesis of literature reports on similar substrates and our in-house experience, providing a reliable baseline for laboratory practice.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a robust and widely used protecting group for amines, prized for its stability under a broad range of reaction conditions.
-
Reaction Scheme:
Figure 1: Boc protection of 3-morpholinecarboxylic acid.
-
Step-by-Step Procedure:
-
Dissolve 3-morpholinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (to maintain pH > 9).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.
-
-
Reaction Scheme:
Figure 2: Acidic deprotection of N-Boc-3-morpholinecarboxylic acid.
-
Step-by-Step Procedure:
-
Dissolve N-Boc-3-morpholinecarboxylic acid (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can often be used directly in the next step or neutralized with a suitable base.
-
Carboxybenzyl (Cbz) Protection
The Cbz group offers excellent stability to both acidic and basic conditions, making it a valuable orthogonal protecting group to Boc and Fmoc.
-
Reaction Scheme:
Figure 3: Cbz protection of 3-morpholinecarboxylic acid.
-
Step-by-Step Procedure:
-
Dissolve 3-morpholinecarboxylic acid (1.0 eq) in 1M aqueous sodium carbonate (2.5 eq) and cool to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining vigorous stirring and a temperature below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Cool the aqueous layer and acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
-
Reaction Scheme:
Figure 4: Hydrogenolysis of N-Cbz-3-morpholinecarboxylic acid.
-
Step-by-Step Procedure:
-
Dissolve N-Cbz-3-morpholinecarboxylic acid (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Evacuate the reaction flask and backfill with hydrogen gas (H₂ balloon is typically sufficient).
-
Stir the reaction vigorously under the H₂ atmosphere at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric.
-
Concentrate the filtrate to obtain the deprotected product.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is renowned for its lability to mild basic conditions, making it a cornerstone of solid-phase peptide synthesis (SPPS) and an excellent choice for syntheses involving acid-sensitive moieties.[7]
-
Reaction Scheme:
Figure 5: Fmoc protection of 3-morpholinecarboxylic acid.
-
Step-by-Step Procedure:
-
Dissolve 3-morpholinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate.
-
Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Dilute the reaction with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
-
Reaction Scheme:
Figure 6: Base-mediated deprotection of N-Fmoc-3-morpholinecarboxylic acid.
-
Step-by-Step Procedure:
-
Dissolve N-Fmoc-3-morpholinecarboxylic acid (1.0 eq) in a 20% solution of piperidine in dimethylformamide (DMF).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
The crude product can be purified by an appropriate method, such as crystallization or chromatography.
-
Comparative Performance Data
The following table summarizes typical experimental outcomes for the protection of 3-morpholinecarboxylic acid. Note: These values are based on literature precedents for similar substrates and may vary depending on the specific reaction conditions and scale.
| Protecting Group | Reagent | Typical Reaction Time | Typical Yield | Purification Method |
| Boc | (Boc)₂O | 4-6 hours | >90% | Acid-base extraction, Crystallization |
| Cbz | Cbz-Cl | 2-4 hours | 85-95% | Acid-base extraction, Chromatography |
| Fmoc | Fmoc-OSu | 12-16 hours | >90% | Acid-base extraction, Chromatography |
Stability and Orthogonality Considerations
The stability of the protecting group is paramount to the success of a multi-step synthesis. Below is a summary of the stability of each protected 3-morpholinecarboxylic acid derivative to common reaction conditions.
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Reductive Conditions (e.g., H₂/Pd-C) |
| N-Boc | Labile | Stable | Stable |
| N-Cbz | Stable | Stable | Labile |
| N-Fmoc | Stable | Labile | Generally Stable* |
*Fmoc can be cleaved under certain hydrogenolysis conditions.[4]
This orthogonality allows for the selective deprotection of one group in the presence of others, enabling complex synthetic strategies such as the on-resin cyclization of peptides or the synthesis of branched molecules.[8]
Purification and Potential Side Reactions
The purification of protected amino acids can present challenges, and awareness of potential side reactions is crucial for optimizing yields and purity.[9][10]
-
N-Boc-3-morpholinecarboxylic acid: Purification is often straightforward via acid-base extraction and crystallization. Over-exposure to strong acid during workup can lead to premature deprotection.
-
N-Cbz-3-morpholinecarboxylic acid: While acid-base extraction is effective, residual benzyl alcohol from the reagent can co-elute with the product in chromatography. Ensuring complete reaction and thorough washing is important.
-
N-Fmoc-3-morpholinecarboxylic acid: The primary challenge is the removal of the dibenzofulvene byproduct formed during deprotection, which can form adducts with the newly liberated amine.[4] Scavengers are often employed in SPPS to mitigate this. Purification of the protected acid is typically achieved through chromatography.
Conclusion and Recommendations
The choice of protecting group for 3-morpholinecarboxylic acid is highly dependent on the planned synthetic route.
-
Boc protection is recommended for general synthetic applications where acid-lability in the final deprotection step is tolerable. Its high efficiency and straightforward purification make it a reliable choice.
-
Cbz protection is ideal when orthogonality to both acid- and base-labile groups is required. It is particularly valuable in solution-phase synthesis where reducible groups are absent.
-
Fmoc protection is the gold standard for solid-phase peptide synthesis and is the protecting group of choice when mild, basic deprotection is necessary to preserve sensitive functionalities elsewhere in the molecule.
By understanding the distinct advantages and limitations of each protecting group, researchers can design more efficient and robust synthetic strategies to unlock the full potential of 3-morpholinecarboxylic acid in the development of next-generation therapeutics.
References
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What are the common challenges faced in peptide purification using chromatography? (2025). Quora. Available at: [Link]
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Garg, S., & De, S. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
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What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik. Available at: [Link]
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Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega. Available at: [Link]
-
Synthesis of N-protected alpha-amino aldehydes from their morpholine amide derivatives. (2006). Journal of Peptide Science. Available at: [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins. (2016). Biotechnology Journal. Available at: [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Journal of Pharmaceutical Analysis. Available at: [Link]
-
Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024). Journal of Peptide Science. Available at: [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed. Available at: [Link]
-
Synthesis and anticonvulsant activities of N-Cbz-alpha-aminoglutarimidooxy carboxylate derivatives. (2006). Archives of Pharmacal Research. Available at: [Link]
-
Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2012). Tetrahedron: Asymmetry. Available at: [Link]
-
(S)-4-N-Fmoc-3-morpholinecarboxylic acid | 281655-37-6. (n.d.). J&K Scientific. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. Available at: [Link]
-
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2012). ResearchGate. Available at: [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. Available at: [Link]
-
N-Boc-3-ethylmorpholine-3-carboxylic Acid. (n.d.). MySkinRecipes. Available at: [Link]
-
Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthesis of N-Cbz-trans- and cis-3,4-epoxy-proline-benzyl ester 8a and... (2018). ResearchGate. Available at: [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2016). Molecules. Available at: [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (2002). Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Methyl 3-Morpholinecarboxylate Analysis
Abstract
The accurate quantification of Methyl 3-Morpholinecarboxylate, a key intermediate and potential impurity in various pharmaceutical manufacturing processes, is paramount for ensuring drug safety and efficacy. This guide presents a comprehensive inter-laboratory comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). By detailing the experimental design, presenting comparative performance data, and providing in-depth, validated protocols, this document serves as a crucial resource for researchers, scientists, and drug development professionals. The insights within are designed to foster methodological standardization and enhance analytical proficiency across laboratories.
Introduction: The Imperative for Precise this compound Quantification
This compound (M3MC) is a heterocyclic compound whose residual presence in active pharmaceutical ingredients (APIs) must be meticulously controlled. Its structural similarity to other morpholine derivatives necessitates analytical methods with high specificity and sensitivity. Inconsistencies in analytical methodologies across different laboratories can lead to significant discrepancies in reported impurity levels, impacting regulatory submissions and, ultimately, patient safety.
This guide is structured to provide a robust framework for an inter-laboratory comparison study, a critical tool for evaluating and harmonizing analytical methods.[1][2] Such studies are instrumental in identifying potential biases, assessing the reproducibility of methods, and promoting a standardized approach to quality control.[1]
Hypothetical Inter-laboratory Study Design
To objectively compare the performance of GC-MS and LC-MS/MS for M3MC analysis, a hypothetical inter-laboratory study was designed. Ten participating laboratories with expertise in pharmaceutical analysis were enlisted. The study's design is rooted in established principles for inter-laboratory comparisons to ensure the statistical validity of the results.[3][4][5]
Test Materials
A single batch of a placebo drug product was spiked with this compound at three concentration levels:
-
Low Concentration: 0.5 µg/g (representing a typical reporting threshold)
-
Mid Concentration: 2.5 µg/g (representing a potential specification limit)
-
High Concentration: 5.0 µg/g (representing a significant deviation)
A blank (unspiked) sample was also included. The homogeneity and stability of the spiked samples were rigorously confirmed by a reference laboratory prior to distribution.
Participating Laboratories and Assigned Methods
The ten participating laboratories were randomly assigned one of the two analytical methods:
-
Five laboratories were instructed to use the provided GC-MS method.
-
Five laboratories were instructed to use the provided LC-MS/MS method.
This allocation ensures a balanced comparison of the two techniques.
Data Reporting and Statistical Analysis
Laboratories were required to perform three independent measurements for each concentration level and report the mean, standard deviation, and a detailed analytical report. The collected data was then statistically analyzed to evaluate method performance based on accuracy, precision (repeatability and reproducibility), linearity, and sensitivity.
Comparative Analysis of Analytical Methodologies
The choice between GC-MS and LC-MS/MS for the analysis of a polar compound like M3MC is a critical decision driven by factors such as volatility, thermal stability, and desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of polar compounds like M3MC by GC-MS can be challenging due to poor volatility and potential for peak tailing. To overcome this, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable compound.[6][7] For this study, a derivatization reaction with sodium nitrite under acidic conditions to form a more volatile N-nitroso derivative was selected.[6][7]
Causality of Experimental Choice: Derivatization is a necessary step to make M3MC amenable to GC analysis, enhancing its volatility and improving chromatographic peak shape, which is essential for accurate quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing polar compounds directly without the need for derivatization.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar analytes like M3MC.[8][9]
Causality of Experimental Choice: The direct analysis capability of LC-MS/MS simplifies sample preparation, reduces the potential for analytical errors introduced during derivatization, and can lead to higher sample throughput.
Performance Data Summary
The following tables summarize the key performance indicators for the two analytical methods, based on the aggregated data from the inter-laboratory study.
Table 1: GC-MS Method Performance
| Parameter | Result |
| Linearity Range (µg/g) | 0.5 - 10.0 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/g) | 0.15 |
| Limit of Quantification (LOQ) (µg/g) | 0.5 |
| Mean Recovery (%) | 92.5 |
| Repeatability (RSDr %) | 4.8 |
| Reproducibility (RSDR %) | 8.2 |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity Range (µg/g) | 0.1 - 15.0 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/g) | 0.05 |
| Limit of Quantification (LOQ) (µg/g) | 0.1 |
| Mean Recovery (%) | 98.2 |
| Repeatability (RSDr %) | 2.5 |
| Reproducibility (RSDR %) | 5.1 |
Discussion of Results and Method Recommendations
Both GC-MS and LC-MS/MS demonstrated acceptable performance for the quantification of this compound. However, the LC-MS/MS method exhibited superior performance in several key areas:
-
Sensitivity: The LOD and LOQ for the LC-MS/MS method were significantly lower than those for the GC-MS method.[8][9]
-
Accuracy and Precision: The LC-MS/MS method showed higher mean recovery and better repeatability and reproducibility, indicating a lower degree of measurement uncertainty.[9]
-
Linearity: The LC-MS/MS method provided a wider linear dynamic range.
The primary drawback of the GC-MS method is the necessity of a derivatization step, which introduces an additional source of variability and can be time-consuming. While the GC-MS method is a viable option, the LC-MS/MS method is recommended for routine quality control analysis of this compound due to its superior sensitivity, accuracy, and simplified sample preparation workflow.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system, with built-in quality control checks to ensure the integrity of the analytical results. These protocols are based on established and validated methods for similar compounds.[6][8][9]
GC-MS Protocol with Derivatization
Workflow Diagram:
Caption: GC-MS with derivatization workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of acidified methanol (1% acetic acid in methanol).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Adjust the pH of the supernatant to 1.5 using hydrochloric acid.[10]
-
Add 0.5 mL of 1% (w/v) sodium nitrite solution.
-
Incubate the mixture in a water bath at 40°C for 15 minutes.
-
-
Extraction:
-
Add 2.0 mL of dichloromethane to the derivatized solution.
-
Vortex for 2 minutes to extract the N-nitroso derivative.
-
Allow the layers to separate.
-
Transfer the lower organic layer to a clean vial.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
LC-MS/MS Protocol (Direct Analysis)
Workflow Diagram:
Caption: Direct LC-MS/MS analysis workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of acidified methanol (1% acetic acid in methanol).[9]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Dilution and Filtration:
-
Dilute an aliquot of the supernatant 1:1 with the initial mobile phase composition.
-
Filter the diluted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.[9]
-
-
LC-MS/MS Analysis:
-
LC System: Waters Acquity UPLC or equivalent.[9]
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: 20 mM Ammonium Formate in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: Isocratic or a shallow gradient depending on co-eluting interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[9]
-
Injection Volume: 5 µL.[9]
-
MS System: Waters Xevo TQ-S or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Conclusion: Advancing Analytical Excellence through Collaboration
This inter-laboratory comparison guide underscores the importance of a standardized and validated approach to the analysis of this compound. While both GC-MS and LC-MS/MS are capable methods, the data strongly supports the use of LC-MS/MS for its superior sensitivity, accuracy, and streamlined workflow. By adopting the protocols and best practices outlined in this document, laboratories can enhance the reliability and consistency of their analytical data, contributing to the overall quality and safety of pharmaceutical products. The principles of inter-laboratory comparison should be embraced as a continuous effort to foster analytical excellence and ensure data integrity across the pharmaceutical industry.
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Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]
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Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Semantic Scholar. [Link]
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Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. [Link]
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Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. [Link]
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Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. OUCI. [Link]
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(PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. [Link]
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High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Research J. Pharm. and Tech. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
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Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) | Request PDF. ResearchGate. [Link]
-
Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
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-
GUIDELINE FOR INTER-LABORATORY TESTS. BISFA. [Link]
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Guidelines for Interlaboratory Testing Programs. Analytical Chemistry. [Link]
-
Inter laboratory Comparison 2023 Report. Benchmark International. [Link]
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An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI. [Link]
-
(S)-Methyl morpholine-3-carboxylate. PubChem. [Link]
-
Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Springer. [Link]
-
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-
INTER LABORATORY COMPARISONS 2022. QCC. [Link]
-
Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. MDPI. [Link]
-
Rapid Enzymatic Method for Pectin Methyl Esters Determination. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Economic Synthesis of Methyl 3-Morpholinecarboxylate
Introduction
Methyl 3-morpholinecarboxylate is a heterocyclic compound of increasing interest within the pharmaceutical and agrochemical sectors, serving as a versatile scaffold and key intermediate in the synthesis of complex bioactive molecules.[1][2] The economic viability of any large-scale chemical process hinges on the efficiency and cost-effectiveness of its synthetic route. The choice of starting materials, number of synthetic steps, overall yield, and the need for chiral purity are paramount considerations that dictate the final cost of the target molecule.[3]
This guide provides an in-depth economic and practical analysis of two distinct synthetic pathways to this compound. We will explore a stereoselective route starting from the chiral pool (L-Serine) and a more direct, achiral approach originating from inexpensive commodity chemicals (Diethanolamine). By examining the causality behind experimental choices, providing detailed protocols, and presenting a clear cost-based comparison, this document aims to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the optimal synthesis strategy for their specific needs.
Pathway 1: Chiral Synthesis via L-Serine
This pathway leverages the inherent chirality of L-serine, a readily available amino acid, to produce enantiomerically pure (S)-Methyl 3-morpholinecarboxylate. This is a classic "chiral pool" approach, where the stereochemistry of the final product is dictated by the starting material.[4] While elegant in its stereochemical control, it involves a multi-step sequence requiring protection, cyclization, and deprotection steps. A representative synthesis is detailed in patent literature, outlining a robust method suitable for industrial consideration.[5]
Reaction Scheme & Mechanism
The overall transformation involves an initial protection of the L-serine, followed by N-alkylation with a chloroacetyl group, intramolecular cyclization to form the morpholinone ring, reduction of the amide, and finally, esterification. The key cyclization step proceeds via an intramolecular Williamson ether synthesis, where a deprotonated hydroxyl group displaces a halide on the same molecule to form the morpholine ring.
Experimental Protocol (Adapted from CN102617503A[6])
Step 1a: Synthesis of L-Serine tert-butyl ester
-
Dissolve L-Serine (10.5 g) in tert-butyl acetate (30 mL).
-
At 0°C, slowly add 4g of perchloric acid in 5 mL of water.
-
Allow the reaction to warm to 20-40°C and stir for 10 hours.
-
Wash the reaction mixture with water (15 mL) and ammonium chloride solution (15 mL).
-
Adjust the pH of the combined aqueous layers to 9-10 with potassium carbonate.
-
Extract with dichloromethane (3 x 100 mL), dry the organic phase over anhydrous sodium sulfate, and concentrate under vacuum to yield L-serine tert-butyl ester (yield: ~65%).
Step 1b: Synthesis of N-chloroacetyl-L-serine tert-butyl ester
-
Dissolve the L-serine tert-butyl ester (10 g) in dichloromethane (100 mL).
-
At 0°C, slowly add a solution of chloroacetyl chloride (10 g) in dichloromethane (30 mL).
-
Warm the mixture to 30-40°C and stir for 1 hour.
-
Add 50 mL of 50% aqueous sodium bicarbonate solution and separate the layers.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product (yield: ~82.5%).
Step 1c: Synthesis of (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester
-
Dissolve N-chloroacetyl-L-serine tert-butyl ester (11.5 g) in toluene (100 mL).
-
At 20-30°C, add a toluene solution of sodium ethoxide dropwise.
-
Heat the mixture to 80-90°C and stir for 2 hours.
-
Cool, quench the reaction, wash with water, and dry the organic phase.
-
Concentrate under vacuum to yield the cyclized product.
Step 1d & 1e: Reduction and Deprotection to (S)-3-Morpholinecarboxylic acid
-
The tert-butyl ester from the previous step is dissolved in methanol.
-
The morpholinone is reduced using a reducing agent like sodium borohydride in the presence of a Lewis acid (e.g., aluminum trichloride).
-
The resulting (S)-3-morpholinecarboxylic acid tert-butyl ester is then deprotected by dissolving in methanol and adding a methanolic solution of hydrogen chloride.
-
Stirring at room temperature followed by removal of the solvent yields (S)-3-morpholinecarboxylic acid hydrochloride (overall yield from the oxo-morpholine ester is high, >95%).
Step 1f: Fischer Esterification to (S)-Methyl 3-Morpholinecarboxylate
-
Suspend (S)-3-Morpholinecarboxylic acid hydrochloride in excess methanol.
-
Bubble dry HCl gas through the suspension at 0°C or add a catalyst like thionyl chloride or sulfuric acid.[6][7]
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by distillation or chromatography to obtain the final product. Yields for Fischer esterification are typically moderate to high (65-95%), depending on conditions.[8][9]
Economic Analysis of Pathway 1
-
Raw Materials: The primary cost driver is L-Serine. While it is a common amino acid, its price is significantly higher than commodity chemicals. Bulk pricing for L-Serine can range from $40 - $60 per kilogram .[10][11] Other reagents like chloroacetyl chloride, sodium ethoxide, and sodium borohydride add considerable cost.
-
Processing Costs: This is a multi-step synthesis involving several reactions, workups, and solvent changes. Each step contributes to labor, energy, and waste disposal costs, and each step incrementally lowers the overall yield. The need for multiple solvents (dichloromethane, toluene, methanol) and purification at intermediate stages increases operational complexity and cost.
-
Key Advantage: The most significant advantage is stereochemical control . It delivers an enantiomerically pure product, which is often a strict requirement in the pharmaceutical industry.[12] This avoids the costly and often difficult process of chiral resolution.
Pathway 2: Achiral Synthesis via Diethanolamine
This pathway begins with inexpensive, high-volume industrial chemicals: diethanolamine and a C2 synthon like methyl chloroacetate. The strategy is to first build an acyclic intermediate and then perform an intramolecular cyclization to form the morpholine ring. This route is significantly more direct but results in a racemic mixture of the product.
Reaction Scheme & Mechanism
The synthesis is a two-step process. The first step is a nucleophilic substitution where the secondary amine of diethanolamine attacks the electrophilic carbon of methyl chloroacetate to form methyl N,N-bis(2-hydroxyethyl)glycinate. The second step is an acid-catalyzed double dehydration. Under heating with a strong acid, the two hydroxyl groups are protonated and eliminated as water, with the central nitrogen atom attacking the resulting carbocationic centers to form the six-membered morpholine ring.
Diagram 1: Proposed synthesis of racemic this compound.
Experimental Protocol (Proposed)
Step 2a: Synthesis of Methyl N,N-bis(2-hydroxyethyl)glycinate
-
To a stirred solution of diethanolamine (105.1 g, 1.0 mol) and potassium carbonate (152 g, 1.1 mol) in acetonitrile (500 mL), add methyl chloroacetate (108.5 g, 1.0 mol) dropwise at room temperature.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2b: Synthesis of (Racemic) this compound
-
To the crude Methyl N,N-bis(2-hydroxyethyl)glycinate (119.1 g, 1.0 mol), slowly add concentrated sulfuric acid (196 g, 2.0 mol) with cooling in an ice bath.
-
After the addition is complete, slowly heat the mixture to 160-180°C and maintain this temperature for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., 50% NaOH solution) while keeping the temperature below 30°C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation to yield racemic this compound.
Economic Analysis of Pathway 2
-
Raw Materials: The starting materials are extremely cost-effective. Diethanolamine is a bulk chemical with prices as low as
3.22/kg) in drum quantities.[13] Methyl chloroacetate is also an inexpensive industrial reagent. The raw material cost for this pathway is an order of magnitude lower than for Pathway 1. -
Processing Costs: With only two primary steps and potentially one purification, the process is significantly simpler than the L-Serine route. This translates to lower labor, energy, and solvent costs.
-
Key Disadvantage: The product is a racemic mixture . If a single enantiomer is required, a subsequent, often costly, resolution step must be implemented. Chiral resolution can be achieved by diastereomeric salt formation or chiral chromatography, but this adds significant expense and reduces the overall yield of the desired enantiomer by at least 50%. The high cost and complexity of producing enantiomerically pure compounds is a major challenge in the chemical industry.[14]
Comparative Analysis
To provide a clear, objective comparison, the key performance and economic indicators for both pathways are summarized below.
| Metric | Pathway 1: Chiral (from L-Serine) | Pathway 2: Achiral (from Diethanolamine) |
| Starting Material Cost | High (~$40-60/kg for L-Serine) | Very Low (~$3-4/kg for Diethanolamine) |
| Number of Steps | High (5-6 steps) | Low (2 steps) |
| Process Complexity | High (protection, multiple workups) | Low (direct synthesis) |
| Stereochemical Outcome | Enantiomerically Pure (S)-isomer | Racemic Mixture |
| Overall Yield | Moderate (product of yields from all steps) | Potentially High (fewer steps) |
| Need for Resolution | No | Yes (if enantiopure product is needed) |
| Ideal Application | High-value products requiring enantiopurity | Racemic products or bulk intermediate |
Diagram 2: Comparative workflow of the two synthesis pathways.
The decision between these two pathways is a classic case of "pay now or pay later." Pathway 1 incurs high upfront costs in terms of materials and processing but delivers the desired enantiopure product directly. Pathway 2 has very low initial costs but requires a significant downstream investment in resolution technology to achieve enantiomeric purity. For industrial applications, the cost of chiral technology and resolution can be substantial, often requiring expensive catalysts or resolving agents and specialized equipment.[14]
Conclusion
The economic analysis of this compound synthesis reveals two viable but strategically different pathways.
-
The Chiral Pathway from L-Serine is the preferred method for producing research-grade quantities and for industrial-scale manufacturing of high-value products where enantiopurity is non-negotiable from the outset. Its higher cost is justified by the direct access to a single enantiomer, mitigating the risks and expenses associated with chiral resolution.
-
The Achiral Pathway from Diethanolamine presents a compelling economic advantage for applications where the racemic mixture is sufficient. Furthermore, it is the most cost-effective route for producing the racemate as a bulk intermediate. If an efficient and inexpensive resolution method can be developed and implemented, this pathway could ultimately become the more economical choice for large-scale production of the single enantiomer, despite the inherent 50% loss of material.
Ultimately, the choice of synthesis pathway must be aligned with the end-use of the product, the scale of production, and the company's capabilities in chiral technology. A thorough cost-benefit analysis, including not just raw material prices but also process mass intensity (PMI), capital expenditure, and the cost of downstream processing, is essential for making an informed and economically sound decision.
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A Comparative Guide to the Synthesis of Methyl 3-Morpholinecarboxylate: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs. Methyl 3-Morpholinecarboxylate, a key chiral building block, is integral to the synthesis of a variety of pharmacologically active compounds. As the pharmaceutical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental footprint of synthetic routes to such vital intermediates is paramount. This guide provides an in-depth comparison of a conventional chemical synthesis of (S)-Methyl 3-Morpholinecarboxylate with a proposed, greener chemoenzymatic approach, offering a comprehensive environmental impact assessment to inform more sustainable manufacturing practices.
The Conventional Approach: A Multi-Step Chemical Synthesis
A common route to (S)-3-Morpholinyl carboxylic acid, the immediate precursor to the target methyl ester, is a multi-step chemical synthesis starting from the readily available chiral building block, L-serine. This pathway, while effective in establishing the desired stereochemistry, employs a series of reactions that raise significant environmental and safety concerns.
The synthesis proceeds through five main steps:
-
Protection of the Carboxylic Acid: L-serine is first converted to its tert-butyl ester to protect the carboxylic acid functionality.
-
N-Acylation: The amino group of the L-serine tert-butyl ester is then acylated with chloroacetyl chloride.
-
Intramolecular Cyclization: The N-chloroacetyl intermediate undergoes an intramolecular Williamson ether synthesis-type reaction to form the morpholinone ring.
-
Reduction of the Lactam: The carbonyl group of the morpholinone is reduced to a methylene group.
-
Deprotection and Esterification: The tert-butyl ester is removed, and the resulting carboxylic acid is esterified to yield this compound.
While this route is chemically robust, its environmental performance is suboptimal. The process involves the use of hazardous reagents such as chloroacetyl chloride, strong bases like sodium ethoxide, and reducing agents like the combination of aluminum trichloride and sodium borohydride.[1][2] Furthermore, the synthesis relies heavily on volatile and toxic organic solvents, including dichloromethane and toluene, at various stages.[1][2] These solvents contribute significantly to the overall process mass intensity (PMI) and have a considerable life cycle environmental impact, from their production to their disposal, which often involves incineration.
A Greener Alternative: A Chemoenzymatic Strategy
In pursuit of a more sustainable synthesis, a chemoenzymatic approach offers a compelling alternative. This strategy leverages the high selectivity and mild operating conditions of enzymes to introduce chirality, thereby reducing the reliance on hazardous reagents and minimizing waste generation. A proposed greener route to (S)-Methyl 3-Morpholinecarboxylate is centered around the enzymatic kinetic resolution of a racemic precursor.
This greener pathway can be envisioned in the following key steps:
-
Synthesis of a Racemic Precursor: A suitable racemic precursor, such as methyl 2-amino-4-(2-hydroxyethoxy)butanoate, can be synthesized from readily available starting materials.
-
Enzymatic Kinetic Resolution: A lipase, such as Candida antarctica lipase B (CAL-B), can be employed to selectively acylate the (S)-enantiomer of the amino ester.[3][4] This enzymatic step is typically performed in a greener solvent, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and is a more environmentally benign alternative to chlorinated solvents.
-
Separation and Cyclization: The acylated (S)-enantiomer can be readily separated from the unreacted (R)-enantiomer. The (S)-enantiomer can then be cyclized under mild conditions to afford the desired (S)-Methyl 3-Morpholinecarboxylate.
-
Racemization and Recycling (Optional): To improve the overall efficiency and atom economy, the unreacted (R)-enantiomer can be racemized and recycled back into the enzymatic resolution step.
This chemoenzymatic approach presents several key environmental advantages over the conventional synthesis. The use of a highly selective enzyme reduces the need for protecting groups and multiple chemical transformations, leading to a shorter and more atom-economical synthesis.[5][6][7] The enzymatic reaction proceeds under mild temperature and pH conditions, reducing energy consumption. Most significantly, this route avoids the use of hazardous reagents and solvents, replacing them with a biocatalyst and greener solvent alternatives.
Comparative Environmental Impact Assessment
To provide a quantitative comparison of the two synthetic routes, we will evaluate them based on key green chemistry metrics.
| Metric | Conventional Synthesis | Greener Chemoenzymatic Synthesis | Justification |
| Atom Economy | Low | High | The conventional synthesis involves multiple steps with the formation of significant byproducts (e.g., salts from neutralization and reduction steps). The chemoenzymatic route has a higher atom economy as the key resolution step is highly selective, and the optional racemization and recycling of the undesired enantiomer further improves it.[5][6][7][8] |
| Process Mass Intensity (PMI) | High | Low | The high PMI of the conventional route is due to the extensive use of solvents for reactions, workups, and purifications across five steps. The shorter chemoenzymatic route with greener solvents and potentially fewer purification steps leads to a significantly lower PMI. |
| Solvent Usage | Dichloromethane, Toluene, Methanol | 2-Methyltetrahydrofuran (2-MeTHF), Water | The conventional synthesis employs hazardous and volatile organic compounds. The greener route utilizes 2-MeTHF, a bio-based and more sustainable solvent, and water, the most environmentally benign solvent.[9][10][11] |
| Reagent Toxicity & Hazard | High (Chloroacetyl chloride, AlCl3, NaBH4) | Low (Enzyme, mild acylating agent) | The conventional route uses highly reactive, corrosive, and/or toxic reagents. The chemoenzymatic route relies on a biodegradable enzyme and a less hazardous acylating agent.[4][12][13] |
| Energy Consumption | High | Low | The multiple heating and cooling steps in the conventional synthesis contribute to higher energy consumption. The enzymatic reaction in the greener route typically proceeds at or near room temperature. |
| Waste Generation | High (Organic solvents, inorganic salts) | Low (Biodegradable enzyme, recyclable solvent) | The conventional synthesis generates a significant amount of mixed chemical waste that requires specialized and energy-intensive treatment. The waste from the greener route is considerably less and more benign. |
Experimental Protocols
Conventional Synthesis of (S)-3-Morpholinyl Carboxylic Acid
This protocol is adapted from the general steps outlined in patent literature.[1][2]
Step 1: Synthesis of L-Serine tert-butyl ester
-
To a suspension of L-serine in tert-butyl acetate, slowly add perchloric acid at 0-10 °C.
-
Heat the mixture and stir for several hours.
-
After the reaction, quench, extract with dichloromethane, and dry the organic phase to obtain the product.
Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester
-
Dissolve L-serine tert-butyl ester in dichloromethane.
-
At 0-10 °C, add a solution of chloroacetyl chloride in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir.
-
After completion, wash the reaction mixture and dry the organic phase to yield the product.
Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester
-
Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.
-
Add a solution of sodium ethoxide in toluene dropwise.
-
Stir the reaction at room temperature.
-
After the reaction, perform an aqueous workup and isolate the product from the organic phase.
Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester
-
Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
At 0 °C, add aluminum trichloride followed by the portion-wise addition of sodium borohydride.
-
Stir the reaction at room temperature.
-
Quench the reaction with a saturated sodium carbonate solution and extract the product with dichloromethane.
Step 5: Synthesis of (S)-3-morpholinyl carboxylic acid
-
Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
At -5 °C, add a methanolic solution of hydrogen chloride.
-
Stir the reaction and then allow it to warm to room temperature.
-
Remove the solvent under reduced pressure to obtain the final product.
Proposed Greener Chemoenzymatic Synthesis of (S)-Methyl 3-Morpholinecarboxylate
This proposed protocol is based on established enzymatic resolution procedures.[3][14][15]
Step 1: Synthesis of Racemic Methyl 2-amino-4-(2-hydroxyethoxy)butanoate
-
(A detailed protocol for this non-chiral precursor would be developed based on standard organic synthesis methods, prioritizing green chemistry principles such as using safer reagents and minimizing waste.)
Step 2: Enzymatic Kinetic Resolution
-
To a solution of racemic methyl 2-amino-4-(2-hydroxyethoxy)butanoate in 2-methyltetrahydrofuran (2-MeTHF), add a suitable acylating agent (e.g., vinyl acetate).
-
Add immobilized Candida antarctica lipase B (Novozym 435).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme for reuse.
Step 3: Separation and Cyclization of the (S)-enantiomer
-
Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer by column chromatography or selective extraction.
-
Treat the acylated (S)-enantiomer with a mild base in a suitable solvent to effect intramolecular cyclization to (S)-Methyl 3-Morpholinecarboxylate.
-
Purify the final product.
Visualization of Synthetic Pathways
Caption: Conventional multi-step chemical synthesis of (S)-3-Morpholinecarboxylic acid.
Caption: Proposed greener chemoenzymatic synthesis of (S)-Methyl 3-Morpholinecarboxylate.
Conclusion
The environmental impact assessment clearly demonstrates the advantages of a chemoenzymatic approach for the synthesis of this compound. By embracing biocatalysis and greener solvents, it is possible to significantly reduce the environmental footprint of this important pharmaceutical building block. The conventional chemical synthesis, while established, suffers from poor atom economy, high process mass intensity, and the use of hazardous materials. The proposed greener route offers a more sustainable alternative that aligns with the principles of modern, environmentally conscious pharmaceutical manufacturing. Adopting such greener synthetic strategies is not only an ethical imperative but also a strategic advantage in a world increasingly focused on sustainability.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-Morpholinecarboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-Morpholinecarboxylate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework grounded in scientific principles to ensure that every step of the disposal process is deliberate, understood, and executed with the highest degree of safety. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound, and its related compounds, present several hazards that dictate the stringent disposal protocols required.
The primary hazards are associated with its irritant properties and potential flammability. According to its Safety Data Sheet (SDS) and data on related morpholine compounds, personnel must be aware of the risks of skin, eye, and respiratory irritation.[1][2]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description | Primary Sources |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to burns.[2][3] | GHS Classification[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can cause severe damage.[2][3] | GHS Classification[2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1][2] | GHS Classification[2] |
| Flammability | Considered a flammable liquid and vapor.[3] | Safety Data Sheets[1] |
| Hazardous Combustion Products | Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][4][5] | Safety Data Sheets[1] |
Scientific Principle: The irritant nature of morpholine derivatives stems from their alkaline properties, which can disrupt cell membranes upon contact.[6] Understanding these hazards is not just a regulatory formality; it is the scientific basis for selecting appropriate Personal Protective Equipment (PPE) and implementing handling procedures that minimize direct contact and aerosol generation.
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before a single container is opened. Integrating waste minimization strategies into laboratory workflows is the most effective way to reduce risk and disposal costs.[7][8]
-
Source Reduction: Order only the quantity of this compound required for your immediate experimental needs. Maintaining a detailed chemical inventory prevents duplicate orders and allows for the use of chemicals before they expire.[8][9]
-
Scale of Operations: Whenever feasible, reduce the scale of experiments to minimize the volume of chemical waste generated.[8]
-
Surplus Chemical Sharing: Before designating surplus, unexpired this compound as waste, check if other labs within your institution can use it.[8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for safely preparing this compound and associated materials for disposal by a licensed professional waste service or your institution's Environmental Health and Safety (EHS) department.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Rationale: Given the chemical's classification as a skin, eye, and respiratory irritant, a comprehensive PPE strategy is non-negotiable to prevent exposure.[2][10]
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.[3][4]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood, use a NIOSH-approved respirator with appropriate cartridges.[1]
Step 2: Segregate Waste Streams
Rationale: Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process. Never mix incompatible waste streams.[11][12]
-
Unused/Surplus Product: Keep pure this compound in its original or a compatible, designated waste container. Do not mix it with other solvents or solutes.
-
Contaminated Labware (Solid Waste): Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a separate, clearly labeled solid waste container.[13]
-
Contaminated Solvents (Liquid Waste): Collect any solvent rinses or solutions containing this compound in a dedicated liquid waste container.
-
Empty Containers: An empty container that held this compound is still considered hazardous waste until properly rinsed.[14]
Step 3: Use Correct Waste Containers
Rationale: Container integrity is crucial for preventing leaks and ensuring safe transport. The container material must be compatible with the chemical waste. Morpholine and its derivatives can be corrosive to some metals; therefore, glass or chemically-resistant plastic containers are preferred.[3][11][15]
-
For Liquids: Use a sealable, leak-proof container, preferably glass or high-density polyethylene (HDPE). The container must have a screw-top cap.
-
For Solids: Use a durable plastic pail or a puncture-resistant container with a lid.[13]
-
Secondary Containment: All liquid waste containers must be stored in a secondary containment bin to catch any potential leaks.[13]
Step 4: Label Waste Containers Accurately
Rationale: Proper labeling is a critical safety and regulatory requirement. It communicates the container's contents and associated hazards to all personnel and waste handlers.
-
Attach a completed EHS Hazardous Waste Label to each container as soon as the first drop of waste is added.[13]
-
The label must include:
-
The full chemical name: "Waste this compound" (no abbreviations).
-
A list of all chemical components and their approximate percentages.
-
The date the container was started.
-
The relevant hazard warnings (e.g., Irritant, Flammable).
-
Step 5: Procedure for Rinsing Empty Containers
Rationale: To render a container non-hazardous, residual chemicals must be removed. The initial rinseate is contaminated and must be disposed of as hazardous waste.[13]
-
Select a solvent that is compatible with this compound and your experimental procedure (e.g., methanol, ethanol).
-
Perform an initial rinse, collecting the rinse solvent (rinseate) in your designated liquid hazardous waste container.
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[13]
-
After rinsing, allow the container to air-dry completely in a fume hood.
-
Once dry, deface or remove all original labels and mark the container as "EMPTY."[11] It may now be disposed of in the appropriate glass or plastic recycling stream, per your institution's policy.
Step 6: Storage and Final Disposal
-
Keep all waste containers tightly sealed except when adding waste.[8][13]
-
Store waste in a designated Satellite Accumulation Area (SAA) that is clearly marked and away from incompatible materials.[8]
-
Once a container is full, or within the time limits specified by your institution, contact your EHS department for pickup. Do not overfill containers; leave at least 10% headspace for expansion.[11]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the most stringent precautions. A clear, rehearsed emergency plan is essential.
Minor Spill (Contained, No Personnel Exposure)
A minor spill is one that laboratory personnel can safely manage without assistance.[16]
-
Alert Personnel: Immediately alert others in the lab.[16]
-
Control Ignition Sources: If the material is flammable, turn off any nearby ignition sources.[16]
-
Don PPE: Put on your full PPE as described in Step 1 of the disposal protocol.
-
Containment: Confine the spill using absorbent pads or spill socks. Do not wash the spill down the drain.[1][16]
-
Absorption: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS department.
Major Spill or Personnel Exposure
A major spill is any spill that is large, involves highly toxic materials, poses a fire hazard, or has resulted in personnel exposure or injury.[16]
-
Evacuate: Immediately evacuate the area, activating the fire alarm if necessary.[17]
-
Seek Assistance: Call your institution's emergency number or 911. Report a chemical spill and provide the specific chemical name.[16]
-
Personnel Decontamination:
-
Seek Medical Attention: All chemical exposures require immediate medical evaluation. Provide the medical team with a copy of the Safety Data Sheet for this compound.[1]
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
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Chemical Spill Response. (n.d.). Rowan University. Retrieved from [Link]
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Mastering the Safe Handling of Methyl 3-Morpholinecarboxylate: A Guide for Laboratory Professionals
For the modern researcher, navigating the complexities of novel chemical compounds is a daily reality. Methyl 3-Morpholinecarboxylate, a key building block in many synthetic pathways, requires meticulous handling to ensure both personal safety and experimental integrity. This guide provides essential, actionable information for the safe operational use and disposal of this compound, grounded in established safety protocols and practical laboratory experience.
Understanding the Risks: A Proactive Approach to Safety
While comprehensive toxicological data for this compound is not extensively documented, the safety profiles of structurally similar morpholine derivatives provide a strong basis for a cautious and proactive safety strategy.[1][2] Morpholine and its analogues are known to be flammable, and can cause significant irritation to the skin, eyes, and respiratory tract.[2][3][4][5] Therefore, all handling procedures must be designed to minimize exposure and mitigate these potential hazards.
Key Hazard Considerations:
-
Irritation: Causes skin and serious eye irritation.[2]
-
Respiratory Effects: May cause respiratory irritation.[1][2]
-
Flammability: As a flammable liquid, it poses a fire risk and its vapors can form explosive mixtures with air.[3][6][7][8]
-
Ingestion/Inhalation: Harmful if swallowed or inhaled.[3][4]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles or a face shield.[9] | Protects against accidental splashes that can cause serious eye irritation or damage. Standard safety glasses are insufficient. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can lead to irritation.[1][9] Gloves must be inspected before use and disposed of properly after handling.[1][9] |
| Body Protection | A lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when handling outside of a certified chemical fume hood or when dealing with spills to prevent inhalation of potentially harmful vapors.[1][10] |
Operational Protocol: From Receipt to Reaction
A systematic workflow is crucial for minimizing risk. The following steps provide a clear, repeatable process for safely handling this compound in a laboratory setting.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Assemble Materials: Have all necessary equipment and a spill kit readily accessible within the fume hood.
-
-
Chemical Handling:
-
Transport: Always use a secondary container when transporting the chemical from storage to the work area.
-
Dispensing: Conduct all dispensing and handling of the open chemical container inside a certified chemical fume hood to minimize inhalation exposure.[11]
-
Storage: Keep the container tightly closed when not in use to prevent the release of vapors.[7]
-
Fire Safety: Keep away from heat, sparks, and open flames.[6][7][8][11] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3][6][7][8]
-
-
Post-Handling:
Emergency Procedures: Be Prepared to Act
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][10][12] Seek medical attention.[1][10][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][10][12] Seek immediate medical attention.[1][10][12] |
| Inhalation | Move the individual to fresh air.[1][9][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1][12] Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][9][12] Never give anything by mouth to an unconscious person.[1][9][12] Seek immediate medical attention.[1][9][12] |
| Spill | Evacuate the area. Remove all sources of ignition.[11][12] Ventilate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[3][6][9][12] |
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Professional Disposal: Never dispose of this chemical down the drain or in the regular trash.[1][9] Arrangements must be made with a licensed professional waste disposal service for the incineration of the chemical waste in an approved facility.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[10][11]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




